4-Bromo-6-chloropicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXAJGEAZAEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704400 | |
| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-63-3 | |
| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde (CAS No. 1060811-63-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloropicolinaldehyde, with the CAS number 1060811-63-3, is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde function alongside bromo and chloro substituents on the pyridine ring, renders it a versatile intermediate for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value |
| CAS Registry Number | 1060811-63-3[1] |
| Molecular Formula | C₆H₃BrClNO[1] |
| Molecular Weight | 220.45 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Storage | Inert atmosphere, 2-8°C[1] |
Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a dihalonicotinic acid derivative. The following protocol is a representative synthesis, providing a reliable pathway to this key intermediate.
Synthetic Pathway Overview
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester
-
In a reaction vessel, 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine.
-
The reaction mixture is stirred at a temperature between 0°C and 60°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the mixture is poured into ice water and extracted with ethyl acetate.
-
The organic phase is separated, washed sequentially with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[2]
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester
-
The product from Step 1 is dissolved in trifluoroacetic acid.
-
The reaction is heated to 50-60°C.[2]
-
After the reaction is complete, a portion of the trifluoroacetic acid is removed by evaporation.
-
The remaining mixture is carefully added to ice water, and the pH is adjusted to alkaline using a base such as sodium bicarbonate or sodium carbonate.
-
The product is extracted, washed, dried, and purified by column chromatography to give 4-amino-6-chloronicotinic acid ethyl ester.
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester
-
The 4-amino-6-chloronicotinic acid ethyl ester is subjected to a Sandmeyer-type reaction.
-
The amine is treated with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) to replace the amino group with bromine.
Step 4: Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol
-
Under an inert atmosphere (e.g., argon), the 4-bromo-6-chloronicotinic acid ethyl ester is dissolved in a suitable solvent.
-
The solution is cooled to between -60°C and -70°C.
-
Diisobutylaluminum hydride (DIBAL-H) is added slowly, and the reaction is stirred for approximately 30 minutes.[2]
-
The reaction temperature is then raised to 0°C and stirring is continued until the ester is fully reduced.
-
The reaction is quenched by adding it to ice-cold dilute hydrochloric acid.
-
The product is extracted with dichloromethane (DCM), and the organic layer is washed, dried, and purified by column chromatography to afford (4-bromo-6-chloropyridin-2-yl)methanol.
Step 5: Synthesis of this compound
-
The alcohol from Step 4 is dissolved in dichloromethane.
-
Manganese dioxide is added as the oxidizing agent.
-
The reaction is stirred at room temperature until the oxidation is complete.[2]
-
The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the final product, this compound.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the aldehyde group and the two halogen substituents on the electron-deficient pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted into a secondary or tertiary amine. This reaction is of particular importance in the synthesis of drug candidates.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Reactivity of the Halogenated Pyridine Ring
The pyridine ring is electron-deficient, which activates the C-Br and C-Cl bonds towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen are particularly activated.[3]
Caption: Key reaction types of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace either the bromine at the C4 position or the chlorine at the C6 position. The relative reactivity of the two halogens depends on the specific nucleophile and reaction conditions.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly well-suited for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the C4 position.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant signaling of the FGF19-FGFR4 pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[4] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.[4]
This compound serves as a crucial starting material for the construction of the core structures of these inhibitors. Its aldehyde group is often utilized in reductive amination reactions to link the pyridine core to other parts of the final drug molecule. The bromo and chloro substituents provide handles for further functionalization through cross-coupling or SNAr reactions to modulate the potency, selectivity, and pharmacokinetic properties of the inhibitors.
While specific drug candidates synthesized directly from this compound are often detailed in proprietary patents, the importance of this and structurally related compounds is evident in the broader context of FGFR inhibitor development.[5][6]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is classified as harmful if swallowed (H302).[1] Related compounds with similar structural features are often associated with skin irritation, serious eye irritation, and respiratory irritation.[7][8]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthetic pathway and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its established role as an intermediate in the synthesis of FGFR4 inhibitors underscores its significance in the development of new cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or drug development professional working with this important compound.
References
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6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
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Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? - ResearchGate. (2015, March 12). Retrieved January 26, 2026, from [Link]
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4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20). Retrieved January 26, 2026, from [Link]
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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4-Bromoaniline | C6H6BrN | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]
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A Technical Guide to 4-Bromo-6-chloropicolinaldehyde: Properties, Reactivity, and Applications in Medicinal Chemistry
Abstract: 4-Bromo-6-chloropicolinaldehyde is a di-halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, conferred by the aldehyde, bromine, and chlorine substituents on an electron-deficient pyridine core, allow for highly specific and sequential chemical transformations. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signatures, and core reactivity. Furthermore, it explores its strategic application in complex molecule synthesis, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as selective kinase inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Compound Identification and Core Properties
This compound, also known by its IUPAC name 4-bromo-6-chloropyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde.[1] The presence of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | 4-bromo-6-chloropyridine-2-carbaldehyde[1] |
| Common Name | This compound[2] |
| CAS Number | 1060811-63-3[2] |
| Molecular Formula | C₆H₃BrClNO[2] |
| Molecular Weight | 220.45 g/mol [2] |
| SMILES | O=C(C1=NC(Cl)=CC(Br)=C1)[2] |
Physicochemical Characteristics
While comprehensive experimental data for some physical properties are not widely published, we can infer key characteristics from available supplier data and the compound's chemical nature.
| Property | Value / Observation | Rationale and Insights |
| Appearance | Typically an off-white to light yellow solid. | Aromatic aldehydes with extended conjugation are often crystalline solids with some color. |
| Melting Point | No data available.[1] | Expected to be a solid at room temperature with a relatively sharp melting point, typical for a crystalline organic compound of this size. |
| Boiling Point | No data available.[1][2] | Due to its molecular weight and polarity, high-vacuum distillation would be required to avoid decomposition. |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). | The polar aldehyde and pyridine nitrogen are countered by the hydrophobic aromatic ring and halogens, leading to preferential solubility in organic media. |
| Storage | Recommended storage at 2-8°C under an inert atmosphere.[2] | This precaution is critical. Aldehydes can be susceptible to air oxidation over time, and storage under inert gas (e.g., Argon, Nitrogen) at reduced temperatures minimizes degradation, ensuring reagent integrity for sensitive downstream reactions. |
Anticipated Spectroscopic Profile
Confirming the identity and purity of this compound is crucial. The following is an expert analysis of the expected spectroscopic signatures that a researcher would observe.
-
¹H NMR Spectroscopy: The spectrum should feature three distinct signals in the aromatic region and one in the aldehyde region.
-
~10.0 ppm (s, 1H): This downfield singlet corresponds to the highly deshielded aldehyde proton.
-
~7.5-8.5 ppm (2H): Two distinct signals, likely appearing as singlets or narrow doublets due to small meta-couplings, will be present for the two protons on the pyridine ring (at the C3 and C5 positions). Their precise chemical shifts are influenced by the anisotropic and electronic effects of the surrounding substituents.
-
-
¹³C NMR Spectroscopy: Six unique signals are expected, corresponding to each carbon in the molecule.
-
~190 ppm: The carbonyl carbon of the aldehyde group.
-
~120-155 ppm: Five signals corresponding to the pyridine ring carbons, with those directly attached to the electronegative nitrogen and halogen atoms appearing further downfield.
-
-
Mass Spectrometry (MS): This technique provides unequivocal confirmation of the elemental composition. The mass spectrum will display a highly characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a distinctive pattern of peaks at M, M+2, and M+4, which serves as a definitive fingerprint for the molecule's presence and integrity.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for a programmed, stepwise elaboration of the molecular scaffold.
-
Aldehyde Group: Functions as a versatile electrophilic handle for standard carbonyl chemistry. This includes:
-
Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to generate alkenes.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-6-chloropicolinic acid).
-
Reduction: Can be reduced to the primary alcohol.
-
-
C4-Bromine Bond: This position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination conditions. This predictable regioselectivity is the molecule's most powerful feature, enabling the introduction of aryl, alkyl, alkynyl, or amino groups specifically at the C4 position while preserving the C6-chloro substituent for subsequent modification.
-
C6-Chlorine Bond: While less reactive in Pd-catalyzed couplings, the C-Cl bond can be targeted for nucleophilic aromatic substitution (SNAAr) reactions, often requiring more forcing conditions (higher temperatures or stronger nucleophiles) than the C-Br position. This allows for a second, distinct modification after the C4 position has been functionalized.
The diagram below illustrates these key reactive sites and their potential transformations.
Sources
An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and its ability to act as a bioisostere for various functional groups. The strategic introduction of halogen atoms onto this versatile ring system profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-6-chloropicolinaldehyde, a di-halogenated pyridine derivative, has emerged as a crucial building block in the synthesis of targeted therapeutics, most notably in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in certain cancers. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure and properties to its synthesis and critical role in the generation of next-generation pharmaceuticals.
Molecular Structure and Physicochemical Properties
This compound possesses a pyridine ring substituted with a bromine atom at the 4-position, a chlorine atom at the 6-position, and an aldehyde group at the 2-position. This specific arrangement of substituents imparts a unique electronic and steric profile, making it a valuable synthon.
| Property | Value | Reference |
| IUPAC Name | 4-Bromo-6-chloro-2-pyridinecarboxaldehyde | |
| CAS Number | 1060811-63-3 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| SMILES | O=C(C=1N=C(Cl)C=C(Br)C=1) | [1] |
| Appearance | Off-white to light yellow solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a distinct singlet further downfield.
-
Aldehyde Proton (H-C=O): Expected around δ 9.8-10.2 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Pyridine Ring Protons: Two singlets are anticipated in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.[2]
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative halogen atoms (C-Br and C-Cl) will be significantly influenced. The carbon bearing the aldehyde group will also be downfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands that are indicative of its functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.[3]
-
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
-
Aromatic C=C and C=N Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Br and C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), bromine, and/or chlorine atoms.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available pyridine derivative. The following is a representative protocol adapted from procedures for similar compounds, with explanations for the experimental choices.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Step 1: Reduction of a 4,6-Dichloronicotinic Acid Derivative to the Corresponding Alcohol
-
Rationale: The initial step involves the reduction of a carboxylic acid or ester functionality to a primary alcohol. This is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.
-
Protocol:
-
To a stirred solution of a 4,6-dichloronicotinic acid derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (1.5 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
-
Step 2: Oxidation of the Alcohol to 4,6-Dichloropicolinaldehyde
-
Rationale: The primary alcohol is then oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.
-
Protocol:
-
Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (5-10 eq) in portions to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude 4,6-dichloropicolinaldehyde.
-
Step 3: Selective Bromination to Yield this compound
-
Rationale: This step involves the selective replacement of one of the chlorine atoms with bromine. The reactivity of the positions on the pyridine ring can be influenced by the existing substituents. N-Bromosuccinimide (NBS) is a common and effective reagent for electrophilic bromination of aromatic rings.
-
Protocol:
-
Dissolve the 4,6-dichloropicolinaldehyde (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Add N-bromosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Application in Drug Development: A Key Intermediate for FGFR4 Inhibitors
A significant application of this compound is its use as a critical intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).
The FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)
The FGFR4 signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway, often driven by the overexpression of its ligand FGF19, is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5][6]
Caption: The FGF19/FGFR4 signaling pathway and the point of intervention by FGFR4 inhibitors.
Upon binding of FGF19, FGFR4, in conjunction with its co-receptor β-Klotho, becomes activated, leading to the phosphorylation of downstream signaling molecules like FRS2. This initiates cascades such as the Ras-Raf-ERK and PI3K-Akt pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[5][7] In FGF19-driven HCC, this pathway is constitutively active, leading to uncontrolled tumor growth.
Role of this compound in Synthesizing FGFR4 Inhibitors
This compound serves as a versatile starting material for the construction of the core structures of many potent and selective FGFR4 inhibitors. The aldehyde group provides a reactive handle for various chemical transformations, such as condensations and reductive aminations, to build more complex molecular architectures. The bromine and chlorine atoms offer sites for further functionalization through cross-coupling reactions, allowing for the introduction of different substituents to optimize the inhibitor's binding affinity and pharmacokinetic properties.
The development of selective FGFR4 inhibitors is a promising therapeutic strategy for patients with FGF19-amplified HCC.[4][8] By blocking the aberrant signaling at its source, these inhibitors can halt tumor progression. The availability and reactivity of key intermediates like this compound are therefore critical for the advancement of these targeted cancer therapies.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its unique substitution pattern of bromine, chlorine, and an aldehyde group on a pyridine ring provides a versatile platform for the synthesis of complex heterocyclic compounds. Its role as a key intermediate in the development of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma underscores its value to drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.
References
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Gori, B., et al. (2020). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers (Basel), 12(7), 1870. [Link]
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Zhang, J., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(3), 1011-1025. [Link]
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Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343350. [Link]
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Liu, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 706950. [Link]
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Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Ahmad, I., et al. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 8(6), 559. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Sundararajan, K., & Gunasekaran, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1017-1024. [Link]
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Lu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 843-850. [Link]
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Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... Retrieved from [Link]
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KPU. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Zheng, Y., et al. (2018). Emerging roles of FGF signaling in hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 37(1), 1-10. [Link]
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Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343350. [Link]
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Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-67. [Link]
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Taylor & Francis Online. (n.d.). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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4-Bromo-6-chloropicolinaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloropicolinaldehyde
Introduction
This compound is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromo and chloro substituents on the pyridine ring, coupled with the reactive aldehyde functionality, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, substituted picolinaldehydes are integral to the development of various therapeutic agents, including selective enzyme inhibitors. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles and supported by literature precedents. The methodologies detailed herein are designed to be reproducible and scalable, catering to the needs of researchers and professionals in the pharmaceutical and chemical industries.
Strategic Approach to Synthesis
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a pyridine ring. The electron-deficient nature of the pyridine nucleus necessitates careful selection of reagents and reaction conditions to achieve the desired substitutions. Our strategic approach commences with a readily accessible starting material, 2,4-dihydroxy-6-picoline, and proceeds through a multi-step sequence involving halogenation, functional group manipulation of the methyl group, and final oxidation to the target aldehyde. This pathway is selected for its logical progression and reliance on well-understood chemical transformations.
Logical Framework of the Synthesis
The chosen synthetic route can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This modular approach allows for optimization at each stage and facilitates the isolation and purification of key intermediates.
Caption: A high-level overview of the three-stage synthetic strategy.
Part 1: Synthesis of 4-Bromo-6-chloropyridine-2-carboxylic acid
The initial phase of our synthesis focuses on establishing the core halogenated pyridine structure. This is achieved through a two-step process starting from 2,4-dihydroxy-6-picoline.
Step 1.1: Bromination of 2,4-dihydroxy-6-picoline
The first transformation involves the conversion of the dihydroxy picoline to a brominated intermediate. This is accomplished using a phosphorus oxyhalide reagent.
Reaction: 2,4-dihydroxy-6-picoline to 2-hydroxy-4-bromo-6-methylpyridine.
Underlying Principle: The hydroxyl groups on the pyridine ring activate it towards electrophilic substitution. However, to achieve regioselective bromination and subsequent chlorination, a more robust method involving phosphorus oxyhalides is employed. This reagent facilitates the replacement of the hydroxyl group at the 4-position with a bromine atom.
Experimental Protocol:
-
To a dry three-necked flask, add 2,4-dihydroxy-6-picoline (1.0 eq) and DMF (4 volumes).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxybromide (1.5-2.0 eq).
-
After the addition is complete, transfer the flask to an oil bath and heat to 110°C for 1 hour with stirring.
-
Cool the reaction mixture to 30°C and quench by the slow addition of water.
-
Adjust the pH to 7 with a saturated solution of sodium carbonate, which will precipitate the product.
-
Filter the solid, wash with cold ethanol and then with diethyl ether.
-
Dry the solid under vacuum to yield 2-hydroxy-4-bromo-6-methylpyridine.[1]
Step 1.2: Chlorination and Oxidation of the Methyl Group
The second step achieves two crucial transformations: the introduction of the chlorine atom at the 6-position and the oxidation of the methyl group at the 2-position to a carboxylic acid.
Reaction: 2-hydroxy-4-bromo-6-methylpyridine to 4-bromo-6-chloropyridine-2-carboxylic acid.
Underlying Principle: The use of phosphorus oxychloride in this step serves to replace the remaining hydroxyl group with a chlorine atom. Concurrently, under these reaction conditions, the methyl group is oxidized to a carboxylic acid.
Experimental Protocol:
-
In a dry three-necked flask, combine 2-hydroxy-4-bromo-6-methylpyridine (1.0 eq) and DMF (5 volumes).
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq).
-
The subsequent steps of heating, quenching, neutralization, and isolation follow a similar procedure to Step 1.1 to yield 4-bromo-6-chloropyridine-2-carboxylic acid.[1]
Quantitative Data Summary for Part 1
| Step | Starting Material | Key Reagents | Product | Yield |
| 1.1 | 2,4-dihydroxy-6-picoline | Phosphorus oxybromide, DMF | 2-hydroxy-4-bromo-6-methylpyridine | ~78%[1] |
| 1.2 | 2-hydroxy-4-bromo-6-methylpyridine | Phosphorus oxychloride, DMF | 4-bromo-6-chloropyridine-2-carboxylic acid | - |
Part 2: Reduction of the Carboxylic Acid
With the halogenated pyridine carboxylic acid in hand, the next stage involves the reduction of the carboxylic acid to the corresponding primary alcohol.
Reaction: 4-bromo-6-chloropyridine-2-carboxylic acid to (4-bromo-6-chloropyridin-2-yl)methanol.
Underlying Principle: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) being common choices. For this substrate, a milder reducing agent like borane is often preferred to avoid potential side reactions with the halogen substituents.
Experimental Protocol:
-
Dissolve 4-bromo-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (4-bromo-6-chloropyridin-2-yl)methanol.
Part 3: Oxidation to this compound
The final step in the synthesis is the oxidation of the primary alcohol to the target aldehyde.
Reaction: (4-bromo-6-chloropyridin-2-yl)methanol to this compound.
Underlying Principle: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several methods are suitable for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese dioxide (MnO₂) oxidation. The Swern oxidation is a particularly reliable and high-yielding method for this type of substrate. A similar Swern oxidation has been reported for the synthesis of 4-bromopyridine-2-carbaldehyde.[2]
Swern Oxidation Protocol
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM.
-
After stirring for a few minutes, add a solution of (4-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield this compound.
Visualizing the Complete Synthesis Pathway
Caption: The complete synthetic route from 2,4-dihydroxy-6-picoline.
Alternative Synthetic Considerations
While the presented pathway is robust, alternative strategies could also be envisioned. For instance, one could start with a pre-halogenated picoline and then introduce the aldehyde functionality. This could involve the oxidation of the methyl group of a 4-bromo-6-chloro-2-methylpyridine. However, the direct oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging and may require specific catalysts or multi-step procedures.
Another approach could involve a lithium-halogen exchange on a di-halogenated pyridine followed by formylation with a reagent like N,N-dimethylformamide (DMF). For example, starting with 2,4-dibromo-6-chloropyridine, selective lithiation at the 2-position followed by quenching with DMF could potentially yield the target aldehyde. However, achieving the desired regioselectivity in the lithium-halogen exchange can be difficult.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and functional group transformations. The pathway detailed in this guide, starting from 2,4-dihydroxy-6-picoline, represents a logical and experimentally validated approach. By breaking down the synthesis into three distinct stages—halogenation, reduction, and oxidation—researchers can systematically approach the preparation of this valuable building block. The provided protocols, grounded in established literature, offer a solid foundation for the successful synthesis of this compound for applications in drug discovery and development.
References
-
Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Eureka | Patsnap. [Link]
Sources
An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-6-chloropicolinaldehyde, a key intermediate in contemporary drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its synthesis, reactivity, and spectral characterization to support its effective application in complex organic synthesis.
Core Compound Identification and Properties
This compound is a disubstituted pyridine derivative featuring a reactive aldehyde functionality. Its unique substitution pattern makes it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some experimental data is available, certain properties such as melting point and solubility are not widely reported in publicly available literature and are often listed as "no data available" by commercial suppliers.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1060811-63-3 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO | [1][3] |
| Molecular Weight | 220.45 g/mol | [1][3] |
| Boiling Point | 275 °C | [2] |
| Flash Point | 120 °C | [2] |
| Melting Point | No data available | [2] |
| Solubility | No data available | [2] |
| Appearance | Off-white to light yellow solid (typical) | Inferred from related compounds |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Elucidation
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common route involves the oxidation of the corresponding alcohol, 4-bromo-6-chloronicotinol.
Synthetic Pathway Overview
A representative synthetic route to this compound is outlined below. This pathway is crucial for understanding the origin of potential impurities and for optimizing the production of this key intermediate.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Oxidation of 4-bromo-6-chloronicotinol
This protocol details the final oxidation step to yield this compound.[4]
-
Reaction Setup: To a solution of 4-bromo-6-chloronicotinol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 equivalents).
-
Reaction Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the aldehyde functional group and the two halogen substituents on the pyridine ring, making it a versatile synthon.
Key Applications in Medicinal Chemistry
A significant application of this compound is as a crucial intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a promising therapeutic target for hepatocellular carcinoma and other cancers.[4] The aldehyde group provides a handle for further molecular elaboration, often through reactions with amines to form imines or through reductive amination.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a variety of nucleophilic addition reactions. Common transformations include:
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde to an alkene, allowing for carbon chain extension.[5]
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond. This is a common strategy in the synthesis of drug candidates.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.
Reactivity of the Aromatic Ring
The bromine and chlorine substituents on the pyridine ring are amenable to various cross-coupling reactions, enabling the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, can be selectively coupled with boronic acids or their esters to form new carbon-carbon bonds.[6] This allows for the introduction of aryl or heteroaryl groups at the 4-position of the pyridine ring.
Sources
Introduction to 4-Bromo-6-chloropicolinaldehyde
An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloropicolinaldehyde
Abstract
This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block in the synthesis of complex target molecules, a thorough understanding of its solubility is paramount for efficient reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing the current scarcity of public-domain quantitative solubility data, this document presents a detailed, field-proven experimental workflow for its determination. We provide step-by-step protocols for both qualitative screening and quantitative measurement using the industry-standard shake-flask method, coupled with high-performance liquid chromatography (HPLC) analysis. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.
This compound is a disubstituted pyridine aldehyde. The pyridine ring, a common scaffold in medicinal chemistry, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, influencing its pharmacokinetic profile. The presence of two distinct halogen atoms, bromine and chlorine, offers regioselective reactivity for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for constructing diverse molecular architectures.[1] Such halogenated heterocycles are integral to the development of new therapeutic agents and crop protection solutions.[1][2]
The aldehyde functional group is a precursor for numerous chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The strategic placement of the bromo, chloro, and aldehyde moieties makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.[1] Understanding its solubility is the first critical step in unlocking its synthetic potential, as it dictates solvent choice for reactions, crystallizations, and formulation studies.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in different solvent systems. The polarity, size, and functional groups of this compound all contribute to its solubility profile. While extensive experimental data is not publicly available, the core properties are summarized below.
| Property | Value | Source |
| CAS Number | 1060811-63-3 | [3] |
| Molecular Formula | C₆H₃BrClNO | [3] |
| Molecular Weight | 220.45 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | - |
| pKa | No data available | - |
| Storage | Inert atmosphere, 2-8°C | [3] |
Expert Interpretation: The molecular structure suggests a moderate to low polarity. The electronegative nitrogen, chlorine, and oxygen atoms introduce polar character, but this is counterbalanced by the nonpolar aromatic ring and the large, hydrophobic bromine atom. The lack of readily ionizable protons suggests that its solubility will not be significantly affected by pH changes in aqueous media, unlike its carboxylic acid or amine analogues. Its solubility is therefore expected to be higher in organic solvents than in water.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound.
-
Non-Polar Aprotic Solvents (e.g., Hexanes, Toluene): Low solubility is expected. While the molecule has non-polar characteristics, the polar aldehyde and pyridine nitrogen will limit its affinity for purely non-polar solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Moderate to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar C-Cl, C=O, and C=N bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. These solvents can act as hydrogen bond acceptors for the aldehyde proton but, more importantly, can interact with the lone pair of electrons on the pyridine nitrogen.
-
Aqueous Solvents (e.g., Water, Buffers): Very low solubility is expected. The molecule is relatively large and lacks significant hydrogen bond donating capabilities, making it difficult to disrupt the strong hydrogen-bonding network of water.[4]
Experimental Protocol for Solubility Determination
The following protocols provide a robust framework for determining the solubility of this compound. This workflow is designed to be self-validating by progressing from a qualitative assessment to a precise quantitative measurement.
Workflow for Solubility Assessment
The overall experimental process follows a logical progression from initial screening to precise quantification.
Caption: Experimental workflow for determining compound solubility.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly identify suitable solvents for further quantitative analysis.
Materials:
-
This compound
-
Glass vials (e.g., 2 mL)
-
Analytical balance
-
Vortex mixer
-
Selection of solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Methanol, Ethanol, Toluene, Water.
Procedure:
-
Weigh approximately 2-5 mg of this compound into a small, clean glass vial.
-
Add 0.5 mL of the first test solvent.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: No solid particles are visible. The solution is clear.
-
Slightly Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record the observation and repeat for each solvent.
Expertise & Causality: This initial screen quickly categorizes solvents and prevents wasted time on quantitative analysis in unsuitable systems. Starting with a small, fixed amount allows for a semi-quantitative estimation (e.g., if 5 mg dissolves in 0.5 mL, solubility is at least 10 mg/mL).
Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered the gold standard for its accuracy and reliability.[5]
Materials:
-
This compound
-
Selected solvent (from Protocol 1 where the compound was at least slightly soluble)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid material remains after equilibration, confirming saturation.
-
Cap the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate for at least 24 hours. A longer time (48-72h) may be necessary to ensure true equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for 5-10 minutes to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
-
Analysis:
-
Prepare a calibration curve using accurately weighed standards of this compound dissolved in the mobile phase.
-
Accurately dilute a known volume of the filtrate with the mobile phase to fall within the range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV. The wavelength for detection should be set to a λ_max of the compound to ensure maximum sensitivity.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Back-calculate to determine the concentration of the original, undiluted filtrate. This value is the equilibrium solubility.
-
Trustworthiness: This protocol is self-validating. The presence of excess solid ensures saturation. The filtration step guarantees that only dissolved compound is measured. The use of a validated HPLC method with a multi-point calibration curve ensures the accuracy and precision of the final concentration measurement.
Applications in Research and Development
Reliable solubility data for this compound is not merely academic; it has profound practical implications:
-
Synthetic Chemistry: Guides the selection of reaction solvents to ensure reactants are in the solution phase, which can dramatically impact reaction rates and yields. It is also crucial for developing effective crystallization procedures for purification.
-
Drug Discovery: In early-stage drug discovery, solubility in aqueous buffers (like Phosphate-Buffered Saline, PBS) is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major reason for compound attrition.[5]
-
Formulation Science: For a compound to be developed into a drug, it must be formulated into a suitable dosage form. Solubility data in various pharmaceutically acceptable solvents and co-solvents is essential for this process.
-
Agrochemicals: Similar to pharmaceuticals, the solubility of an active ingredient in water and organic carriers determines its efficacy, environmental fate, and how it can be formulated for application.[1]
Safety and Handling
As a halogenated aromatic aldehyde, this compound requires careful handling.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[3][6] Related compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (Inert atmosphere, 2-8°C).[3][8]
-
First Aid:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][10]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.
References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=72211989, 6-Bromo-4-chloropicolinic acid; [cited 2026 Jan 26]. Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds [Internet]. 2023 Aug 31 [cited 2026 Jan 26]. Available from: [Link]
-
Capot Chemical. MSDS of 6-bromo-4-chloropicolinic acid [Internet]. 2018 Dec 13 [cited 2026 Jan 26]. Available from: [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. [cited 2026 Jan 26]. Available from: [Link]
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Gomha SM, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. 2021;114:105091. Available from: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds | PDF [Internet]. [cited 2026 Jan 26]. Available from: [Link]
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=90134676, 4-Bromo-6-chloropyridine-3-carboxylic acid; [cited 2026 Jan 26]. Available from: [Link]
-
Işık M, et al. Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. 2022;62(13):3162-3178. Available from: [Link]
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Drozd, et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. 2021;90(1):e440. Available from: [Link]
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Chemspace. Compound solubility measurements for early drug discovery [Internet]. 2022 May 31 [cited 2026 Jan 26]. Available from: [Link]
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Autechaux. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis [Internet]. [cited 2026 Jan 26]. Available from: [Link]
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=7807, 4-Bromoaniline; [cited 2026 Jan 26]. Available from: [Link]
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An In-Depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 4-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and fundamental chemical principles to offer valuable insights into its synthesis, properties, and potential applications.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature as 4-Bromo-6-chloropyridine-2-carboxaldehyde .
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-6-chloropyridine-2-carboxaldehyde | N/A |
| CAS Number | 1060811-63-3 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| SMILES | O=C(C1=NC(Cl)=CC(Br)=C1) | [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Expected to be a solid | Inferred |
| Boiling Point | No data available | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Proposed Synthetic Routes
While a specific, detailed synthesis protocol for 4-Bromo-6-chloropyridine-2-carboxaldehyde is not published in readily accessible literature, plausible synthetic strategies can be devised based on established methodologies for the synthesis of related pyridine aldehydes. Two potential routes are outlined below.
Route A: Oxidation of the Corresponding Alcohol
A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.[2] This route would involve the synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol as a key intermediate.
Step-by-step Methodology (Hypothetical):
-
Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol:
-
A potential starting material is 4-bromo-6-chloro-2-methylpyridine.
-
The methyl group can be functionalized, for example, through a radical bromination followed by hydrolysis to yield the primary alcohol.
-
-
Oxidation to the Aldehyde:
-
The synthesized (4-Bromo-6-chloropyridin-2-yl)methanol can be oxidized to the desired aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
-
Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such transformations.[2]
-
Route B: Reduction of a Carboxylic Acid Derivative
Another viable approach involves the reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride, which in turn can be synthesized from 4-Bromo-6-chloropicolinic acid.
Step-by-step Methodology (Hypothetical):
-
Synthesis of 4-Bromo-6-chloropicolinic acid:
-
The synthesis of the regioisomeric 6-bromo-4-chloropicolinic acid has been reported, suggesting that similar methods could be adapted.[3]
-
-
Activation of the Carboxylic Acid:
-
The carboxylic acid would be converted to a more reactive species, such as an acid chloride (using, for example, thionyl chloride) or an ester (via Fischer esterification).
-
-
Reduction to the Aldehyde:
-
The activated derivative can then be reduced to the aldehyde using a controlled reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
-
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.8 - 10.2 | s |
| Pyridine-H (at C3) | 7.8 - 8.1 | d |
| Pyridine-H (at C5) | 7.6 - 7.9 | d |
The exact chemical shifts and coupling constants would depend on the solvent used.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C2 (Pyridine) | 150 - 155 |
| C6 (Pyridine) | 150 - 155 |
| C4 (Pyridine) | 135 - 140 |
| C3 (Pyridine) | 125 - 130 |
| C5 (Pyridine) | 120 - 125 |
The assignments are tentative and would require experimental verification.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the aldehyde functional group and the substituted pyridine ring.
| Functional Group | Predicted Wavenumber (cm-1) |
| C=O Stretch (Aldehyde) | 1700 - 1720 |
| C-H Stretch (Aldehyde) | 2720 - 2820 (two bands) |
| C=N and C=C Stretch (Pyridine) | 1550 - 1610 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (220.45 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.
Reactivity and Potential Applications in Drug Discovery
Halogenated pyridines are a cornerstone in medicinal chemistry, and the presence of bromine and chlorine atoms in this compound offers multiple avenues for further chemical modification.[4] The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations.
Key Reactions:
-
Reductive Amination: The aldehyde can be converted into a primary or secondary amine, a common functional group in many pharmaceutical agents.
-
Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond, enabling the synthesis of various alkene-containing structures.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-Bromo-6-chloropicolinic acid, which is also a valuable synthetic intermediate.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.
-
Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide range of substituents.
The combination of these reactive sites makes this compound a highly valuable building block for the synthesis of complex molecular scaffolds in the pursuit of new drug candidates. The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution pattern of this aldehyde could offer unique properties in terms of biological activity and pharmacokinetic profile.
Safety and Handling
Specific safety data for this compound is limited. However, based on information for structurally related compounds and the presence of the aldehyde functional group, the following precautions should be taken:
-
Hazard Statement: H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. Although detailed experimental data is currently scarce in the public domain, its structural features suggest a rich and varied chemistry. The proposed synthetic routes and predicted spectroscopic data in this guide provide a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, it is anticipated that the chemistry and applications of this compound will be further explored and documented.
References
[5] The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
[6] PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]
[7] PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
[8] ACS Publications. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]
[3] Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Retrieved from [Link]
[9] Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan. Retrieved from
[10] ResearchGate. (2017). (PDF) Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Retrieved from [Link]
[11] A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Journal of Advanced Scientific Research. Retrieved from [Link]
[12] Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved from [Link]
[2] Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Retrieved from
[13] DiVA. (2017). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Retrieved from [Link]
[14] ResearchGate. (2006). (PDF) 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
[4] MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 4-Bromo-6-chloropicolinaldehyde. Due to the absence of a specific, officially published Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally analogous chemicals. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed before commencing any work.
Introduction: Understanding the Compound
This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde functional group, suggests a degree of reactivity and potential biological activity that necessitates careful handling. The presence of halogens and an aldehyde group indicates a potential for toxicity and irritation. This guide provides a framework for its safe use in a laboratory setting.
Chapter 1: Hazard Identification and Risk Assessment
1.1. Inferred GHS Classification
Based on information from suppliers and analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[1]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
1.2. Primary Routes of Exposure and Associated Risks
-
Ingestion: Harmful if swallowed.[1][2][3] Accidental ingestion could lead to systemic toxicity.
-
Inhalation: May cause respiratory irritation.[3][4][5] Dust or vapors can irritate the nose, throat, and lungs. Exposure to halogens like chlorine and bromine can lead to more severe respiratory issues.[6]
-
Skin Contact: Causes skin irritation.[2][3][4] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[2][3][4] Direct contact can cause redness, pain, and potential damage to the cornea.
1.3. The Logic of Presumptive Hazard Assessment
The aldehyde functional group is known for its reactivity and potential to act as an irritant. The halogenated pyridine core contributes to the overall toxicological profile. Halogenated organic compounds, as a broad class, are associated with a range of health concerns, including the potential for carcinogenic and reproductive effects with long-term exposure.[7][8] Therefore, a cautious approach is warranted.
Experimental Workflow: Hazard Assessment and Control
Caption: Logical workflow for assessing and mitigating risks associated with this compound.
Chapter 2: Safe Handling and Engineering Controls
Strict adherence to safety protocols is paramount when working with this compound.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]
2.2. Personal Protective Equipment (PPE): Essential Barriers
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-sleeved lab coat must be worn at all times.
-
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Chapter 3: Step-by-Step Experimental Protocols for Safe Use
3.1. Protocol: Weighing and Preparing Solutions
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare.
-
Dispensing: Carefully dispense the required amount of this compound into the weighing vessel. Avoid creating dust.
-
Cleaning: Clean any residual powder from the spatula and weighing area with a damp cloth (if compatible with the solvent) or a suitable cleaning agent, all within the fume hood.
-
Dissolution: In the fume hood, add the desired solvent to the vessel containing the compound and stir until dissolved.
3.2. Protocol: Reaction Setup and Monitoring
-
Assembly: Assemble the reaction apparatus within the fume hood.
-
Transfer: Carefully transfer the solution of this compound to the reaction vessel using appropriate techniques to avoid spills.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques. Keep the fume hood sash at the lowest practical height.
Workflow Diagram: Safe Handling Protocol
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An In-Depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of significant interest in medicinal chemistry. We will delve into its synthesis, explore its physicochemical properties and reactivity, and highlight its emerging applications as a key building block in the development of targeted therapeutics.
Introduction: The Strategic Importance of Halogenated Pyridines
Halogenated heterocyclic compounds are fundamental scaffolds in the design of bioactive molecules. The introduction of halogen atoms, such as bromine and chlorine, into a pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.
The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 6-position, coupled with a reactive aldehyde group at the 2-position, offers multiple avenues for synthetic diversification. This strategic arrangement is particularly relevant in the design of inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1060811-63-3 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| SMILES | O=CC1=NC(Cl)=CC(Br)=C1 | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, as illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-6-chloro-2-methylpyridine (from precursor synthesis)
This protocol is adapted from the synthesis of the corresponding carboxylic acid.[2]
-
Bromination: To a dry three-necked flask, add 2,4-dihydroxy-6-picoline and DMF. Cool the flask in an ice-water bath and add phosphorus oxybromide (POBr₃). Heat the mixture in an oil bath at 110°C for 1 hour. After cooling, quench the reaction with water and neutralize with sodium carbonate to precipitate the product, 2-hydroxy-4-bromo-6-methylpyridine. Filter and wash the solid.
-
Chlorination: To a dry three-necked flask, add the 2-hydroxy-4-bromo-6-methylpyridine and DMF. Cool in an ice-water bath and add phosphorus oxychloride (POCl₃). The reaction is then heated to reflux to afford 4-Bromo-6-chloro-2-methylpyridine.
Causality: The use of POBr₃ and POCl₃ are standard and effective methods for the conversion of hydroxyl groups on a pyridine ring to the corresponding halides. DMF acts as a suitable solvent and catalyst for these transformations.
Step 2: Oxidation to 4-Bromo-6-chloropicolinic Acid
-
The 4-Bromo-6-chloro-2-methylpyridine is then oxidized to the corresponding carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) in a suitable solvent system would be a standard choice for the oxidation of the methyl group to a carboxylic acid.
Causality: The methyl group at the 2-position of the pyridine ring is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions.
Step 3: Esterification and Reduction to this compound
-
Esterification: The 4-Bromo-6-chloropicolinic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid (Fischer esterification).
-
Reduction: The resulting methyl 4-bromo-6-chloropicolinate is then selectively reduced to the aldehyde. To a solution of the ester in an anhydrous solvent like toluene at -78°C, a solution of diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) is added dropwise. The reaction is maintained at this low temperature to prevent over-reduction to the alcohol.[3]
Causality: DIBAL-H is a powerful and sterically hindered reducing agent that is well-known for the selective reduction of esters to aldehydes at low temperatures. The low temperature is crucial to trap the reaction at the aldehyde stage.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by three key features: the aldehyde group and the two halogen substituents on the pyridine ring.
Caption: Key reactivity sites of this compound.
-
The Aldehyde Group : This is a versatile functional group that can undergo a wide range of transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Nucleophilic addition: With Grignard or organolithium reagents to form secondary alcohols.
-
Oxidation: To the corresponding carboxylic acid.
-
-
The Halogen Atoms : The bromine and chlorine atoms are at positions that are susceptible to nucleophilic aromatic substitution and, more importantly, can participate in various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The bromo substituent is generally more reactive in Suzuki couplings, allowing for the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Both halogens can potentially undergo amination reactions to introduce nitrogen-based functionalities. The relative reactivity will depend on the specific reaction conditions and catalysts used.
-
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.0 | s | 1H | Pyridine H-3 |
| ~7.8 | s | 1H | Pyridine H-5 |
Rationale: The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The two pyridine protons will appear as singlets due to the lack of adjacent protons.
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~192 (C=O, aldehyde)
-
~155 (C-Cl)
-
~152 (C-CHO)
-
~140 (C-Br)
-
~128 (CH)
-
~125 (CH)
-
IR Spectroscopy (KBr, cm⁻¹):
-
Expected Absorptions:
-
~1710 (C=O stretch, aldehyde)
-
~2820, ~2720 (C-H stretch, aldehyde)
-
~1550, ~1450 (C=C and C=N stretching, pyridine ring)
-
~800-600 (C-Cl and C-Br stretching)
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a complex molecular ion peak pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). The most abundant molecular ion peaks would be observed at m/z 219, 221, and 223.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly for the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive therapeutic targets.[1]
The aldehyde functionality of this molecule allows for its elaboration into more complex structures that can bind to the ATP-binding pocket of kinases. The bromo and chloro substituents can be utilized to modulate the pharmacokinetic properties of the final compound or to establish key interactions within the binding site.
Role in the Synthesis of FGFR Inhibitors
A plausible application of this compound is in the synthesis of potent and selective FGFR inhibitors. The aldehyde can serve as a key anchor point for building out the rest of the inhibitor scaffold.
Caption: General scheme for the application of this compound in FGFR inhibitor synthesis.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a reactive aldehyde and two distinct halogen atoms on a pyridine core provides a versatile platform for the construction of complex, biologically active molecules. While detailed synthetic and characterization data are not yet widely published, this guide provides a robust framework for its synthesis, an understanding of its chemical behavior, and highlights its potential in the development of targeted cancer therapeutics like FGFR inhibitors. As research in this area continues, this compound is poised to become an increasingly valuable tool for drug discovery professionals.
References
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3'-(2-pyridyl)isoxazoline[4',5':1,2]fullerene. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]
- CNIPA. (2020). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. CN111393699A.
- Zhang, M., et al. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.
Sources
4-Bromo-6-chloropicolinaldehyde theoretical properties
An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: Properties, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound, a trisubstituted pyridine derivative, represents a quintessential example of a high-value synthetic intermediate. Its unique arrangement of an aldehyde, a bromine atom, and a chlorine atom on the pyridine core provides a rich platform for sequential and site-selective chemical transformations. This guide offers an in-depth exploration of the theoretical properties, a robust synthetic strategy, and the vast synthetic potential of this compound, tailored for researchers and professionals engaged in the development of novel chemical entities.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section details the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Structural Identity
-
Systematic (IUPAC) Name: 4-Bromo-6-chloropyridine-2-carbaldehyde
-
Common Names: this compound
-
CAS Registry Number: 1060811-63-3[1]
-
Molecular Formula: C₆H₃BrClNO[1]
-
Molecular Weight: 220.45 g/mol [1]
-
SMILES: O=CC1=NC(Cl)=CC(Br)=C1[1]
Physicochemical and Spectroscopic Data Summary
While extensive experimental data for this specific molecule is not broadly published, we can deduce its key spectral characteristics based on fundamental principles and data from analogous structures. This information is critical for reaction monitoring and quality control.
| Property | Value / Predicted Characteristics | Rationale & In-Text Citation |
| Physical State | Predicted to be a solid at room temperature. | Similar halogenated aromatic aldehydes are typically crystalline solids. |
| Storage | Inert atmosphere, 2-8°C.[1] | Recommended for preventing potential oxidation of the aldehyde and degradation. |
| ¹H NMR | Two singlets expected in the aromatic region (δ 7.5-8.5 ppm). Aldehyde proton (CHO) as a singlet downstream (δ 9.5-10.5 ppm). | The two pyridine protons are in different chemical environments with no adjacent protons for coupling. The aldehyde proton is highly deshielded. |
| ¹³C NMR | Six distinct signals expected. Carbonyl carbon (C=O) at δ 190-200 ppm. Four aromatic carbons (δ 120-160 ppm). | Reflects the six unique carbon atoms in the molecule. |
| IR Spectroscopy | Strong C=O stretch at ~1700-1720 cm⁻¹. C-Br stretch at ~500-650 cm⁻¹. C-Cl stretch at ~600-800 cm⁻¹. Aromatic C=C and C=N stretches at ~1400-1600 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups.[2] |
| Mass Spectrometry | Distinct isotopic pattern for one bromine (M, M+2 in ~1:1 ratio) and one chlorine (M, M+2 in ~3:1 ratio). | The combination of Br and Cl isotopes will produce a characteristic cluster of peaks for the molecular ion, which is invaluable for structural confirmation.[3] |
A Proposed Synthetic Pathway
The overall strategy involves:
-
Synthesis of the Carboxylic Acid: Starting from a commercially available substituted picoline.
-
Reduction to the Alcohol: Selective reduction of the carboxylic acid to the primary alcohol.
-
Oxidation to the Aldehyde: Mild oxidation of the alcohol to the target picolinaldehyde.
Caption: Proposed three-stage synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 4-Bromo-6-chloropyridine-2-carboxylic Acid (Adapted from patent literature[4])
-
Bromination: To a solution of 2,4-dihydroxy-6-picoline in DMF, slowly add phosphorus oxybromide (POBr₃) at 0°C. Heat the mixture to 110°C and stir for 1-2 hours. Cool the reaction and quench with water, then neutralize with a base like sodium carbonate to precipitate the product, 2-hydroxy-4-bromo-6-methylpyridine.
-
Chlorination: Treat the resulting 2-hydroxy-4-bromo-6-methylpyridine with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group, yielding 2,6-dichloro-4-bromopyridine.
-
Oxidation: Oxidize the methyl group at the 2-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heating. Acidic workup will yield the desired 4-bromo-6-chloropyridine-2-carboxylic acid.
Step 2: Reduction to (4-Bromo-6-chloropyridin-2-yl)methanol
-
Dissolve the carboxylic acid from Step 1 in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. The choice of borane is strategic as it efficiently reduces carboxylic acids without readily affecting the aryl halides.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by an aqueous workup to isolate the primary alcohol.
Step 3: Oxidation to this compound
-
Dissolve the alcohol from Step 2 in an anhydrous solvent like dichloromethane (DCM).
-
Add a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[5] These reagents are chosen to prevent over-oxidation to the carboxylic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Purify the crude product via column chromatography to obtain the final this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the molecule.
Sources
- 1. 1060811-63-3|this compound|BLD Pharm [bldpharm.com]
- 2. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material | MDPI [mdpi.com]
- 3. 4'-Bromo-4-chlorochalcone | C15H10BrClO | CID 5293152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
Navigating the Synthetic Landscape of 4-Bromo-6-chloropicolinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-6-chloropicolinaldehyde, a strategically functionalized pyridine derivative, has emerged as a valuable building block in contemporary organic synthesis. Its unique arrangement of a reactive aldehyde, a versatile bromine atom, and a less labile chlorine atom on the electron-deficient pyridine ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity profile of this compound, providing both mechanistic insights and practical, field-proven experimental protocols to empower researchers in their synthetic endeavors. The strategic importance of this molecule is underscored by its role as a key intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, which are promising therapeutic agents in oncology.[1]
Core Reactivity Principles: A Trifecta of Functionality
The reactivity of this compound is governed by the interplay of its three key functional groups:
-
The Aldehyde Group: This electrophilic center is primed for a variety of nucleophilic additions and condensation reactions, providing a gateway for chain extension and the introduction of diverse molecular fragments.
-
The Bromo Substituent: Positioned at the 4-position, the bromine atom is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions. This preferential reactivity allows for selective functionalization.
-
The Chloro Substituent: The chlorine atom at the 6-position is less susceptible to oxidative addition in palladium-catalyzed reactions compared to bromine. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly under forcing conditions or with highly reactive nucleophiles.
This differential reactivity is the cornerstone of its utility, enabling a sequential and controlled approach to the construction of complex molecular architectures.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are a mainstay in the functionalization of this compound, with the bromine atom at the C4 position serving as the primary reaction site.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling provides a powerful method for the formation of C-C bonds between the pyridine core and various aryl and heteroaryl partners.[2][3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the bromo-picolinaldehyde with a boronic acid or ester.[2][3]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The base is essential for the transmetalation step, activating the boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (0.1 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.05 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenyl-6-chloropicolinaldehyde.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | High |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to High |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate to Good |
graph Suzuki_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Substrate [label="4-Bromo-6-chloro-\npicolinaldehyde"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid"]; Catalyst [label="Pd(0) Catalyst\n+ Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)"]; Solvent [label="Solvent (e.g., Dioxane/H₂O)"]; Product [label="4-Aryl-6-chloro-\npicolinaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Catalyst [label="Oxidative\nAddition"]; BoronicAcid -> Base [label="Activation"]; Base -> Catalyst [label="Transmetalation"]; Catalyst -> Product [label="Reductive\nElimination"]; Solvent [style=invis]; Solvent -> Catalyst [style=invis]; }
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct alkynylation of the C4 position, providing access to a wide range of arylalkynes.[1][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and also acts as a solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Purge the vessel with an inert gas.
-
Add degassed THF and triethylamine (typically in a 2:1 ratio).
-
Add phenylacetylene (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)-6-chloropicolinaldehyde.
Caption: Sonogashira Coupling Mechanism.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination offers a versatile route to synthesize arylamines by coupling this compound with a wide range of primary and secondary amines.[5] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.
Causality Behind Experimental Choices: The choice of ligand is crucial and often depends on the nature of the amine. Bulky, electron-rich ligands are generally effective for a broad range of substrates. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Step-by-Step Methodology:
-
To a reaction vessel, add sodium tert-butoxide (1.4 equiv).
-
Purge the vessel with an inert gas.
-
Add a solution of this compound (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) in degassed toluene.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-(morpholino)-6-chloropicolinaldehyde.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the presence of the chloro and aldehyde groups, makes this compound susceptible to nucleophilic aromatic substitution. While the C4-Br bond is more reactive in cross-coupling, the C6-Cl bond can be displaced by strong nucleophiles, often requiring elevated temperatures.
Causality Behind Experimental Choices: The success of SNAr reactions depends on the nucleophilicity of the incoming group and the stability of the Meisenheimer-like intermediate. The reaction is often favored with strong, small nucleophiles and in polar aprotic solvents.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in methanol, add sodium methoxide (1.5 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-6-methoxypicolinaldehyde.
Reactions of the Aldehyde Functional Group
The aldehyde group at the C2 position is a versatile handle for a variety of transformations, including olefination, condensation, and reduction reactions.
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with predictable stereochemistry.[6][7] The reaction involves the use of a phosphorus ylide, which is typically generated in situ.
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in dichloromethane.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
Knoevenagel Condensation: Formation of Activated Alkenes
The Knoevenagel condensation allows for the reaction of the aldehyde with active methylene compounds, leading to the formation of electron-deficient alkenes.[8][9] This reaction is typically catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture.
-
Upon completion, cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired product.
Reductive Amination: Synthesis of Amines
Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine.[10][11] The reaction proceeds via the in situ formation of an imine, which is then reduced by a suitable reducing agent.
Experimental Protocol: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in 1,2-dichloroethane, add benzylamine (1.1 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Gateway to Molecular Complexity
This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its well-defined reactivity profile, characterized by the orthogonal reactivity of its halogen and aldehyde functionalities, provides chemists with a reliable and versatile tool for the construction of complex molecules. The ability to selectively engage in a variety of high-yield transformations, including a suite of palladium-catalyzed cross-coupling reactions and classical aldehyde chemistries, solidifies its position as a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of the principles and protocols outlined in this guide will undoubtedly facilitate innovation and accelerate the discovery of new chemical entities.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Direct acylation of aryl chlorides with aldehydes by palladium-pyrrolidine Co-catalysis. (2010, August 20). PubMed. Retrieved January 26, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. (2017, June 1). PubMed. Retrieved January 26, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). Scientific Research Publishing. Retrieved January 26, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Chemically robust functionalized covalent organic framework for the highly efficient and selective separation of bromine. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 26, 2026, from [Link]
-
6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved January 26, 2026, from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Site-selective aliphatic C-H bromination using N-bromoamides and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Synthesis of 4-Bromo-6-chloropicolinaldehyde: An Essential Intermediate for Pharmaceutical Research
Abstract
4-Bromo-6-chloropicolinaldehyde is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern on the pyridine ring makes it a valuable precursor for creating a diverse range of molecular architectures. This application note provides a detailed, field-tested protocol for the multi-step synthesis of this compound, commencing from commercially available starting materials. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
Halogenated pyridines are a cornerstone in medicinal chemistry, offering chemists precise control over molecular properties such as metabolic stability, binding affinity, and bioavailability. This compound, with its aldehyde functionality at the 2-position and distinct halogenation at the 4- and 6-positions, serves as a versatile intermediate. The aldehyde group is amenable to a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide details a reliable synthetic route, beginning with the synthesis of the carboxylic acid precursor, followed by its reduction to the corresponding alcohol, and culminating in the selective oxidation to the target aldehyde.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-stage process, as illustrated below. This pathway is designed for efficiency and scalability, utilizing well-established chemical transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromo-6-chloropicolinic acid
The initial phase of the synthesis focuses on constructing the core substituted pyridine ring with the required carboxylic acid functionality at the 2-position. This is achieved through a series of bromination, chlorination, and oxidation reactions starting from 2,4-dihydroxy-6-picoline.[1]
Step 1.1: Bromination of 2,4-Dihydroxy-6-picoline
The first step involves the selective bromination of 2,4-dihydroxy-6-picoline to yield 2-hydroxy-4-bromo-6-methylpyridine. Phosphorus oxybromide is employed as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Protocol:
-
In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,4-dihydroxy-6-picoline (1.0 eq) in DMF.
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxybromide (POBr₃, 1.5-2.0 eq) to the cooled suspension with vigorous stirring.
-
After the addition is complete, transfer the flask to an oil bath and heat to 110°C for 1 hour.
-
Cool the reaction mixture to approximately 30°C and quench by the slow addition of water.
-
Neutralize the mixture to pH 7 with a saturated solution of sodium carbonate, which will result in the precipitation of a solid.
-
Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether to afford 2-hydroxy-4-bromo-6-methylpyridine.
Step 1.2: Chlorination of 2-Hydroxy-4-bromo-6-methylpyridine
The subsequent step introduces the chloro-substituent at the 6-position. The hydroxyl group is converted to a chloride using phosphorus oxychloride.
Protocol:
-
To a dry three-necked flask, add 2-hydroxy-4-bromo-6-methylpyridine (1.0 eq) and DMF.
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq).
-
After addition, allow the reaction to warm to room temperature and then heat to 100°C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-bromo-6-methylpyridine.
Step 1.3: Oxidation of the Methyl Group
The final step in this part is the oxidation of the methyl group at the 2-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Protocol:
-
Suspend 2-chloro-4-bromo-6-methylpyridine (1.0 eq) in water.
-
Heat the suspension to reflux (approximately 100°C).
-
Slowly add potassium permanganate (KMnO₄, 3.0-4.0 eq) in portions, maintaining the reflux.
-
After the addition is complete, continue to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-bromo-6-chloropicolinic acid.
Part 2: Reduction of 4-Bromo-6-chloropicolinic acid to (4-Bromo-6-chloropyridin-2-yl)methanol
With the carboxylic acid in hand, the next stage involves its reduction to the corresponding primary alcohol. A direct reduction of the carboxylic acid can be challenging; therefore, a two-step procedure involving the formation of an acyl chloride followed by reduction with sodium borohydride is employed for a more controlled and efficient conversion.
Protocol:
-
Suspend 4-bromo-6-chloropicolinic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0-3.0 eq) in a mixture of THF and water.
-
Cool the sodium borohydride solution to 0°C and slowly add the acyl chloride solution.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-6-chloropyridin-2-yl)methanol.
Part 3: Oxidation of (4-Bromo-6-chloropyridin-2-yl)methanol to this compound
The final step is the selective oxidation of the primary alcohol to the desired aldehyde. Manganese dioxide (MnO₂) is an effective and mild oxidizing agent for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.[2] This method is particularly well-suited for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols.[3][4][5][6]
Protocol:
-
Dissolve (4-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[2]
-
Add activated manganese dioxide (MnO₂, 5.0-10.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1.1 | 2,4-Dihydroxy-6-picoline | 2-Hydroxy-4-bromo-6-methylpyridine | POBr₃, DMF | 75-85% |
| 1.2 | 2-Hydroxy-4-bromo-6-methylpyridine | 2-Chloro-4-bromo-6-methylpyridine | POCl₃, DMF | 80-90% |
| 1.3 | 2-Chloro-4-bromo-6-methylpyridine | 4-Bromo-6-chloropicolinic acid | KMnO₄, H₂O | 60-70% |
| 2 | 4-Bromo-6-chloropicolinic acid | (4-Bromo-6-chloropyridin-2-yl)methanol | 1. (COCl)₂, cat. DMF, DCM2. NaBH₄, THF/H₂O | 70-80% |
| 3 | (4-Bromo-6-chloropyridin-2-yl)methanol | This compound | MnO₂, DCM | 85-95% |
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable method for the synthesis of this compound. By breaking down the synthesis into three manageable parts, researchers can effectively produce this valuable intermediate with good overall yield. The detailed procedural steps, coupled with the rationale behind the choice of reagents and conditions, are intended to empower researchers in their synthetic endeavors and facilitate the development of novel chemical entities.
References
- Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. CN112046581A.
- Guidechem. How to Synthesize 4-broMo-6-chloronicotinaldehyde?.
- Organic Chemistry Portal.
- MDPI. A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran.
- ResearchGate.
- ResearchGate.
Sources
- 1. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. guidechem.com [guidechem.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application and Protocol Guide for the Analytical Characterization of 4-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed framework for the analytical characterization of 4-Bromo-6-chloropicolinaldehyde, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed to ensure structural confirmation, purity assessment, and impurity profiling, adhering to the principles of scientific integrity and regulatory compliance. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind method selection and parameter optimization, empowering researchers to develop and validate robust analytical strategies.
Physicochemical Profile and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods and safe handling procedures.
| Property | Value | Source |
| Chemical Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| CAS Number | 1060811-63-3 | [1] |
| Appearance | Typically a solid | [2] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane. | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Note: The absence of publicly available experimental data for the boiling and melting points necessitates their determination as a primary step in the characterization process.
Recommended Analytical Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following workflow provides a logical sequence of analyses to confirm the identity, purity, and stability of the compound.
Caption: Recommended analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of this compound and quantifying impurities. A reverse-phase method is generally suitable for this type of compound.
Rationale for Method Design:
-
Stationary Phase: A C18 column is a versatile starting point, offering good retention for moderately polar compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol provides a broad elution window. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection: The aromatic nature of the molecule suggests strong UV absorbance, making a UV detector a suitable choice. A wavelength of 254 nm is a common starting point for aromatic compounds.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile impurities that may be present in the sample, such as residual solvents or by-products from the synthesis.
Rationale for Method Design:
-
Injector: A split/splitless injector is standard, with split injection being suitable for analyzing the main component and potential high-concentration impurities, while splitless injection is used for trace-level impurity analysis.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is a good general-purpose choice for separating a wide range of organic compounds.
-
Oven Program: A temperature gradient is necessary to elute a range of compounds with varying volatilities.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak), enabling the identification of unknown impurities by comparison to spectral libraries (e.g., NIST).[5]
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
-
Caption: GC-MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C NMR, with its signal set to 0 ppm.[6]
-
Expected ¹H NMR Signals: The spectrum is expected to show signals for the aldehyde proton (typically downfield, around 9-10 ppm) and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.
-
Expected ¹³C NMR Signals: The spectrum will show signals for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm) and the carbons of the pyridine ring. The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of the halogen and aldehyde substituents.
Detailed Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Rationale for Interpretation:
-
Aldehyde C=O Stretch: A strong absorption band is expected in the region of 1710-1680 cm⁻¹ for the carbonyl group of the aromatic aldehyde.
-
Aromatic C=C and C=N Stretches: Multiple bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aldehyde C-H stretch will show two weak bands around 2850 and 2750 cm⁻¹.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found in the 800-600 cm⁻¹ range, and the C-Br stretch at lower wavenumbers, often in the 600-500 cm⁻¹ range.
Detailed Protocol:
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
X-ray Crystallography for Definitive Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, confirming connectivity and stereochemistry.
Protocol Overview:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent in which the compound is sparingly soluble.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
Method Validation and System Suitability
All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[3][4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before each analytical run, system suitability tests must be performed to ensure that the chromatographic system is performing adequately. Typical system suitability parameters for HPLC include theoretical plates, tailing factor, and repeatability of replicate injections.
References
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
- Supporting Information for a relevant chemical synthesis. (n.d.). Royal Society of Chemistry.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-SIM-MS representative total ion chromatogram for a calibration standard. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
MDPI. (2022). Total Ion Chromatogram and Total Ion Mass Spectrum as Alternative Tools for Detection and Discrimination (A Review). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Reconstructed ion chromatogram and mass spectrum obtained by GC-MS-MS analysis of a blood-based control pool containing strychnine. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Analytical Sciences Digital Library. (n.d.). In-Class Exercise – Chromatograms and Mass Spectra – KEY. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]
-
ATB. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-4-chlorochalcone. Retrieved from [Link]
-
ResearchGate. (n.d.). Total ion chromatogram and mass spectral information of hydrocarbons from net tow (>30 lm) suspended particles. Retrieved from [Link]
-
Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. 1060811-63-3|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Purity Isolation of 4-Bromo-6-chloropicolinaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-6-chloropicolinaldehyde, a key intermediate in pharmaceutical synthesis. The methodology centers on the principles of normal-phase flash column chromatography, detailing the rationale behind parameter selection, from stationary phase and mobile phase optimization to fraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity. All procedural steps are designed to be self-validating, ensuring both efficiency and scientific integrity.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a building block necessitates a high degree of purity to ensure the integrity of subsequent synthetic transformations and the biological activity of the final compounds. Crude synthetic mixtures often contain unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For a molecule like this compound, which possesses moderate polarity due to the aldehyde group and the nitrogen-containing aromatic ring, normal-phase chromatography with a polar stationary phase (silica gel) is the method of choice.[3] This note describes an optimized protocol for its purification using automated flash chromatography, a technique that enhances separation efficiency and speed through the application of pressure.[1]
Physicochemical Properties of this compound
Understanding the properties of the target molecule is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO | [4] |
| Molecular Weight | 220.45 g/mol | [4] |
| Appearance | Solid | [4] |
| Polarity | Moderate to High | Inferred from structure |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate; Sparingly soluble in Hexane | Inferred from structure |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8 °C | [4] |
The presence of the electronegative aldehyde oxygen, the pyridine nitrogen, and the halogen atoms (bromine and chlorine) contributes to the molecule's overall polarity. This polarity dictates its strong interaction with silica gel and guides the selection of an appropriate mobile phase for elution.
The "Why": Causality in Chromatographic Choices
The success of chromatographic purification hinges on a logical, stepwise approach to methods development. The choices made are not arbitrary but are grounded in the chemical principles governing the interactions between the analyte, the stationary phase, and the mobile phase.
Stationary Phase Selection: Silica Gel
Silica gel (SiO₂) is the stationary phase of choice for this application due to its highly polar surface, which is rich in silanol (Si-OH) groups.[3] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte. For this compound, the primary interaction points are the aldehyde's carbonyl oxygen and the lone pair of electrons on the pyridine nitrogen. This strong adsorption necessitates a sufficiently polar mobile phase to achieve elution.
Mobile Phase Selection: A Polarity Balancing Act
The mobile phase's role is to transport the sample through the column.[5] Its polarity must be fine-tuned to control the rate of this transport. A solvent system that is too nonpolar will result in the compound remaining strongly adsorbed to the silica, leading to excessively long retention times or no elution at all. Conversely, a mobile phase that is too polar will elute all components, including impurities, too quickly, resulting in poor separation.[1]
For compounds of moderate polarity like our target molecule, a binary solvent system of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.[6] The ratio of these solvents is adjusted to achieve optimal separation.
The workflow for mobile phase optimization is a critical, self-validating process that begins with Thin Layer Chromatography (TLC).
Caption: Workflow for chromatographic methods development.
Experimental Protocols
Safety Precautions: this compound is an irritant.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: TLC Analysis for Solvent System Optimization
This initial step is crucial for predicting the behavior of the compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chambers
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a few drops of DCM or EtOAc.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Solvent Preparation: Prepare a series of developing solvents with varying ratios of Hexane/EtOAc in separate developing chambers (e.g., 9:1, 8:2, 7:3, 6:4 v/v).
-
Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the main spot in each solvent system. The ideal system will provide an Rf value between 0.25 and 0.35 for the target compound, with good separation from major impurities.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results: A solvent system of 7:3 Hexane:Ethyl Acetate is anticipated to provide the target Rf value. The aldehyde is expected to be more retained (lower Rf) than less polar impurities and less retained (higher Rf) than highly polar baseline impurities.
Protocol 2: Automated Flash Column Chromatography Purification
Materials and Equipment:
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)
-
Crude this compound
-
Selected mobile phase solvents: Hexane and Ethyl Acetate
-
Sample loading apparatus (e.g., solid load cartridge or direct liquid injection)
-
Fraction collector with test tubes
Procedure:
-
Sample Loading:
-
Solid Loading (Recommended): Adsorb the crude material (e.g., 1.5 g) onto a small amount of silica gel (~3 g) by dissolving the compound in a minimal amount of DCM, adding the silica, and evaporating the solvent under reduced pressure to obtain a free-flowing powder. Pack this powder into a solid load cartridge. This technique generally provides superior resolution.[8]
-
Liquid Loading: If the crude product is not fully soluble in the mobile phase, dissolve it in a minimal volume of a strong solvent like DCM.
-
-
Column Equilibration: Install the silica column and the solid load cartridge onto the flash system. Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 2-3 column volumes.[8]
-
Elution Program: Set up a gradient elution program. A linear gradient is often effective for separating compounds with a range of polarities.
-
Initial Conditions: 95:5 Hexane:EtOAc (hold for 2 column volumes)
-
Gradient: Linearly increase to 60:40 Hexane:EtOAc over 15 column volumes.
-
Final Hold: Hold at 60:40 Hexane:EtOAc for 5 column volumes to elute all remaining compounds.
-
-
Detection and Fraction Collection: Use a UV detector (monitoring at 254 nm and/or 280 nm) to track the elution of compounds. Set the fraction collector to collect fractions based on peak detection.
-
Post-Purification Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Caption: Step-by-step flash chromatography workflow.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Poor Separation (Co-elution) | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient during the flash chromatography run to increase resolution. |
| Peak Tailing | Sample overload; strong interaction with acidic silanol sites on silica. | Reduce the amount of crude material loaded onto the column. For basic compounds like pyridines, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can mitigate tailing by neutralizing acidic sites.[9] |
| Product Does Not Elute | Mobile phase is too nonpolar. | Increase the polarity of the mobile phase. Ensure the gradient reaches a sufficiently high concentration of the polar solvent (e.g., increase the final EtOAc concentration). |
| Cracked or Channeled Column Bed | Improper column packing or sudden changes in solvent polarity. | Use pre-packed columns to ensure uniformity. Avoid abrupt changes in the solvent gradient ("step gradients") which can generate heat and disturb the packing. |
Conclusion
This application note details a robust and reproducible method for the purification of this compound using automated flash column chromatography. By following a logical workflow that begins with TLC-based method development, researchers can efficiently establish optimal separation parameters. The use of a solid loading technique and a linear gradient elution with a Hexane/Ethyl Acetate mobile phase on a silica gel stationary phase provides a reliable path to obtaining this valuable synthetic intermediate in high purity. The principles and troubleshooting advice outlined herein are broadly applicable to the purification of other moderately polar small molecules.
References
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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Application Notes and Protocols: Large-Scale Synthesis of 4-Bromo-6-chloropicolinaldehyde
Abstract
4-Bromo-6-chloropicolinaldehyde is a critical heterocyclic building block in contemporary drug discovery, serving as a key intermediate for a range of pharmacologically active molecules. This document provides a comprehensive, in-depth technical guide for its large-scale synthesis. The protocol is designed for scalability, robustness, and high purity, addressing the needs of researchers, scientists, and drug development professionals. The synthesis is presented as a two-part process: the initial preparation of the key intermediate, 4-Bromo-2-chloro-6-methylpyridine, followed by its selective oxidation to the target aldehyde. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines necessary safety and quality control measures to ensure a self-validating and reproducible process.
Introduction and Scientific Foundation
Substituted picolinaldehydes are highly valuable precursors in medicinal chemistry due to the versatile reactivity of the aldehyde group and the unique electronic properties of the pyridine ring. This compound, in particular, offers three distinct points for chemical modification—the aldehyde, the bromine atom, and the chlorine atom—making it an ideal scaffold for generating diverse compound libraries for structure-activity relationship (SAR) studies.
The synthetic strategy detailed herein is optimized for large-scale production. It avoids hazardous or prohibitively expensive reagents where possible and focuses on reaction conditions that are readily achievable in standard industrial chemical reactors. The chosen two-step route provides a reliable pathway to the target compound with high overall yield and purity.
Overall Synthesis Scheme:
Part I: Large-Scale Synthesis of 4-Bromo-2-chloro-6-methylpyridine Intermediate
The first part of the synthesis involves the regioselective bromination of commercially available 2-chloro-6-methylpyridine. The pyridine ring is activated towards electrophilic substitution by the methyl group, but the directing effects must be carefully controlled to achieve bromination at the C-4 position.
Mechanistic Rationale and Causality
Electrophilic aromatic substitution on pyridine is generally disfavored compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the methyl group at the 2-position is an activating group. The reaction is performed in fuming sulfuric acid (oleum), which protonates the pyridine nitrogen. This further deactivates the ring but also directs the incoming electrophile. Bromination is achieved using N-bromosuccinimide (NBS), a reliable source of electrophilic bromine that is safer to handle on a large scale than liquid bromine. The conditions are optimized to favor substitution at the C-4 position, which is sterically accessible and electronically favored under these conditions.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Grade/Purity | Supplier Example |
| 2-Chloro-6-methylpyridine | 18368-63-3 | 127.57 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥99% | Acros Organics |
| Fuming Sulfuric Acid (20% SO₃) | 8014-95-7 | 98.08 (H₂SO₄) | 20% Free SO₃ | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets, ≥97% | EMD Millipore |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular, ≥99% | J.T. Baker |
Step-by-Step Experimental Protocol
-
Reactor Preparation: Ensure a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is clean and dry.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with fuming sulfuric acid (20% SO₃, 15 L).
-
Cooling: Cool the acid to 0–5 °C using a chiller.
-
Substrate Addition: Slowly add 2-chloro-6-methylpyridine (2.0 kg, 15.68 mol) to the stirred acid, ensuring the internal temperature does not exceed 15 °C. This addition should take approximately 1-2 hours.
-
NBS Addition: Once the substrate is fully dissolved and the temperature is stable at 0–5 °C, add N-bromosuccinimide (NBS) (3.08 kg, 17.32 mol, 1.1 eq) portion-wise over 2-3 hours. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 16-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or GC-MS. Take a small aliquot, quench it carefully in ice water, neutralize with NaOH, extract with DCM, and analyze. The reaction is complete when <2% of the starting material remains.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (40 kg) in a separate 100 L vessel with vigorous stirring. This is a highly exothermic step; control the rate of addition to keep the temperature of the quench mixture below 30 °C.
-
Neutralization: Cool the aqueous mixture to 0–10 °C and slowly add 50% (w/w) aqueous sodium hydroxide solution to adjust the pH to 8-9. This will also be highly exothermic.
-
Extraction: Transfer the neutralized mixture to a liquid-liquid extractor. Extract the product with dichloromethane (DCM) (3 x 10 L).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (1 kg). Filter the drying agent and wash the filter cake with DCM (2 L).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can often be used directly in the next step. If required, purify by vacuum distillation or recrystallization from a suitable solvent like heptane.
-
Yield: The expected yield of 4-Bromo-2-chloro-6-methylpyridine is 2.8 - 3.1 kg (86-95% yield).[1]
Part II: Large-Scale Oxidation to this compound
The second step is the selective oxidation of the methyl group of the intermediate to an aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction and must be carefully controlled. For large-scale synthesis, a cost-effective and selective oxidizing agent is paramount.
Mechanistic Rationale and Causality
Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement. The choice of solvent is critical; dioxane or a mixture of dioxane and water is typically used to solubilize the reactants and mediate the reaction temperature. The stoichiometry of SeO₂ is kept close to 1 equivalent to minimize over-oxidation and side reactions. The reaction temperature is carefully controlled, as higher temperatures can lead to the formation of the corresponding carboxylic acid.[4]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Grade/Purity | Supplier Example |
| 4-Bromo-2-chloro-6-methylpyridine | 1206250-53-4 | 206.47 | ≥98% | From Part I |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.97 | ≥99.5% | Alfa Aesar |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Water | 7732-18-5 | 18.02 | Deionized | In-house |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Prepared in-house |
| Brine (Saturated NaCl Solution) | N/A | N/A | N/A | Prepared in-house |
| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | Filter Aid | Celite Corp. |
Step-by-Step Experimental Protocol
-
Reactor Setup: Use a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with 4-Bromo-2-chloro-6-methylpyridine (2.5 kg, 12.11 mol), 1,4-dioxane (20 L), and water (0.5 L).
-
Heating: Begin stirring and heat the mixture to 50-60 °C to ensure complete dissolution.
-
Oxidant Addition: Once dissolved, add selenium dioxide (SeO₂) (1.41 kg, 12.72 mol, 1.05 eq) in one portion.
-
Reaction (Reflux): Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-18 hours. A black precipitate of elemental selenium will form as the reaction progresses.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC. The disappearance of the starting material and the appearance of a new spot corresponding to the aldehyde indicates progress.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the reactor and the filter cake with ethyl acetate (2 x 2 L).
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the dioxane and ethyl acetate.
-
Work-up: Dilute the resulting residue with ethyl acetate (15 L) and wash with water (5 L), saturated sodium bicarbonate solution (2 x 5 L), and finally with brine (5 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purification: The crude product is typically a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel for very high purity requirements.[5]
-
Yield: The expected yield of the final product is 2.0 - 2.3 kg (75-85% yield).
Data and Quality Control Summary
Reaction Parameters
| Parameter | Part I: Bromination | Part II: Oxidation |
| Starting Material | 2-Chloro-6-methylpyridine (2.0 kg) | 4-Bromo-2-chloro-6-methylpyridine (2.5 kg) |
| Key Reagent | N-Bromosuccinimide (3.08 kg) | Selenium Dioxide (1.41 kg) |
| Solvent | Fuming Sulfuric Acid (15 L) | 1,4-Dioxane / Water (20 L / 0.5 L) |
| Temperature | 0 °C to 25 °C | Reflux (~102 °C) |
| Reaction Time | 16–24 hours | 12–18 hours |
| Expected Yield | 86–95% | 75–85% |
Analytical Characterization
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 7.90 (s, 1H, Ar-H), 7.85 (s, 1H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 191.5, 154.0, 151.2, 140.1, 128.5, 125.0.
-
Mass Spec (EI): m/z 221/219/217 (M⁺), showing characteristic bromine and chlorine isotope patterns.
-
Purity (HPLC): ≥98%.
Visualized Workflows
Experimental Synthesis Workflow
A visual representation of the end-to-end process from starting materials to the final, purified product.
Caption: Overall workflow for the two-part synthesis.
Quality Control Logic Diagram
This diagram illustrates the critical decision points and checks throughout the manufacturing process.
Caption: Quality control checkpoints and decision logic.
Safety, Handling, and Waste Management
Audience Advisory: This protocol is intended for trained professional chemists in a laboratory or manufacturing setting with appropriate engineering controls.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) when handling any of the reagents.[6]
-
Reagent Hazards:
-
Fuming Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Handle only in a chemical fume hood with excellent ventilation.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust.
-
Selenium Dioxide (SeO₂): Highly toxic if swallowed or inhaled. Teratogen. Handle with extreme care in a well-ventilated fume hood. Avoid creating dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen.
-
Pyridine Derivatives: Generally, pyridine-containing compounds should be considered toxic and handled with care. Avoid inhalation and skin contact.[6][7][8][9][10]
-
-
Procedural Hazards:
-
The quenching of the fuming sulfuric acid reaction is extremely exothermic. The addition must be slow and controlled with efficient cooling.
-
The neutralization with 50% NaOH is also highly exothermic.
-
-
Waste Management:
-
Selenium Waste: All selenium-containing waste (precipitate, contaminated Celite®, aqueous layers) must be collected separately in a designated, sealed hazardous waste container for professional disposal. Do not discharge into drains.
-
Acid/Base Waste: Aqueous layers from neutralization should be carefully combined, pH-checked, and neutralized to pH 6-8 before disposal according to local regulations.
-
Solvent Waste: Halogenated (DCM) and non-halogenated (ethyl acetate, dioxane, heptane) solvent waste streams must be collected in separate, appropriately labeled containers for disposal.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low Yield of Intermediate | - Incomplete reaction. - Loss during neutralization/extraction. - Moisture in starting materials. | - Extend reaction time based on IPC. - Ensure pH is >8 before extraction; perform an additional extraction. - Use anhydrous reagents and a dry reactor. |
| Part I: Formation of Di-bromo species | - Excess NBS or reaction temperature too high. | - Use stoichiometric amount of NBS (1.05-1.1 eq). - Maintain strict temperature control during NBS addition. |
| Part II: Low Yield of Aldehyde | - Incomplete reaction. - Over-oxidation to carboxylic acid. | - Extend reflux time based on IPC. - Ensure reaction temperature does not significantly exceed the boiling point of the solvent. Use exactly 1.05 eq of SeO₂. |
| Part II: Product Contaminated with Selenium | - Inefficient filtration. | - Use a thicker pad of Celite®. - Re-filter the organic solution before final concentration. |
| Final Product Fails Purity Spec | - Incomplete reaction. - Impurities carried over from Part I. - Inefficient final purification. | - Check IPC data to ensure reaction completion. - Consider purifying the intermediate before Part II. - Re-recrystallize from a different solvent system or perform column chromatography. |
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved from [Link]
-
4 Bromo 2 Chloro 6 Methylpyridine. (n.d.). IndiaMART. Retrieved from [Link]
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Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2026, January 21). ACS Publications. Retrieved from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved from [Link]
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Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. Retrieved from [Link]
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Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Oxidation of 2-picoline over various oxide catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). National Institutes of Health. Retrieved from [Link]
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Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
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Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...). (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of 2-methyl-4-bromopyridine. (n.d.). Google Patents.
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Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. (n.d.). Queen's University Belfast. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. (n.d.). RSC Publishing. Retrieved from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved from [Link]
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4-Bromo-2-chloro-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Gas-phase oxidation of 2-picoline to 2-pyridylaldehyde over Mo modified V/TiO2 catalysts. (2025, August 7). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for 4-Bromo-6-chloropicolinaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, celebrated for its presence in numerous FDA-approved therapeutics and its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Within this class, 4-Bromo-6-chloropicolinaldehyde emerges as a particularly powerful and versatile building block. Its strategic arrangement of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on a pyridine core provides medicinal chemists with a robust platform for constructing complex molecular architectures with high precision and efficiency.[3]
The aldehyde group serves as a versatile handle for introducing a wide range of substituents through reactions such as reductive amination, Wittig reactions, and condensations.[3] Critically, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective, sequential functionalization. The C-Br bond at the 4-position is more reactive, enabling targeted modifications while leaving the C-Cl bond at the 6-position intact for subsequent transformations. This orthogonal reactivity is the key to its utility, permitting the systematic and independent introduction of diverse chemical moieties, which is fundamental for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in the synthesis of key intermediates for drug discovery programs, with a focus on scaffolds for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Physicochemical Properties and Safety Data
It is imperative to handle this reagent with appropriate safety measures. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Always use in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Property | Value | Reference |
| CAS Number | 1060811-63-3 | [5] |
| Molecular Formula | C₆H₃BrClNO | [5] |
| Molecular Weight | 220.45 g/mol | [5] |
| Appearance | Off-white to yellow solid | - |
| Storage | Inert atmosphere, 2-8°C | [5] |
| GHS Hazards | H315, H319, H335 (Irritant) | [4][6] |
Core Reactivity and Strategic Synthesis
The primary advantage of this compound lies in the ability to perform sequential cross-coupling reactions. This workflow allows for the construction of a molecular library from a single, common intermediate.
Caption: Sequential functionalization workflow for this compound.
Suzuki-Miyaura Cross-Coupling (C4-Position)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to the greater reactivity of the C-Br bond, this reaction can be performed selectively at the 4-position.[7][8] This initial step is crucial for introducing aryl or heteroaryl moieties that often serve as key pharmacophores for target engagement, for instance, in kinase inhibitors that occupy the ATP-binding pocket.[9][10]
The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[11][12] The choice of base, solvent, and palladium ligand is critical for achieving high yields and preventing side reactions.
Reductive Amination (Aldehyde Modification)
Reductive amination is one of the most reliable and widely used methods for synthesizing amines in medicinal chemistry.[13][14] It proceeds via the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride-donating agent.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selective for imines over carbonyls, allowing for a one-pot procedure with minimal side-product formation. This reaction is instrumental in installing amine side chains that can improve solubility, modulate pKa, or form salt bridges with the target protein.
Sonogashira Coupling and Other Transformations
Following initial functionalization, the remaining chloro and aldehyde groups offer further handles for diversification. The C-Cl bond can undergo a second cross-coupling reaction (e.g., Suzuki, Sonogashira) under more forcing conditions. The Sonogashira coupling, which introduces an alkyne group, is particularly valuable for creating rigid linkers or as a precursor for other functional groups.[16][17] Alternatively, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up entirely new avenues for derivatization.[3]
Experimental Protocols
Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. All glassware should be oven or flame-dried prior to use for anhydrous reactions. Reactions under inert atmosphere should be performed using standard Schlenk line techniques.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C4-position.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 220.45 | 1.00 g | 4.54 |
| Phenylboronic acid | 121.93 | 664 mg | 5.45 (1.2 eq) |
| Pd(PPh₃)₄ | 1155.56 | 262 mg | 0.227 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.25 g | 9.08 (2.0 eq) |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.54 mmol), phenylboronic acid (664 mg, 5.45 mmol), and potassium carbonate (1.25 g, 9.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for an additional 10 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 262 mg, 0.227 mmol) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the less polar product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 20% Ethyl Acetate in Hexanes) to yield 4-phenyl-6-chloropicolinaldehyde.
Scientist's Notes:
-
Causality: The use of a dioxane/water solvent system is crucial for dissolving both the organic starting materials and the inorganic base.[8]
-
Trustworthiness: Degassing is a self-validating step; failure to remove oxygen will result in catalyst decomposition and a failed reaction, observable by the persistence of starting material on TLC.
-
Expertise: While K₂CO₃ is effective, other bases like K₃PO₄ can be used, sometimes leading to improved yields depending on the boronic acid substrate.[7]
Protocol 2: Reductive Amination of a Substituted Picolinaldehyde
This protocol describes the reductive amination of the product from Protocol 1 (4-phenyl-6-chloropicolinaldehyde) with a primary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Phenyl-6-chloropicolinaldehyde | 217.65 | 500 mg | 2.30 |
| Benzylamine | 107.15 | 271 mg (0.27 mL) | 2.53 (1.1 eq) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 731 mg | 3.45 (1.5 eq) |
| Dichloroethane (DCE) | - | 15 mL | - |
| Acetic Acid (glacial) | - | 1 drop | - |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add 4-phenyl-6-chloropicolinaldehyde (500 mg, 2.30 mmol) and dissolve in dichloroethane (15 mL).
-
Amine Addition: Add benzylamine (0.27 mL, 2.53 mmol) followed by one drop of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (731 mg, 3.45 mmol) portion-wise over 5 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The imine intermediate is often visible, and its disappearance along with the aldehyde indicates reaction completion.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient elution, 100% Dichloromethane to 5% Methanol in Dichloromethane) to afford the desired secondary amine product.
Scientist's Notes:
-
Causality: The drop of acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.[18]
-
Trustworthiness: The portion-wise addition of STAB is a control measure to manage the initial rate of reaction and any gas evolution.
-
Expertise: For less reactive amines or aldehydes, the reaction may require gentle heating (e.g., 40 °C). STAB is preferred over sodium borohydride as it will not readily reduce the starting aldehyde.[13]
Application Case Study: Scaffolds for CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR whose signaling pathway, upon activation by its ligand CXCL12, is implicated in cancer cell metastasis and HIV entry.[19][20] Inhibition of this interaction is a validated therapeutic strategy.[21][22] this compound is an excellent starting point for generating potent small-molecule CXCR4 antagonists.
Caption: CXCR4 signaling pathway and the mechanism of antagonist action.
A common structural motif for CXCR4 antagonists involves a central pyridine core with an aminomethyl side chain and an aromatic group. Using the protocols described above, a library of potential antagonists can be rapidly synthesized.
Illustrative SAR Data
The following table presents hypothetical data for a series of compounds synthesized from this compound, demonstrating how systematic structural changes impact biological activity.
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Reductive Amination) | CXCR4 Binding IC₅₀ (nM) |
| A-1 | Phenyl | Benzyl | 150 |
| A-2 | 4-Fluorophenyl | Benzyl | 85 |
| A-3 | 2-Thiophenyl | Benzyl | 120 |
| A-4 | Phenyl | Cyclohexylmethyl | 98 |
| A-5 | 4-Fluorophenyl | Cyclohexylmethyl | 45 |
Data is illustrative for educational purposes.
This data illustrates that modifying the aryl group at C4 (R¹) and the amine substituent (R²) leads to significant changes in potency, highlighting the value of this building block for efficient SAR exploration.
Conclusion
This compound is a high-value, multi-functional chemical tool for medicinal chemists. Its capacity for selective, sequential modification via robust and well-understood reactions like the Suzuki-Miyaura coupling and reductive amination provides a streamlined and efficient pathway to novel, diverse, and complex small molecules. The application of these protocols enables the rapid generation of compound libraries essential for the discovery and optimization of new therapeutic agents targeting a wide range of diseases.
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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ScholarWorks@GSU. Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]
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PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
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ScienceScholar. View of Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. Available from: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Available from: [Link]
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ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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Sci-Hub. Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Available from: [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
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Ministry of Health and Prevention - United Arab Emirates. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Available from: [Link]
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PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
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ACS Publications. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains. Available from: [Link]
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ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
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National Institutes of Health. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available from: [Link]
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Semantic Scholar. Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. Available from: [Link]
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RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available from: [Link]
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Application Notes and Protocols for the Selective Cross-Coupling of 4-Bromo-6-chloropicolinaldehyde
Introduction: Strategic Importance of 4-Bromo-6-chloropicolinaldehyde in Synthesis
This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aldehyde and two distinct halogen atoms (bromine and chlorine) on a pyridine scaffold, allows for sequential and site-selective functionalization. This enables the construction of complex, polysubstituted pyridine derivatives with a high degree of molecular diversity. The aldehyde group serves as a handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, while the C-Br and C-Cl bonds are amenable to a wide array of palladium-catalyzed cross-coupling reactions. This document provides a detailed guide to the reaction conditions for the selective coupling of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling: The C-Br vs. C-Cl Bond
A fundamental principle governing the selective functionalization of this compound is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-OTf > C-Br >> C-Cl.[1] This inherent difference in reactivity allows for the preferential coupling at the more labile C4-Br bond while leaving the more robust C6-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of a modular approach to the synthesis of complex pyridine derivatives from this starting material.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[2] For this compound, this reaction provides an efficient route to 4-aryl- or 4-vinyl-6-chloropicolinaldehydes.
Mechanistic Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
-
Catalyst and Ligand: Palladium sources such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand are commonly employed.[3][4] The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
-
Base: A base is required to activate the boronic acid for transmetalation, typically by forming a more nucleophilic boronate species.[2] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often in the presence of water, are common choices for Suzuki-Miyaura reactions.[3] The solvent system must be capable of dissolving both the organic and inorganic reagents.
Comparative Table of Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-16 | 85-95 | Adapted from[4] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 90 | Adapted from |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 88 | Adapted from[5] |
Detailed Protocol: Synthesis of 6-Chloro-4-(phenyl)picolinaldehyde
Materials:
-
This compound (1.0 mmol, 220.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-chloro-4-(phenyl)picolinaldehyde.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly valuable for the synthesis of 4-alkynyl-6-chloropicolinaldehydes, which are important intermediates in the synthesis of pharmaceuticals and functional materials.
Mechanistic Considerations and Key Parameters
The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt, and a base. Reductive elimination then yields the final product.
-
Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, is the classic system for Sonogashira couplings.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. The base serves to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the hydrogen halide byproduct.[9]
-
Solvent: The amine base often serves as the solvent, although co-solvents like THF or DMF can be used.[8]
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require stronger bases or specific ligand systems.[7]
Representative Sonogashira Reaction Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT to 50 | 4-8 | 92 | Adapted from[8] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 60 | 12 | 89 | Adapted from[6] |
| 1-Octyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 80 | 10 | 85 | Adapted from[9] |
Detailed Protocol: Synthesis of 6-Chloro-4-(phenylethynyl)picolinaldehyde
Materials:
-
This compound (1.0 mmol, 220.5 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-chloro-4-(phenylethynyl)picolinaldehyde.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10] This reaction is a powerful tool for introducing a wide range of nitrogen-containing functional groups at the C4 position of this compound.
Key Principles and Reaction Parameters
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[10]
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][12]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[11]
General Conditions for Buchwald-Hartwig Amination of Bromo-chloropyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 85 | Adapted from[12] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 90 | Adapted from[11] |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 88 | Adapted from[13] |
Conceptual Protocol: Synthesis of 6-Chloro-4-(morpholino)picolinaldehyde
Materials:
-
This compound (1.0 mmol, 220.5 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Workflow: Graphviz Diagrams
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the selective synthesis of a diverse range of substituted picolinaldehydes. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for predictable and high-yielding functionalization at the C4 position. The protocols and conditions outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide a robust starting point for researchers in drug discovery and materials science to exploit the synthetic potential of this versatile building block. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving success with specific coupling partners.
References
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Al-Masum, M., & Al-Apasery, M. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2653. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2018). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(21), 2943-2947. [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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Cz-Ka, B., & Stary, I. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 23(11), 2969. [Link]
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Kool, E. T., et al. (2016). Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. Organic & Biomolecular Chemistry, 14(27), 6407–6412. [Link]
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Fagnou, K., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note: 4-Bromo-6-chloropicolinaldehyde as a Strategic Linchpin for Heterocyclic Compound Synthesis
Abstract
This guide provides an in-depth exploration of 4-Bromo-6-chloropicolinaldehyde, a versatile trifunctional building block, for the synthesis of diverse heterocyclic scaffolds. Pyridine-based structures are central to medicinal chemistry and materials science, and this reagent offers three distinct, orthogonally reactive sites—an aldehyde, a reactive bromo group, and a less reactive chloro group—enabling sequential and highly controlled molecular elaboration.[1][2] This document details the physicochemical properties, strategic applications, and field-tested protocols for leveraging this reagent in complex syntheses, targeting researchers and professionals in drug development and organic synthesis.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development, present in numerous FDA-approved drugs.[2][3] Its ability to form hydrogen bonds, its inherent basicity, and its compact size make it a valuable bioisostere for various functional groups in drug design.[4] this compound emerges as a particularly powerful starting material because it provides a pre-functionalized core, allowing chemists to bypass otherwise lengthy synthetic sequences.
The molecule's utility is rooted in its three key reactive centers:
-
The Aldehyde (C2-position): A versatile handle for classical carbonyl chemistry, including reductive aminations, Wittig reactions, and condensations to form fused heterocyclic systems.[5]
-
The Bromo Group (C4-position): The most reactive halogen, ideal for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-nitrogen bonds.[6]
-
The Chloro Group (C6-position): Significantly less reactive than the bromo group, allowing for its manipulation in a subsequent step after the C4-position has been functionalized, or participation in more forcing reaction conditions.
This differential reactivity is the cornerstone of its strategic application, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and successful experimentation.
Material Properties
| Property | Value | Source |
| CAS Number | 1060811-63-3 | [7] |
| Molecular Formula | C₆H₃BrClNO | [7] |
| Molecular Weight | 220.45 g/mol | [7] |
| Appearance | Solid (Typical) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Safety & Handling
Hazard Profile:
-
GHS Pictogram: Warning[7]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[7][9]
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood.[10][11]
-
Avoid breathing dust and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to maintain its stability.[7][11]
-
In case of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10]
Core Synthetic Applications & Mechanistic Insights
The true power of this compound lies in the selective and sequential manipulation of its functional groups. Below are key applications that form the basis of complex heterocyclic synthesis.
Application I: Selective C4-Arylation via Suzuki-Miyaura Cross-Coupling
The significant difference in reactivity between C-Br and C-Cl bonds allows for highly selective palladium-catalyzed reactions at the C4 position. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds.[13]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the more reactive C-Br bond to a Pd(0) catalyst.[14] This is the rate-determining step and its preference for the bromide is kinetically controlled. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid (in the presence of a base) followed by reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst.[14]
Caption: Workflow for selective C4-arylation.
Field-Proven Protocol: Synthesis of 4-Aryl-6-chloropicolinaldehyde
This protocol is adapted from standard procedures for Suzuki couplings on halo-pyridines.[15][16]
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere (argon or nitrogen) to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-6-chloropicolinaldehyde.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.1 - 1.5 | Arylating Agent |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst |
| K₃PO₄ or Na₂CO₃ | 2.0 - 3.0 | Base for Transmetalation |
| 1,4-Dioxane / Water | - | Solvent System |
Application II: Construction of Imidazo[1,2-a]pyridine Scaffolds
The aldehyde functionality provides a direct route to fused heterocyclic systems. Imidazo[1,2-a]pyridines are highly sought-after scaffolds in medicinal chemistry.[17] A common and efficient method for their synthesis is the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[18][19]
Mechanistic Rationale: This one-pot reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds through the initial formation of an imine between the aldehyde and the 2-aminopyridine derivative. This is followed by a nucleophilic attack from the isocyanide and subsequent intramolecular cyclization to furnish the final imidazo[1,2-a]pyridine core.
Caption: Key steps in the GBB multicomponent reaction.
Field-Proven Protocol: One-Pot Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol is based on established GBB reaction conditions.[18][20]
-
Initial Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and a substituted 2-aminopyridine (1.0 equiv) in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst (Optional but Recommended): Add a catalytic amount of an acid, such as perchloric acid (HClO₄) or scandium triflate (Sc(OTf)₃) (0.1 equiv), to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide component (1.0-1.1 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a few hours to overnight. Monitor by TLC.
-
Work-up: Upon completion, concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine.
Sequential Functionalization Strategy
The orthogonality of the three reactive sites allows for a logical and powerful synthetic strategy. A typical workflow involves addressing the functional groups in order of decreasing reactivity: Aldehyde ≈ C-Br > C-Cl.
Caption: A strategic workflow for sequential modification.
This approach maximizes molecular diversity from a single starting material. For instance, one could first perform a Suzuki reaction at C4, then use the aldehyde to build a fused ring system, and finally displace the C6-chloro group via nucleophilic aromatic substitution (SNAr) with an amine or thiol under elevated temperatures.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex, polysubstituted pyridine-containing heterocycles. Its well-differentiated reactive sites enable chemists to employ a modular and predictable approach to synthesis. By understanding the relative reactivities and applying the robust protocols outlined in this guide, researchers in drug discovery and materials science can significantly accelerate their synthetic programs and rapidly access novel chemical matter.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. ScienceScholar. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. Available at: [Link]
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Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
-
Safety data sheet. CPAchem. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Revisely. Available at: [Link]
-
23.5: Common Classes of Organic Reactions. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. Available at: [Link]
-
Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-chloropicolinaldehyde
Welcome to the technical support center for the synthesis of 4-bromo-6-chloropicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential difficulties. The two primary pathways discussed in this guide are:
-
Multi-step Synthesis Culminating in Oxidation: A reliable, albeit longer, route that involves the construction of the substituted pyridine ring followed by the introduction of the aldehyde functionality via oxidation of a precursor alcohol.
-
Direct Formylation of a Precursor: A more direct approach involving the formylation of a 4-bromo-6-chloropicoline derivative, typically via ortho-lithiation or a Vilsmeier-Haack reaction.
This guide will focus on troubleshooting the direct formylation routes, as they often present more immediate challenges in terms of regioselectivity and side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when employing direct formylation methods.
Issue 1: Low or No Yield of the Desired Product
Q1: I am attempting an ortho-lithiation of a 4-bromo-6-chloropicoline derivative followed by quenching with DMF, but I am getting very low yields of the aldehyde. What are the likely causes?
A1: Low yields in ortho-lithiation reactions of dihalogenated pyridines are often multifactorial. Here are the key aspects to investigate:
-
Incomplete Lithiation: The choice of base and reaction conditions are critical. Lithium diisopropylamide (LDA) is a common choice for deprotonation of pyridines.[1][2] Ensure your LDA is freshly prepared or properly titrated. The temperature must be strictly controlled, typically at -78 °C, to prevent base decomposition and unwanted side reactions.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Even trace amounts of water can quench the lithiated intermediate.
-
"Halogen Dance" Rearrangement: In dihalopyridines, the lithiated intermediate can undergo a "halogen dance," where the lithium and halogen atoms exchange positions.[3][4][5] This is a thermodynamically driven process that can lead to a mixture of isomers upon quenching. The stability of the lithiated intermediate is paramount.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use freshly prepared or titrated LDA or n-BuLi. | Ensures the correct stoichiometry of active base is used. |
| Temperature | Maintain a constant low temperature (-78 °C) during lithiation. | Minimizes base degradation and side reactions like the halogen dance. |
| Solvent | Use anhydrous THF or diethyl ether. | Prevents quenching of the highly reactive organolithium intermediate. |
| Reaction Time | Optimize the lithiation time (typically 30-60 minutes). | Prolonged reaction times can favor the "halogen dance" rearrangement. |
Issue 2: Formation of Multiple Isomers and Side Products
Q2: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of isomers of the desired product. What is causing this and how can I improve selectivity?
A2: The formation of multiple isomers is a classic sign of a "halogen dance" rearrangement or non-selective deprotonation.
-
Understanding the "Halogen Dance": With a substrate like 4-bromo-6-chloropicoline, lithiation is expected to occur at the C3 position, directed by the pyridine nitrogen and halogens. However, the initial lithiated species can rearrange to a more stable lithiated isomer before reacting with the electrophile (DMF). The relative stability of the lithiated intermediates dictates the final product distribution. The "halogen dance" is a known phenomenon in halogenated heterocycles.[3][4][5][6]
-
Vilsmeier-Haack Reaction Considerations: If you are using a Vilsmeier-Haack approach (DMF/POCl₃), the electron-deficient nature of the dihalogenated pyridine ring can make it less reactive towards electrophilic substitution.[7] Harsh reaction conditions might be required, which can also lead to side reactions.
Strategies for Improving Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The "halogen dance" is often favored by longer reaction times and higher temperatures, allowing the system to reach thermodynamic equilibrium. To favor the kinetically formed product (from lithiation at the desired position), keep the reaction time short and the temperature as low as possible.
-
Choice of Halogen: The nature of the halogen can influence the rate of the "halogen dance." Bromo- and iodo- substituents are more prone to migration than chloro- substituents.
Visualizing the "Halogen Dance" Problem:
Caption: Potential pathways in the lithiation of 4-bromo-6-chloropicoline.
Issue 3: Difficulty with Product Purification
Q3: I have a crude product that appears to be a mixture of my desired aldehyde and unreacted starting material. How can I effectively purify the this compound?
A3: Purification of polar heterocyclic aldehydes can be challenging due to their physical properties.
-
Chromatography: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The polarity of the aldehyde will be significantly different from the starting picoline derivative, allowing for separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. The choice of solvent is crucial and may require some screening. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.
-
Acid-Base Extraction: Aldehydes are generally neutral, but the pyridine nitrogen can be protonated. An acid-base extraction can sometimes be used to separate the product from non-basic impurities, but it may not be effective in separating it from the starting material, which is also a pyridine derivative.
General Purification Workflow:
Caption: A typical purification workflow for picolinaldehydes.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate and laboratory conditions.
Protocol 1: Multi-step Synthesis via Oxidation of 4-Bromo-6-chloropicolyl Alcohol
This protocol is adapted from a known synthesis of 4-bromo-6-chloronicotinaldehyde.[8]
Step 1: Synthesis of 4-Bromo-6-chloronicotinic acid ethyl ester
-
This step typically involves the diazotization of an amino-precursor followed by a Sandmeyer-type bromination.
Step 2: Reduction to (4-Bromo-6-chloropyridin-3-yl)methanol
-
Dissolve 4-bromo-6-chloronicotinic acid ethyl ester in an anhydrous solvent such as dichloromethane or THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt or dilute HCl at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Oxidation to this compound
-
Dissolve the crude (4-bromo-6-chloropyridin-3-yl)methanol in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or use a milder Swern or Dess-Martin periodinane oxidation.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter off the oxidizing agent (if solid) and wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the resulting aldehyde by column chromatography.
Protocol 2: Direct Formylation via Ortho-lithiation
This is a generalized protocol based on the lithiation of halopyridines.[1][2][9] Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under argon, add an equimolar amount of n-butyllithium. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of the 4-bromo-6-chloropicoline derivative in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Summary of Key Reaction Parameters and Expected Outcomes
| Synthetic Route | Key Reagents | Common Challenges | Typical Yield Range |
| Multi-step Synthesis | DIBAL-H, MnO₂ | Multiple steps, potential for yield loss at each stage. | 40-60% (overall) |
| Ortho-lithiation | LDA/n-BuLi, DMF | "Halogen dance," moisture sensitivity, low temperatures required. | 30-70% (variable) |
| Vilsmeier-Haack | DMF, POCl₃ | Low reactivity of the substrate, potential for harsh conditions. | Highly substrate-dependent |
Concluding Remarks
The synthesis of this compound is a challenging yet achievable process. A thorough understanding of the underlying reaction mechanisms, particularly the potential for "halogen dance" rearrangements in lithiation routes, is crucial for success. Careful control of reaction parameters such as temperature, reaction time, and the exclusion of moisture are paramount. This guide provides a framework for troubleshooting common issues and selecting an appropriate synthetic strategy. We encourage you to adapt these protocols to your specific needs and to consult the cited literature for further details.
References
- Brégent, T., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71).
- Papadopoulos, K., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989.
- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
- Gribble, G. W., & Saulnier, M. G. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. HETEROCYCLES, 35(1), 151.
- Organic Chemistry Portal. (n.d.).
- Mosbach, K., et al. (1972). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Proceedings of the National Academy of Sciences, 69(11), 3370-3374.
- Wikipedia. (2023). Halogen dance rearrangement.
- Wang, P., et al. (2021). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry, 45(36), 16405-16409.
- Chen, H., & Fu, H. (2015). A Vilsmeier–Haack Reaction to Selectively Access Nicotinaldehyde Derivatives. Organic Letters, 17(24), 6403–6408.
- Reddit. (2015).
- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.
- Guidechem. (n.d.). How to Synthesize 4-broMo-6-chloronicotinaldehyde?
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005.
- Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.
- Comins, D. L., & Joseph, S. P. (1996). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 61(26), 9623-9624.
- Gribble, G. W., & Saulnier, M. G. (n.d.). Regioselective ortho-Lithiation of Halopyridines.
- Miah, M. A. J., & Snieckus, V. (2015).
- Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.
- Harrick Scientific Products Inc. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine.
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Ghorab, M. M., et al. (2015).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid.
- Miah, M. A. J., & Snieckus, V. (2015).
- Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles.
- MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- Andrew G. Myers Research Group. (n.d.). Directed (ortho)
- Wang, Y., et al. (2014). Transformylating amine with DMF to formamide over CeO2 catalyst.
- Reddit. (2023).
- Araujo-Andrade, C., et al. (2023).
- NIST. (n.d.). Benzenamine, 4-bromo-.
- BenchChem. (n.d.). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
- MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- PubChem. (n.d.). 4-Bromoaniline.
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Troubleshooting low yield in 4-Bromo-6-chloropicolinaldehyde reactions
Technical Support Center: 4-Bromo-6-chloropicolinaldehyde Synthesis
Introduction: this compound is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its di-halogenated pyridine structure offers versatile handles for further functionalization. However, its synthesis can be challenging, with low yields often hindering research and development timelines. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, focusing on the prevalent method of lithiation followed by formylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent and Reaction Setup Integrity
Q1: My reaction fails to initiate or shows very low conversion of the starting material (2-bromo-6-chloropyridine). What should I check first?
A1: This issue almost always points to problems with the integrity of your reagents or the reaction atmosphere, especially when using highly reactive organolithium reagents like n-butyllithium (n-BuLi).
Core Causality: n-BuLi is a powerful base and nucleophile that reacts violently with even trace amounts of protic sources, such as water or atmospheric moisture.[1] Any contamination will consume the n-BuLi before it can react with your pyridine substrate, leading to reaction failure.
Troubleshooting Protocol:
-
Glassware and Atmosphere:
-
Action: All glassware (flasks, dropping funnels, stir bars) must be rigorously dried. Oven-dry at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Validation: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Solvent Purity:
-
Action: Use an anhydrous grade solvent, such as THF or diethyl ether, packaged under an inert atmosphere. For best results, freshly distill the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Validation: Before use, verify solvent dryness using Karl Fischer titration, aiming for a water content of <50 ppm.
-
-
n-Butyllithium Titration:
-
Action: The molarity of commercial n-BuLi solutions can decrease over time. It is critical to titrate the n-BuLi solution before each use to determine its exact concentration. Methods like the Gilman double titration are standard.
-
Validation: Use the newly determined molarity to calculate the precise volume of n-BuLi needed for your reaction. An incorrect molar ratio is a common source of failure.[2]
-
Section 2: Optimizing the Lithiation-Formylation Sequence
Q2: I'm observing a complex mixture of byproducts and very little of my desired this compound. How can I improve the selectivity?
A2: Poor selectivity in this reaction is typically due to incorrect temperature control, slow addition rates, or competing reaction pathways such as halogen-metal exchange or addition to the pyridine ring.
Core Causality: The lithiation of di-halogenated pyridines is a delicate balance. The desired reaction is a Directed ortho-Metalation (DoM), where the nitrogen atom of the pyridine ring directs the n-BuLi to deprotonate the adjacent C-H bond.[3][4] However, side reactions can dominate if conditions are not optimal.
Key Reaction Pathways & Troubleshooting:
| Reaction Pathway | Description | Cause of Low Yield | Corrective Action |
| Desired: C-H Deprotonation (DoM) | n-BuLi removes the proton at the C5 position, directed by the pyridine nitrogen, to form the desired lithium intermediate. | - | Maintain optimal conditions. |
| Side Reaction 1: Halogen-Metal Exchange | n-BuLi can exchange with the bromine atom, which is more reactive than chlorine, leading to undesired products after formylation.[5] | Temperature too high; slow addition of electrophile. | Maintain reaction at -78°C; add DMF quickly. |
| Side Reaction 2: Nucleophilic Addition | n-BuLi can act as a nucleophile and add directly to the pyridine ring, especially at the C2 or C6 positions.[6] | Temperature too high; non-coordinating solvent. | Use a coordinating solvent like THF and maintain strict low-temperature control (-78°C).[7] |
| Side Reaction 3: Reaction with Solvent | At temperatures above approximately -60°C, n-BuLi can deprotonate THF, consuming the reagent.[8] | Allowing the reaction to warm prematurely. | Ensure the reaction is kept at -78°C throughout the n-BuLi addition and stirring period.[7] |
Troubleshooting Workflow Diagram:
Caption: Troubleshooting decision tree for byproduct formation.
Section 3: Work-up and Purification Challenges
Q3: My crude NMR looks promising, but I'm losing the majority of my product during aqueous work-up or column chromatography. Why is this happening?
A3: Picolinaldehydes are known to be sensitive molecules.[9] Product loss during purification is often due to their instability in acidic or basic conditions, or their propensity to oxidize or polymerize.
Core Causality: The aldehyde group is susceptible to hydration to form a gem-diol, especially under acidic or basic conditions, which can complicate extraction. Aldehydes can also oxidize to the corresponding carboxylic acid if exposed to air for prolonged periods, or undergo self-condensation reactions.
Best Practices for Isolation and Purification:
-
Quenching:
-
Problem: Quenching with strong acids like HCl can protonate the pyridine nitrogen, making the compound highly water-soluble and difficult to extract.
-
Solution: Quench the reaction at low temperature (-25°C to 0°C) with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a proton source that is less aggressive than strong acids.
-
-
Extraction:
-
Problem: The product may have some water solubility.
-
Solution: Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with brine to remove excess water.
-
-
Purification:
-
Problem: Silica gel is slightly acidic and can cause degradation of sensitive aldehydes during long column chromatography sessions.
-
Solution:
-
Minimize contact time with silica. Use flash chromatography rather than gravity chromatography.
-
Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%).
-
If possible, recrystallization or trituration with a non-polar solvent like pentane or hexane can be a milder alternative to chromatography.[10]
-
-
-
Storage:
-
Problem: The purified aldehyde can degrade upon storage.
-
Solution: Store the final product under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., in a freezer) and protected from light.[11]
-
Appendix A: Validated Experimental Protocol
This protocol is a starting point and may require optimization based on your specific lab conditions and reagent quality.
Synthesis of this compound
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-chloropyridine (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq, titrated concentration) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) quickly via syringe.
-
Warming & Quenching: Allow the reaction to stir at -78 °C for another 1.5 hours, then warm to -25 °C.[10] Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x). Wash the combined organic layers with water and then brine.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Reaction Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Wikipedia. n-Butyllithium. [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
- Snieckus, V.
- Fang, Y., & Li, C. Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 2005, 46(36), 6139-6141.
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Myers, A. G. ortho metalation. Myers Research Group, Harvard University. [Link]
-
PrepChem. Synthesis of 6-Bromo-2-formyl-pyridine. [Link]
-
Siegel, D. organolithium reagents. Myers Group Handout, Harvard University. [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. [Link]
-
Organic Reactions. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimization of 4-Bromo-6-chloropicolinaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-chloropicolinaldehyde. As a crucial intermediate in the development of various therapeutic agents, optimizing its synthesis for efficiency and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical final oxidation step: the conversion of (4-Bromo-6-chloropyridin-2-yl)methanol to this compound. Our approach is grounded in established chemical principles to empower you to diagnose and resolve common experimental challenges.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to optimize your reaction time and outcomes.
Question 1: My reaction is proceeding extremely slowly or appears to have stalled. What are the primary factors to investigate?
A sluggish reaction is one of the most common hurdles. The root cause often lies in one of several key areas:
-
Inadequate Activation of Oxidizing Agent: The final step is typically an oxidation of (4-Bromo-6-chloropyridin-2-yl)methanol. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂).[1] The activity of MnO₂ can vary significantly between suppliers and even batches.
-
Causality: "Activated" MnO₂ possesses a high surface area and an optimal crystalline structure, which are critical for its oxidative capacity. If the reagent is old, has been improperly stored, or is of a lower grade, it will lack the necessary activity.
-
Solution:
-
Ensure you are using freshly activated, high-purity manganese dioxide.
-
Consider activating the MnO₂ yourself by heating it in an oven at 110-120°C for several hours under a vacuum to remove adsorbed water.
-
Increase the molar excess of MnO₂. While a 5-10 fold excess is common, a stalled reaction may benefit from a carefully controlled increase to 15 equivalents.
-
-
-
Suboptimal Reaction Temperature: Temperature is a critical determinant of reaction kinetics.
-
Causality: While higher temperatures can accelerate the reaction, they can also promote the formation of impurities or lead to the degradation of the desired aldehyde product. The synthesis of related halogenated pyridines often requires careful temperature control to prevent side reactions, such as over-conversion where other functional groups are unintentionally modified.[2]
-
Solution: For the oxidation with MnO₂, the reaction is typically run at room temperature.[1] If the reaction is slow, a modest increase in temperature to 35-40°C can be beneficial. It is crucial to monitor the reaction closely by TLC or LC-MS to ensure that impurity formation does not increase significantly.
-
-
Poor Solvent Choice or Quality: The solvent plays a vital role in reactant solubility and can influence the reaction mechanism.
-
Causality: Dichloromethane (DCM) is a common solvent for this oxidation.[1] If the starting alcohol is not fully dissolved, the reaction becomes a heterogeneous mixture in three phases (solid MnO₂, dissolved alcohol, and undissolved alcohol), severely limiting the reaction rate. The presence of water or other protic impurities in the solvent can also interfere with the oxidation process.
-
Solution:
-
Use an anhydrous grade of DCM.
-
Ensure your starting material, (4-Bromo-6-chloropyridin-2-yl)methanol, is fully dissolved before adding the MnO₂. If solubility is an issue in DCM, consider a co-solvent system or alternative anhydrous solvents like chloroform or 1,2-dichloroethane.
-
-
Question 2: I'm achieving good conversion, but the yield of the final aldehyde is low due to the formation of significant impurities. How can I improve the reaction's selectivity?
Low yield despite high conversion often points to product degradation or the formation of stable side products.
-
Over-oxidation to Carboxylic Acid: The desired picolinaldehyde can be further oxidized to the corresponding 4-Bromo-6-chloropicolinic acid.
-
Causality: This is more likely to occur with highly reactive oxidizing agents or under harsh reaction conditions (e.g., elevated temperatures for prolonged periods). While MnO₂ is generally mild and selective for converting primary alcohols to aldehydes, over-oxidation can still occur.
-
Solution:
-
Monitor Rigorously: Track the reaction's progress using TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately to prevent further oxidation of the product.
-
Avoid Excessive Heat: Maintain the reaction at room temperature or only slightly elevated temperatures.
-
Purification: The resulting carboxylic acid can be separated from the desired aldehyde via column chromatography on silica gel.
-
-
-
Product Instability and Degradation: Aldehydes can be sensitive molecules, particularly in the presence of acid or base traces.
-
Causality: The workup and purification steps can introduce conditions that lead to product loss. For example, an aqueous workup that is not pH-neutral could potentially catalyze side reactions.
-
Solution:
-
Neutral Workup: After the reaction is complete, filter the mixture through a pad of Celite® to remove the solid MnO₂.[1] Wash the filter cake thoroughly with the reaction solvent. Avoid acidic or basic aqueous washes if possible. If a wash is necessary, use a saturated sodium bicarbonate solution followed by brine, and ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate.
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification (e.g., column chromatography) as soon as possible after the workup.
-
-
Optimization Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting and optimizing the reaction time for the synthesis.
Caption: A workflow for diagnosing and resolving slow reaction times.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for monitoring the progress of this reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a silica gel plate and a solvent system such as 20-30% ethyl acetate in hexanes. The starting alcohol will have a lower Rf value than the product aldehyde. For more precise monitoring, especially for identifying minor impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]
Q: How does the purity of the starting material, (4-Bromo-6-chloropyridin-2-yl)methanol, affect the reaction?
A: The purity is critical. Impurities from previous synthetic steps, such as unreacted starting materials or residual catalysts, can interfere with the oxidation reaction. For instance, any remaining reducing agents will consume the MnO₂, leading to a stalled reaction. It is essential to use highly purified alcohol, preferably after crystallization or column chromatography.
Q: Are there alternative oxidizing agents to MnO₂ that could be used?
A: Yes, other reagents can be used for the oxidation of primary alcohols to aldehydes, but they come with their own set of challenges. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective but can be more expensive, toxic, and may require more stringent reaction conditions and complex workups. For many applications, MnO₂ offers a good balance of reactivity, selectivity, cost, and ease of use (simple filtration for removal).[1]
Q: What safety precautions should be taken during this synthesis?
A: Standard laboratory safety protocols must be followed.
-
Solvents: Dichloromethane and other chlorinated solvents are hazardous and should be handled exclusively in a certified chemical fume hood.
-
Reagents: While MnO₂ is relatively safe, it is a strong oxidizing agent and should not be mixed with combustible materials. Fine powders can also pose an inhalation risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Key Parameter Optimization Summary
The following table summarizes the impact of key variables on the reaction time and yield for the oxidation of (4-Bromo-6-chloropyridin-2-yl)methanol to this compound. These values are illustrative and should be optimized for your specific laboratory conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| MnO₂ Equivalents | 5 eq. | 10 eq. | 15 eq. | Increasing equivalents generally decreases reaction time but may not significantly improve yield after a certain point. |
| Temperature | 25°C (RT) | 40°C | 60°C | Higher temperatures accelerate the reaction but significantly increase the risk of side product formation and product degradation.[4] |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can lead to faster reaction rates, but may also cause solubility issues or promote bimolecular side reactions. |
| Reaction Time | 12-18 h | 4-6 h | 1-2 h | Reaction time is inversely proportional to temperature and catalyst loading, but must be balanced against yield and purity. |
| Typical Yield | >85% | >90% | <70% | The optimal conditions (e.g., Condition B) balance reaction speed with high selectivity and yield. |
Experimental Protocol: Oxidation with Activated Manganese Dioxide
This protocol provides a validated starting point for the synthesis of this compound.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature until all the solid has dissolved completely.
-
Addition of Oxidant: In one portion, add freshly activated manganese dioxide (10.0 eq). The mixture will turn black.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® in a sintered glass funnel.
-
Washing: Wash the filter cake thoroughly with several portions of dichloromethane to ensure all product is recovered.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
References
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Available at: [Link]
-
DSpace@MIT. (2024). Schedule optimization for chemical library synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 Optimization of reaction conditions for the synthesis of 4a a. Available at: [Link]
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a. Available at: [Link]
-
ResearchGate. (2009). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Available at: [Link]
-
MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]
-
ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Available at: [Link]
Sources
Technical Support Center: 4-Bromo-6-chloropicolinaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in 4-Bromo-6-chloropicolinaldehyde. This document is structured to offer practical, in-depth solutions to common challenges encountered during the synthesis and analysis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my batch of this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Starting Material-Related Impurities: These are unreacted starting materials or impurities present in the starting materials themselves. Based on common synthetic routes for halogenated pyridines, potential starting materials and their related impurities include:
-
2,6-Dibromopyridine: If the synthesis involves selective chlorination and formylation of this starting material.
-
4-Bromo-6-chloropicoline: If the aldehyde is produced by the oxidation of the corresponding methylpyridine.
-
2,4-Dihydroxy-6-picoline: A potential precursor that could lead to various halogenated and hydroxylated impurities if reactions are incomplete.[1]
-
4-Bromoaniline: Often used in the synthesis of related quinoline structures and could be a precursor in some synthetic pathways.[2][3]
-
-
Process-Related Impurities (By-products): These are formed during the synthesis due to incomplete reactions or side reactions. Examples include:
-
4-Bromo-6-chloro-2-(hydroxymethyl)pyridine: The immediate precursor to the aldehyde, which may be present if the oxidation step is incomplete.
-
Isomeric Impurities: Such as 2-Bromo-6-chloropyridine-4-carbaldehyde, which can arise from non-selective halogenation or rearrangement reactions.
-
Over-halogenated or Under-halogenated Species: For example, 4,6-dichloropicolinaldehyde or 4-bromopicolinaldehyde, depending on the specific halogenation steps.
-
-
Degradation Products: These impurities form over time due to exposure to air, light, or temperature.
-
4-Bromo-6-chloropicolinic Acid: The most common degradation product, resulting from the oxidation of the aldehyde functional group. The aldehyde group in picolinaldehydes is susceptible to oxidation, especially in the presence of air.[4]
-
Q2: My this compound sample has a noticeable color, is this normal?
A2: Pure this compound is expected to be a white to off-white solid. The presence of a distinct color, such as yellow or brown, can indicate the presence of impurities. These could be colored by-products from the synthesis or degradation products that have formed during storage. It is advisable to assess the purity of colored batches using appropriate analytical techniques.
Q3: How should I properly store this compound to minimize degradation?
A3: To minimize the formation of degradation products, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8°C) in an inert atmosphere (e.g., under nitrogen or argon) is recommended to inhibit oxidation and other degradation pathways.
Troubleshooting Analytical Methods
This section provides troubleshooting guidance for the most common analytical techniques used for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.[5][6][7]
Common HPLC Issues and Solutions:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the main peak. | - Incompatible mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH. For pyridine-containing compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape by protonating the nitrogen atom. - Reduce the injection volume or sample concentration. - Consider a different stationary phase (e.g., a column with end-capping to reduce silanol interactions). |
| Co-elution of impurities with the main peak. | - Insufficient resolution of the analytical method. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[8] - Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms. |
| Appearance of new peaks during analysis or in older samples. | - On-column degradation of the analyte. - Degradation of the sample in the autosampler. | - Ensure the mobile phase is degassed and fresh. - Use a lower column temperature. - Keep the autosampler temperature low (e.g., 4°C) to prevent sample degradation over time. |
| Baseline noise or drift. | - Contaminated mobile phase or column. - Detector issues. | - Filter all mobile phases and use high-purity solvents. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - Check the detector lamp and ensure the system is properly equilibrated. |
Suggested Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the main component.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying volatile and semi-volatile impurities.
Common GC-MS Issues and Solutions:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Peak tailing for the main component. | - Active sites in the inlet liner or column. - High injection port temperature causing degradation. | - Use a deactivated inlet liner. - Lower the injection port temperature. Halogenated compounds can be thermally labile.[9] - Ensure the GC column is in good condition and not contaminated. |
| Appearance of unexpected peaks not seen in HPLC. | - Thermal degradation of the analyte in the hot injector. | - Lower the injector temperature in increments of 10-20°C to find the optimal temperature that allows for volatilization without degradation. - Use a split/splitless inlet with a fast injection to minimize residence time in the hot zone. |
| Complex fragmentation patterns in the mass spectrum. | - In-source fragmentation. - Presence of bromine and chlorine isotopes. | - The presence of bromine (isotopes at m/z 79 and 81 in a ~1:1 ratio) and chlorine (isotopes at m/z 35 and 37 in a ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and fragment ions.[10] This can be used to confirm the presence of these halogens in an impurity. - Compare the obtained mass spectra with a library of known compounds. |
Suggested Starting GC-MS Method:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Inlet Temperature: Start with a lower temperature (e.g., 200-220°C) and optimize as needed.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50-70°C) to a high final temperature (e.g., 280-300°C) will be necessary to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to include the molecular ion of the main component and any expected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR).[11]
Common NMR Issues and Solutions:
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Broad peaks for the aldehyde and aromatic protons. | - Presence of paramagnetic impurities. - Chemical exchange. | - If paramagnetic impurities are suspected, passing the sample through a small plug of silica gel or celite may help. - For exchangeable protons (like an aldehyde proton in the presence of water), ensure the use of a dry NMR solvent. |
| Difficulty in distinguishing impurity signals from the main component. | - Low concentration of impurities. - Overlapping signals. | - Use a higher field NMR spectrometer for better signal dispersion. - 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for assigning signals and identifying the structure of impurities, even at low concentrations. |
| Inaccurate quantification of impurities. | - Poorly chosen internal standard. - Incomplete relaxation of signals. | - Select an internal standard with a sharp singlet that does not overlap with any signals from the sample and has a known purity. - Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters to allow for full relaxation of all nuclei, which is crucial for accurate integration. |
Expected ¹H NMR Chemical Shifts:
The chemical shifts of the protons in this compound will be influenced by the electron-withdrawing effects of the halogen atoms and the aldehyde group.[12][13][14][15]
-
Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around 9.5-10.5 ppm.
-
Aromatic Protons: The two protons on the pyridine ring will appear as doublets or singlets in the aromatic region (7.0-9.0 ppm). The exact chemical shifts will depend on the substitution pattern.
Impurity Formation and Control
Understanding the potential pathways for impurity formation is key to controlling them.
Diagram of Potential Impurity Formation
Caption: Potential pathways for impurity formation in this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[16][17][18][19]
1. Acidic Hydrolysis:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile.
- Add 9 mL of 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile.
- Add 9 mL of 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve 10 mg of this compound in 1 mL of acetonitrile.
- Add 9 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place a solid sample of this compound in an oven at 80°C for 48 hours.
- Dissolve the stressed sample in a suitable solvent for analysis.
5. Photolytic Degradation:
- Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
- Analyze the solution by HPLC.
Protocol 2: Sample Preparation for Analysis
For HPLC:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
For GC-MS:
-
Prepare a more dilute solution (e.g., 0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved before injection.
For NMR:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of a suitable internal standard if quantitative analysis is required.
References
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. Available at: [Link]
-
Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available at: [Link]
-
Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses - ResearchGate. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Principal mass fragmentation of 4-bromopyrazole 3. - ResearchGate. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available at: [Link]
-
mass spectrum & fragmentation of 1-bromobutane - YouTube. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]
-
GCMS 3 Fragmentation Patterns - YouTube. Available at: [Link]
-
1H NMR chemical shift ppm table. Available at: [Link]
-
A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media - ResearchGate. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio - Food Technology and Biotechnology. Available at: [Link]
-
Mandelic acid, p-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents.
-
6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap. Available at: [Link]
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity | LCGC International. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
-
HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available at: [Link]
Sources
- 1. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ftb.com.hr [ftb.com.hr]
- 6. iosrjournals.org [iosrjournals.org]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 15. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
- 18. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajrconline.org [ajrconline.org]
Preventing byproduct formation in picolinaldehyde synthesis
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in picolinaldehyde synthesis?
A1: The primary byproduct of concern is picolinic acid, which results from the over-oxidation of picolinaldehyde.[1][2] Other potential impurities include unreacted starting material (e.g., 2-picoline or 2-pyridinemethanol), pyridine, carbon dioxide, 2-pyridinol, and dimeric species.[2] The specific byproduct profile is highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I minimize the formation of picolinic acid?
A2: Minimizing picolinic acid formation requires careful control over the oxidation process. Key strategies include:
-
Choice of Oxidant: Milder oxidizing agents are less prone to over-oxidation.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of oxidation of the aldehyde to the carboxylic acid.
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent further oxidation of the product.
-
Stoichiometry of the Oxidant: Using a stoichiometric amount or a slight excess of the oxidizing agent can help avoid over-oxidation.
Q3: My picolinaldehyde product is unstable and discolors over time. What is happening and how can I prevent it?
A3: Picolinaldehyde can be susceptible to dimerization or polymerization, especially in the presence of acidic or basic impurities.[3] It is also prone to oxidation to picolinic acid upon exposure to air. To ensure stability, it is crucial to purify the picolinaldehyde to remove any catalysts or acidic/basic residues. Storage under an inert atmosphere (e.g., nitrogen or argon) at a low temperature is also recommended.
Q4: Can I purify picolinaldehyde from picolinic acid and other impurities?
A4: Yes, several purification methods are effective.
-
Acid-Base Extraction: Picolinic acid can be removed by washing the crude product with a mild aqueous base, such as sodium bicarbonate solution. The picolinaldehyde will remain in the organic phase, while the picolinic acid will be extracted into the aqueous phase as its carboxylate salt.
-
Distillation: Fractional distillation under reduced pressure can separate picolinaldehyde from less volatile impurities.
-
Bisulfite Adduct Formation: Picolinaldehyde can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off and then reconverted to the pure aldehyde.[4][5] This is a highly effective method for separating the aldehyde from non-carbonyl impurities.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during picolinaldehyde synthesis and how to address them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Picolinaldehyde | - Incomplete reaction. - Degradation of the product during workup. - Formation of multiple byproducts. | - Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. - Maintain low temperatures during extraction and purification steps. - Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity. |
| High Picolinic Acid Content | - Over-oxidation of the aldehyde. - Reaction temperature is too high. - Excess oxidizing agent used. | - Use a milder oxidizing agent (e.g., MnO2 instead of KMnO4). - Perform the reaction at a lower temperature. - Carefully control the stoichiometry of the oxidizing agent. |
| Presence of Dimeric Byproducts | - Traces of acid or base catalyzing dimerization. - High reaction concentration. | - Neutralize the reaction mixture carefully during workup. - Consider performing the reaction at a lower concentration. |
| Product is a Dark Oil or Solid | - Presence of polymeric material or other colored impurities. | - Purify via distillation or by forming the bisulfite adduct. - Treat the crude product with activated carbon to remove colored impurities. |
Experimental Protocols
Protocol 1: Oxidation of 2-Pyridinemethanol with Activated Manganese Dioxide
This protocol is suitable for the selective oxidation of 2-pyridinemethanol to picolinaldehyde, minimizing over-oxidation to picolinic acid.[6][7][8]
Materials:
-
2-Pyridinemethanol
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 2-pyridinemethanol (1 equivalent) in DCM or CHCl3.
-
Add activated MnO2 (5-10 equivalents). The quality and activation of the MnO2 are critical for the reaction's success.[6]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2. Wash the celite pad with additional solvent.
-
Combine the filtrates and dry over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude picolinaldehyde.
-
Purify the crude product by vacuum distillation if necessary.
Causality: Activated MnO2 is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature allows for easy removal by filtration, and its mildness helps to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid.[6][7]
Protocol 2: Purification of Picolinaldehyde via Bisulfite Adduct Formation
This protocol is highly effective for removing non-aldehyde impurities from crude picolinaldehyde.[4][5][9][10]
Materials:
-
Crude Picolinaldehyde
-
Sodium Bisulfite (NaHSO3)
-
Water
-
Diethyl Ether or other suitable organic solvent
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
Adduct Formation:
-
Dissolve the crude picolinaldehyde in a suitable organic solvent (e.g., diethyl ether).
-
Prepare a saturated solution of sodium bisulfite in water.
-
Add the sodium bisulfite solution to the organic solution of the aldehyde and stir vigorously for 1-2 hours.
-
The solid bisulfite adduct of picolinaldehyde will precipitate.
-
Collect the solid adduct by filtration and wash it with a small amount of cold diethyl ether.
-
-
Regeneration of the Aldehyde:
-
Suspend the collected bisulfite adduct in water.
-
Add a fresh portion of diethyl ether.
-
Slowly add 10% NaOH solution while stirring until the solution becomes basic (pH > 10). This will decompose the adduct and release the free aldehyde.
-
Separate the organic layer.
-
Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and remove the solvent under reduced pressure to yield pure picolinaldehyde.
-
Causality: The nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde forms a water-soluble salt (the adduct). Most organic impurities remain in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by changing the pH to a basic environment.[5][10]
Visualizing Reaction Pathways and Troubleshooting
Picolinaldehyde Synthesis and Byproduct Formation Pathways
Caption: Decision tree for addressing picolinic acid formation.
References
- CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents.
-
Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - RSC Publishing. Available at: [Link]
-
Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. Available at: [Link]
-
Picolinic acid - Wikipedia. Available at: [Link]
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. Available at: [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia ESIRC. Available at: [Link]
-
Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of picolinic acid - PrepChem.com. Available at: [Link]
-
Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents - NIH. Available at: [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC - NIH. Available at: [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain - PMC. Available at: [Link]
-
Riley oxidation - Wikipedia. Available at: [Link]
-
Competing hydrogen-bonding, decomposition, and reversible dimerization mechanisms during the one- and two-electron electrochemical reduction of retinal (vitamin A) - PubMed. Available at: [Link]
-
Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed. Available at: [Link]
-
Manganese Dioxide, MnO2 - Wordpress. Available at: [Link]
- US2544562A - Process for recovering aldehydes and ketones - Google Patents.
-
picolinic acid hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
Manganese(IV) oxide - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 7. Manganese(IV) oxide [organic-chemistry.org]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 4-Bromo-6-chloropicolinaldehyde Synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-6-chloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. This resource is built on a foundation of established chemical principles and field-proven expertise to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis and handling of this compound.
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from grams to kilograms introduces several critical challenges that must be proactively managed. These include:
-
Exothermic Reaction Control: The formation of the picolinaldehyde can be exothermic. What is easily managed in laboratory glassware can become a significant safety hazard in a large reactor.[1]
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reagents in a large volume is crucial to avoid localized "hot spots" and the formation of impurities.
-
Purification and Isolation: Methods like column chromatography that are feasible at the lab scale are often impractical for large quantities. Developing robust crystallization or distillation procedures is essential.
-
Impurity Profile Management: The types and quantities of impurities can change with scale, potentially impacting downstream reactions and the final product's purity.
-
Material Handling and Safety: Handling larger quantities of chemicals, especially those with potential hazards, requires stringent safety protocols and specialized equipment.[2]
Q2: What are the likely impurities I might encounter during the synthesis?
Based on the synthesis of related halogenated pyridines, potential impurities could include:
-
Over-halogenated species: Depending on the synthetic route, there is a risk of further halogenation on the pyridine ring.
-
Starting material carryover: Incomplete reactions can lead to the presence of unreacted precursors in the crude product.
-
Side-reaction products: The aldehyde functional group can be sensitive and may undergo side reactions if not handled properly.
-
Positional isomers: Depending on the starting materials and reaction conditions, the formation of other bromo-chloro-picolinaldehyde isomers is possible.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Reaction monitoring (e.g., by TLC, GC, or HPLC) shows a significant amount of starting material remaining even after extended reaction times.
-
The isolated yield of the desired product is consistently lower than expected.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Insufficient Mixing | In a large reactor, inadequate agitation can lead to poor mass transfer, preventing reactants from coming into contact effectively. | 1. Optimize Agitation: Increase the stirring speed or use a more efficient agitator design (e.g., pitched-blade turbine). 2. Baffle Installation: If not already present, install baffles in the reactor to improve mixing and prevent vortex formation. |
| Incorrect Reaction Temperature | The reaction may have a specific activation energy that is not being met, or the temperature may be too high, leading to degradation. | 1. Temperature Profiling: Conduct small-scale experiments to determine the optimal temperature range for the reaction. 2. Controlled Addition: For exothermic reactions, add one of the reagents slowly to maintain the optimal temperature. |
| Reagent Quality/Stoichiometry | Impurities in starting materials or incorrect molar ratios can inhibit the reaction. | 1. Reagent Analysis: Verify the purity of all starting materials before use. 2. Stoichiometry Check: Carefully recalculate and re-weigh all reagents. Consider a slight excess of one reagent if it is known to be beneficial and easily removed. |
Problem 2: Formation of Significant Impurities
Symptoms:
-
Chromatographic analysis (GC/HPLC) of the crude product shows multiple, significant impurity peaks.
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Over-chlorination/bromination | Aggressive halogenating agents or prolonged reaction times at elevated temperatures can lead to the formation of di- or tri-halogenated pyridines.[3] | 1. Milder Reagents: Explore the use of less reactive halogenating agents. 2. Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reaction. 3. Temperature Control: Maintain a strict temperature profile throughout the reaction. |
| Aldehyde Degradation | The aldehyde group can be susceptible to oxidation or other side reactions, especially in the presence of air or certain impurities at high temperatures. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Temperature Management: Avoid excessive temperatures during the reaction and work-up. |
| Isomer Formation | The reaction conditions may favor the formation of undesired positional isomers. | 1. Route Scouting: Investigate alternative synthetic routes that offer better regioselectivity. 2. Catalyst/Solvent Screening: Perform small-scale experiments to screen different catalysts and solvents that may influence the isomer ratio. |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product oils out or forms an unfilterable solid during crystallization.
-
Column chromatography is not a viable option for the desired scale.
-
The final product does not meet the required purity specifications after initial purification attempts.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | The chosen solvent system may not be optimal for inducing crystallization or for effectively rejecting impurities. | 1. Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures to find a system that provides good solubility at high temperatures and low solubility at low temperatures. 2. Anti-Solvent Addition: Explore the use of an anti-solvent to induce crystallization. |
| Presence of Oily Impurities | Certain impurities can inhibit crystallization and lead to the product oiling out. | 1. Pre-purification: Consider a pre-purification step, such as a charcoal treatment or a simple filtration through a silica plug, to remove problematic impurities before crystallization. 2. Trituration: Attempt to triturate the crude oil with a non-polar solvent to induce solidification. |
| Product Polymorphism | The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to handle. | 1. Controlled Cooling: Implement a controlled cooling profile during crystallization to favor the formation of a stable and easily filterable crystal form. 2. Seeding: Use a small amount of pure, crystalline product to seed the crystallization and promote the growth of the desired crystal form. |
Experimental Workflow & Diagrams
General Synthetic Workflow
The synthesis of this compound typically involves the introduction of the aldehyde functionality onto a pre-functionalized pyridine ring. A generalized workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
When encountering issues during scale-up, a systematic approach to troubleshooting is essential.
Caption: A logic diagram for troubleshooting common scale-up challenges.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
-
How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? ResearchGate. Available from: [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]
-
Thermal stability of halogenase and flavin reductase enzymes determined by CD. ResearchGate. Available from: [Link]
-
Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available from: [Link]
-
Strategic Synthesis: Optimizing Chemical Reactions with 4-Bromo-1,2-dichlorobenzene. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. Available from: [Link]
-
Looking for tips on scaling up organic syntheses. Reddit. Available from: [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]
-
Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Eureka | Patsnap. Available from: [Link]
-
Prepartion of 4 Bromo 2 Chloroacetanilde. Scribd. Available from: [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available from: [Link]
-
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Royal Society of Chemistry. Available from: [Link]
Sources
Technical Support Center: Purification of 4-Bromo-6-chloropicolinaldehyde
Welcome to the technical support center for the purification of 4-Bromo-6-chloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and explore alternative purification strategies beyond standard column chromatography.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to its polarity, potential for oxidation, and the presence of closely related impurities from its synthesis. Standard purification methods like silica gel chromatography and recrystallization may not always yield the desired purity, necessitating alternative approaches. This guide provides a comprehensive overview of troubleshooting existing methods and implementing effective alternative purification protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My column chromatography is providing poor separation of the target compound from impurities. What are the likely causes and how can I improve it?
Answer:
Poor separation during column chromatography is a common issue. The primary reasons often revolve around the choice of stationary phase, mobile phase, and sample loading technique.
-
Causality of Poor Separation: this compound is a polar molecule due to the presence of the aldehyde group and the nitrogen atom in the pyridine ring. Halogen substituents also influence its electronic properties. If your impurities have similar polarities, achieving good separation on standard silica gel can be difficult.[1][2]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a low-polarity eluent and gradually increase the polarity. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1] Fine-tuning the ratio is key. The use of a small percentage of a third, even more polar solvent like methanol, can sometimes sharpen the elution band of the desired product.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel fails, consider using a different stationary phase. Alumina can sometimes offer different selectivity compared to silica. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[3] HILIC columns utilize a polar stationary phase with a less polar mobile phase, which can provide a unique separation mechanism.[3]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material is appropriate for the column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample. The sample should be loaded onto the column in a minimal amount of solvent.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column.
-
Question 2: I'm observing degradation of my compound on the silica gel column. How can I prevent this?
Answer:
The aldehyde functional group in this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Causality of Degradation: Silica gel is inherently acidic and can catalyze side reactions, such as oxidation of the aldehyde to the corresponding carboxylic acid or other acid-catalyzed decompositions.
-
Preventative Measures:
-
Use Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in the desired mobile phase and add a small amount of a volatile base like triethylamine (typically 0.1-1% by volume).
-
Switch to a Neutral Stationary Phase: Consider using a neutral stationary phase like neutral alumina.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the mobile phase.[4]
-
Question 3: My recrystallization attempts are failing to yield pure product. What can I do?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the nature of the impurities.
-
Causality of Recrystallization Failure: For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] Finding such a solvent system can be challenging.
-
Troubleshooting Recrystallization:
-
Systematic Solvent Screening: Test a variety of solvents with different polarities. Small-scale trials in test tubes are an efficient way to screen potential solvents. Look for a solvent that dissolves your compound when heated but causes it to precipitate upon cooling.
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Seeding: If your compound is reluctant to crystallize, adding a seed crystal of the pure compound can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization by creating nucleation sites.
-
Part 2: Alternative Purification Method: Bisulfite Adduct Formation
For aldehydes, a highly effective non-chromatographic purification method is the formation of a sodium bisulfite adduct. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, which can be easily separated from non-aldehydic organic impurities.[6][7][8]
Why it Works: The Underlying Chemistry
The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer results in the formation of a stable, water-soluble bisulfite adduct.[7] This adduct can be isolated in the aqueous phase, leaving organic-soluble impurities behind. The reaction is reversible, and the aldehyde can be regenerated by the addition of a base or acid.[9]
Experimental Protocol: Purification via Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude this compound in a water-miscible organic solvent like methanol, ethanol, or THF.[6]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Add the sodium bisulfite solution to the solution of the crude aldehyde and stir vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add a water-immiscible organic solvent such as dichloromethane or ethyl acetate and additional water.
-
Transfer the mixture to a separatory funnel and separate the layers. The aqueous layer will contain the bisulfite adduct of your desired aldehyde.
-
-
Regeneration of the Aldehyde:
-
To the separated aqueous layer, add an equal volume of a fresh water-immiscible organic solvent.
-
Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with stirring until the solution is basic.[2][9]
-
The bisulfite adduct will revert to the aldehyde, which will be extracted into the organic layer.
-
Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the purified this compound.
-
Data Summary: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[10] | Versatile, can separate complex mixtures. | Can be time-consuming, potential for sample degradation, requires significant solvent volumes. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5] | Can yield very pure crystalline product, scalable. | Finding a suitable solvent can be challenging, may not be effective for all types of impurities. |
| Bisulfite Adduct Formation | Reversible formation of a water-soluble salt with the aldehyde.[7] | Highly selective for aldehydes, avoids chromatography, cost-effective. | Only applicable to aldehydes and some unhindered ketones, requires a workup procedure. |
Part 3: FAQs
Q1: What are the likely impurities in a synthesis of this compound?
While a definitive list depends on the specific synthetic route, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be the corresponding picoline or alcohol precursors.
-
Over-oxidized Product: The aldehyde can be further oxidized to the corresponding carboxylic acid (4-bromo-6-chloropicolinic acid).
-
Byproducts from Halogenation: Incomplete or side-reactions during bromination or chlorination steps can lead to isomers or other halogenated species.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents.
Q2: How can I tell if my purified this compound is pure?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under UV light and/or with a suitable stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of unexpected peaks indicates the presence of impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound and may reveal the presence of impurities with different masses.
-
Melting Point: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities.
Q3: Are there any safety precautions I should take when working with this compound and the purification reagents?
Yes, always follow standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific handling and disposal information.
-
Be cautious when handling sodium bisulfite and bases, as they can be corrosive.
Part 4: Visualizations
Workflow for Troubleshooting Column Chromatography
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. ijddr.in [ijddr.in]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography - Wikipedia [en.wikipedia.org]
Minimizing impurities in the synthesis of FGFR4 inhibitors
A Guide to Minimizing Impurities in the Synthesis of Fisogatinib (BLU-554) and Roblitinib (FGF401)
Welcome, researchers and drug development professionals, to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into navigating the complexities of synthesizing highly selective FGFR4 inhibitors. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively. Our focus here is on two prominent covalent FGFR4 inhibitors: fisogatinib (an irreversible inhibitor) and roblitinib (a reversible-covalent inhibitor).
Understanding the Core Chemistry and Impurity Hotspots
The synthesis of complex heterocyclic molecules like fisogatinib and roblitinib involves multi-step sequences where the potential for impurity generation is high. These impurities can arise from starting materials, side reactions, incomplete reactions, or degradation of intermediates and the final active pharmaceutical ingredient (API). Controlling these impurities is critical for ensuring the safety, efficacy, and reproducibility of your research.[1][2]
Troubleshooting Guide: Fisogatinib (BLU-554) Synthesis
Fisogatinib is a potent, irreversible covalent inhibitor that targets a specific cysteine residue (Cys552) in the ATP-binding site of FGFR4.[3] Its structure features a quinazoline core, a dichlorinated dimethoxyphenyl moiety, and a crucial (3S,4S)-4-(acrylamido)tetrahydro-2H-pyran-3-yl group, which contains the reactive acrylamide "warhead."[4] The synthesis, as outlined in patent WO2015061572A1, presents several challenges.[5][6]
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Troubleshooting map for fisogatinib synthesis.
Question: My Suzuki coupling reaction between 2-amino-6-bromoquinazoline and (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid is giving low yields and multiple byproducts. What's going wrong?
Answer:
This is a common issue in palladium-catalyzed cross-coupling reactions. The likely culprits are homocoupling of the boronic acid and/or degradation of the starting materials.
Causality and Troubleshooting Steps:
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your boronic acid, forming a biphenyl byproduct and consuming your reagent.
-
Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Degas your solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Incorrect Palladium Catalyst/Ligand Choice: The choice of palladium source and ligand is crucial for efficient catalytic turnover.
-
Protocol: For this type of coupling, a pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand such as XPhos or SPhos is often effective. If you are observing low conversion, consider screening different ligands to find the optimal one for your specific substrates.
-
-
Base and Solvent Effects: The base is critical for the transmetalation step. An inappropriate base can lead to side reactions or poor solubility.
-
Protocol: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The solvent system (e.g., dioxane/water or toluene/water) must be able to dissolve both the organic substrates and the inorganic base to some extent. Ensure vigorous stirring to overcome phase transfer limitations.
-
Question: During the final amide coupling step with acryloyl chloride, I'm observing the formation of a higher molecular weight impurity that is difficult to separate. What is it and how can I avoid it?
Answer:
The impurity is likely a di-acylated product or a Michael addition adduct. The acrylamide moiety is a reactive "warhead" and can participate in side reactions.
Causality and Troubleshooting Steps:
-
Michael Addition: The acrylamide product is a Michael acceptor and can react with the amine of another molecule (starting material or product) in a 1,4-conjugate addition. This leads to dimers or even oligomers.
-
Protocol:
-
Slow Addition: Add the acryloyl chloride slowly to a cooled solution (0 °C) of the amine to keep its concentration low at any given time.
-
Non-nucleophilic Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the Michael addition.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of acryloyl chloride to ensure full conversion of the starting amine without having a large excess that could promote side reactions.
-
-
-
Di-acylation: Although less common on the secondary amine of the pyran ring, over-acylation can occur under harsh conditions.
-
Protocol: The slow addition and controlled temperature mentioned above will also mitigate this.
-
-
Purification: If these impurities do form, they are often more polar than the desired product.
-
Protocol: Purification can be achieved using column chromatography on silica gel. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol/dichloromethane mixture) should provide good separation.
-
Frequently Asked Questions (FAQs): Fisogatinib Synthesis
Q1: How do I confirm the covalent binding of my synthesized fisogatinib to FGFR4?
-
A1: The most direct method is intact protein mass spectrometry. Incubating your purified FGFR4 with fisogatinib and then analyzing the protein by LC-MS will show a mass shift corresponding to the molecular weight of fisogatinib, confirming covalent adduct formation.[7]
Q2: What are the best analytical methods for assessing the purity of fisogatinib?
-
A2: A combination of techniques is recommended:
-
HPLC-UV: For general purity assessment and quantification of known impurities.
-
LC-MS: For identification of unknown impurities by their mass-to-charge ratio.
-
¹H and ¹³C NMR: To confirm the structure of the final product and identify any major structural isomers.
-
Chiral HPLC: To ensure the diastereomeric purity of the tetrahydro-pyran ring, as the stereochemistry is critical for activity.
-
Q3: My final fisogatinib product seems to degrade upon storage. What is the likely degradation pathway?
-
A3: The acrylamide moiety is susceptible to hydrolysis of the amide bond, especially under non-neutral pH conditions. It can also undergo slow polymerization or reaction with nucleophiles if not stored properly. Store the final compound as a solid, protected from light and moisture, at low temperatures (-20 °C or below).
Troubleshooting Guide: Roblitinib (FGF401) Synthesis
Roblitinib is a reversible-covalent inhibitor of FGFR4. Its key structural feature is a 2-formylquinoline amide core, where the aldehyde group forms a reversible hemithioacetal with Cys552.[6][8][9] The synthesis, as detailed by Fairhurst et al. in the Journal of Medicinal Chemistry (2020), involves several key transformations, including the formation of an unsymmetrical urea.
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Troubleshooting map for roblitinib synthesis.
Question: The formation of the unsymmetrical urea in my roblitinib synthesis is low-yielding, and I see two other major spots on TLC/LC-MS.
Answer:
This is a classic challenge in urea synthesis. The two major impurities are likely the two corresponding symmetrical ureas.
Causality and Troubleshooting Steps:
-
Reactivity of Intermediates: When using coupling agents like 1,1'-carbonyldiimidazole (CDI), an initial activated intermediate (an acylimidazole) is formed with the first amine. If the second amine is not added promptly or is less reactive, the acylimidazole can react with another molecule of the first amine to form a symmetrical urea.
-
Protocol: The original publication for roblitinib synthesis notes that 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) is superior to CDI for this transformation, leading to higher yields of the desired unsymmetrical urea.[6] CDT forms a more reactive intermediate, which can improve the rate of reaction with the second amine.
-
-
Reaction Conditions:
-
Protocol:
-
Stepwise Addition: Activate the first amine with CDT at a low temperature (e.g., 0 °C) before adding the second amine. This minimizes the formation of the first symmetrical urea.
-
Solvent: A polar aprotic solvent like DMF is suitable for this reaction as it helps to dissolve the amine starting materials and the polar intermediates.
-
-
Question: My final roblitinib product shows signs of degradation, and the ¹H NMR shows a diminished aldehyde proton signal.
Answer:
The aldehyde functional group in the 2-formylquinoline core is susceptible to oxidation.
Causality and Troubleshooting Steps:
-
Oxidation to Carboxylic Acid: Aldehydes can be easily oxidized to carboxylic acids, especially when exposed to air over time. This is a common degradation pathway.
-
Protocol:
-
Inert Atmosphere: Handle and store the final compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Purification: If oxidation has occurred, the resulting carboxylic acid will be significantly more polar. It can be removed by column chromatography or by an aqueous basic wash (e.g., with dilute NaHCO₃ solution), though care must be taken as the product itself may have limited stability under basic conditions.
-
-
-
Storage:
-
Protocol: Store the purified roblitinib solid in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (-20 °C or below).
-
Frequently Asked Questions (FAQs): Roblitinib Synthesis
Q1: How can I monitor the formation of the reversible hemithioacetal with FGFR4?
-
A1: Unlike irreversible covalent inhibitors, the reversible nature makes this more challenging to detect by simple intact protein mass spectrometry under denaturing conditions. Techniques that can be used include:
-
X-ray Crystallography: Co-crystallizing roblitinib with the FGFR4 kinase domain will provide definitive structural evidence of the hemithioacetal linkage.
-
Specialized Mass Spectrometry: Native mass spectrometry, which analyzes proteins under non-denaturing conditions, may be able to preserve the reversible covalent bond for detection.
-
Q2: What are the key analytical methods for purity assessment of roblitinib?
-
A2:
-
HPLC-UV and LC-MS: Essential for determining purity and identifying impurities. A gradient method will be necessary to separate starting materials, the product, and polar impurities like the oxidized carboxylic acid.
-
¹H NMR: Crucial for confirming the presence of the aldehyde proton (typically around 10 ppm) and the overall structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the product.
-
Q3: Are there any stereochemical considerations in the synthesis of roblitinib?
-
A3: Based on the published synthesis, roblitinib is an achiral molecule. Therefore, chiral separation is not a concern for the final product. However, it is always good practice to analyze starting materials for any potential chiral impurities that could lead to the formation of diastereomeric byproducts if they participate in the reaction.
General Purification Strategies
| Impurity Type | Recommended Purification Technique | Rationale |
| Non-polar byproducts (e.g., homocoupling products) | Normal-phase column chromatography | These are typically less polar than the desired heterocyclic product and will elute first. |
| Polar impurities (e.g., symmetrical ureas, oxidized products) | Normal-phase column chromatography, Preparative HPLC | These are more polar and will have longer retention times on silica gel. Reverse-phase HPLC can also be effective. |
| Residual Palladium Catalyst | Treatment with a scavenger (e.g., activated carbon, silica-based metal scavengers), Recrystallization | Scavengers can bind to the residual metal, allowing for removal by filtration. Recrystallization can also leave metal impurities in the mother liquor. |
| Starting Materials/Intermediates | Recrystallization, Column Chromatography | These can often be removed by a carefully chosen recrystallization solvent system or by chromatography. |
References
-
Fairhurst, R. A., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry, 63(21), 12542–12573. [Link]
-
Blueprint Medicines Corp. (2019). First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. [Link]
-
PubChem. Fisogatinib. [Link]
-
National Center for Biotechnology Information. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]
-
Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]
-
Novartis Institutes for Biomedical Research. (2021). Discovery of roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Novartis OAK. [Link]
- Google Patents. (2015). WO2015061572A1 - Inhibitors of the fibroblast growth factor receptor.
-
Blueprint Medicines. (2019). First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event. [Link]
-
ACS Publications. (2020). Michael Addition Reaction EXPLAINED. [Link]
-
PubMed. (2018). Synthesis of 1,2,4-triazole-linked urea/thiourea conjugates as cytotoxic and apoptosis inducing agents. [Link]
-
National Center for Biotechnology Information. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
Sources
- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 3. Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisogatinib | C24H24Cl2N4O4 | CID 91885617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,4-triazole-linked urea/thiourea conjugates as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Purity of 4-Bromo-6-chloropicolinaldehyde
Welcome to the technical support center for 4-Bromo-6-chloropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies to enhance the purity of this critical chemical intermediate. In the synthesis of complex molecules, the purity of starting materials and intermediates is paramount to the success of subsequent reactions and the quality of the final product. This document offers a comprehensive question-and-answer-based approach to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when working with this compound?
A1: Based on typical synthetic routes for halogenated picolinaldehydes, you can anticipate several classes of impurities:
-
Starting Material Residues: Incomplete reactions can leave behind starting materials. For instance, if the aldehyde is synthesized via oxidation of the corresponding alcohol (4-bromo-6-chloro-2-(hydroxymethyl)pyridine), this alcohol may be a significant impurity.
-
Over-reaction or Side-reaction Products: The sensitive nature of the aldehyde functional group can lead to side reactions. One common impurity is the corresponding carboxylic acid, 4-bromo-6-chloropicolinic acid, formed by over-oxidation of the aldehyde.[1]
-
Isomeric Impurities: Depending on the synthetic strategy, positional isomers may form. For example, you might encounter isomers where the bromo and chloro substituents are at different positions on the pyridine ring.
-
Solvent and Reagent Residues: Residual solvents from the reaction or initial purification steps, as well as leftover reagents, can also be present.
Q2: What are the ideal storage conditions for this compound to maintain its purity?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] This is crucial because aldehydes, in general, are susceptible to oxidation, and older samples of similar compounds like pyridine-2-carbaldehyde are often observed to be brown due to the formation of impurities.[3] Exposure to air and light should be minimized.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting impurities. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The aldehyde proton will have a characteristic downfield chemical shift (typically around 10 ppm).
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry can help identify the molecular weights of impurities, aiding in their structural elucidation.
Troubleshooting Guide: Purification Strategies
This section provides detailed answers to specific experimental challenges you may face during the purification of this compound.
Issue 1: My purified this compound still shows the presence of a more polar impurity by TLC.
Question: After an initial purification, my TLC plate (eluting with a non-polar solvent system like ethyl acetate/hexanes) shows a baseline spot in addition to my product spot. What is this impurity and how can I remove it?
Answer: A highly polar impurity that remains at the baseline on a TLC plate is often the corresponding carboxylic acid, 4-bromo-6-chloropicolinic acid. This is a common byproduct resulting from the over-oxidation of the aldehyde.
Causality: The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of certain oxidizing agents or upon prolonged exposure to air.[1]
Troubleshooting Protocol: Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral aldehyde product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is freely soluble, such as dichloromethane or ethyl acetate.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid impurity to form a water-soluble sodium salt, which will partition into the aqueous layer.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate fully.
-
Extraction: Drain the lower organic layer.
-
Repeat Wash (Optional): For higher purity, you can repeat the wash with fresh sodium bicarbonate solution.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified aldehyde.
Issue 2: My product is a persistent oil or a waxy solid that is difficult to crystallize.
Question: I am struggling to obtain a crystalline solid of this compound. It either remains an oil or forms a low-melting, waxy solid. How can I induce crystallization and improve the physical form of my product?
Answer: The inability to obtain a crystalline solid can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system for recrystallization.
Troubleshooting Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good single-solvent candidates for compounds like this often include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. For a similar compound, 4-bromo-4'-chloro benzylidene aniline, recrystallization from ethanol was successful.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Ice Bath: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Ethanol | Low | High | Good |
| Isopropanol | Low | High | Fair |
| Ethyl Acetate/Hexanes | Moderate | High | Good (with slow cooling) |
| Dichloromethane/Hexanes | High | High | Poor (oiling out may occur) |
| Water | Insoluble | Insoluble | Not suitable |
This table is a general guide; optimal conditions should be determined experimentally.
Issue 3: I am unable to achieve good separation of my product from a closely related impurity using recrystallization.
Question: My product contains an impurity with very similar solubility properties, and recrystallization is not effective. What other purification technique can I use?
Answer: When impurities have similar polarities and solubility profiles to the desired product, flash column chromatography is the preferred method for separation.[5]
Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the mobile phase, even compounds with small differences in polarity can be separated.
Troubleshooting Protocol: Flash Column Chromatography
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and show good separation from all impurities. A good starting point for halogenated aromatic aldehydes is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a glass column with a stopcock and a frit or a cotton plug at the bottom. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and carefully pipette it directly onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization: Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
References
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Senthilkannan, K., & Gunasekaran, S. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear Optical Material. International Journal of ChemTech Research, 5(6), 3051-3058. [Link]
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- 2. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. orgsyn.org [orgsyn.org]
4-Bromo-6-chloropicolinaldehyde stability and degradation issues
Welcome to the technical support center for 4-Bromo-6-chloropicolinaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. Given the limited publicly available stability data for this compound, this document synthesizes information from analogous chemical structures and fundamental chemical principles to offer best practices for its handling, storage, and use.
I. Introduction to this compound
This compound is a di-halogenated pyridine derivative containing a reactive aldehyde functional group. Such structures are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of two different halogen atoms (bromine and chlorine) and an aldehyde group on the pyridine ring offers multiple sites for chemical modification. However, this reactivity also predisposes the molecule to potential stability issues if not handled and stored correctly.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations for this and similar halogenated aromatic aldehydes, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to store it in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1][2] Protection from light is also advised, as UV radiation can potentially initiate degradation.[3]
Q2: Is this compound sensitive to air or moisture?
A2: While specific data is unavailable for this compound, aldehydes, in general, can be susceptible to oxidation by atmospheric oxygen, which would convert the aldehyde group to a carboxylic acid. Halogenated pyridines can also be sensitive to moisture, potentially leading to hydrolysis or other degradation pathways over time. Therefore, minimizing exposure to air and moisture is a critical precaution.
Q3: What solvents are recommended for dissolving this compound?
A3: Common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are generally suitable for dissolving halogenated aromatic aldehydes. However, it is essential to use anhydrous solvents to prevent potential reactions with water. The choice of solvent will ultimately depend on the specific reaction conditions.
Q4: What are the primary safety concerns when working with this compound?
A4: According to available Safety Data Sheets (SDS), this compound is harmful if swallowed.[1][4] It is also presumed to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][7]
III. Troubleshooting Guide: Stability and Degradation Issues
This section provides a problem-and-solution framework for common issues that may arise during the use of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the aldehyde, exposure to light, or presence of impurities. Older samples of similar compounds like pyridine-2-carbaldehyde are often brown due to impurities.[8] | - Ensure storage under an inert atmosphere and protection from light. - If purity is a concern, consider purification by recrystallization or column chromatography. - Always use fresh material for critical experiments if possible. |
| Low yield or unexpected side products in reactions | Degradation of the starting material, reaction with residual water or oxygen, or inherent reactivity of the aldehyde group leading to side reactions. The aldehyde functional group is susceptible to nucleophilic attack.[8] | - Confirm the purity of the this compound before use (e.g., by NMR or LC-MS). - Use anhydrous solvents and perform reactions under an inert atmosphere. - Consider protecting the aldehyde group if it is not the intended reaction site. |
| Inconsistent analytical results (e.g., varying HPLC purity) | On-column degradation or instability in the analytical solvent. Aldehydes can sometimes form adducts with certain solvents or degrade under specific pH conditions.[9] | - Use a mobile phase with a neutral or slightly acidic pH. - Ensure the sample is analyzed promptly after preparation. - Evaluate the stability of the compound in the chosen analytical solvent over time. |
IV. Potential Degradation Pathways
While specific degradation pathways for this compound have not been formally reported, we can infer potential routes based on the chemistry of related compounds.
A. Oxidation
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-Bromo-6-chloropicolinic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
Caption: Oxidation of the aldehyde to a carboxylic acid.
B. Nucleophilic Addition/Condensation
The electrophilic aldehyde carbon is prone to attack by nucleophiles. This can include reactions with water (hydration), alcohols (acetal formation), or amines (imine formation).[8] In the context of stability, self-condensation reactions (such as an aldol-type reaction) could occur under basic conditions, leading to oligomeric impurities.
Caption: Potential reactions with common nucleophiles.
C. Influence of pH
The stability of aldehydes can be pH-dependent. Under strongly acidic or basic conditions, degradation may be accelerated. For instance, studies on other haloacetaldehydes have shown that increasing pH facilitates their degradation.[10] For this compound, basic conditions could promote aldol-type side reactions, while strongly acidic conditions might affect the pyridine ring's stability.
V. Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
-
Receiving and Initial Storage:
-
Aliquoting and Use:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.
-
If possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Use clean, dry spatulas and glassware.
-
After taking the desired amount, flush the container with inert gas before tightly resealing.
-
Return the container to the recommended storage conditions promptly.
-
-
Solution Preparation:
-
Use anhydrous solvents for preparing solutions.
-
If the solution is to be stored, do so at low temperatures (-20°C) under an inert atmosphere and protected from light.
-
Be aware that the stability in solution may be lower than in the solid state. It is recommended to use freshly prepared solutions.
-
Sources
- 1. 1060811-63-3|this compound|BLD Pharm [bldpharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
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- 8. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 4-Bromo-6-chloropicolinaldehyde
For researchers and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a foundational step. Mass spectrometry (MS) is an indispensable tool in this process, providing critical data on molecular weight and fragmentation, which in turn reveals the compound's structure. This guide offers an in-depth analysis of the mass spectrum of 4-bromo-6-chloropicolinaldehyde, a di-halogenated pyridine derivative. We will explore the unique isotopic patterns arising from the presence of both bromine and chlorine, predict its fragmentation pathway, and compare it with simpler analogs to provide a comprehensive interpretive framework.
The Signature of a Di-Halogenated Compound: The Molecular Ion Cluster
The most immediately striking feature in the mass spectrum of any halogenated compound is the isotopic pattern of its molecular ion (M⁺). The presence of chlorine and bromine, each with two significant natural isotopes (³⁵Cl/~75% and ³⁷Cl/~25%; ⁷⁹Br/~50% and ⁸¹Br/~50%), creates a highly characteristic multi-peak cluster.[1] For this compound (C₆H₃BrClNO), this pattern is the primary confirmation of the elemental composition.
The monoisotopic mass, using the lightest isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is approximately 219.9 Da. However, the spectrum will display a cluster of peaks at m/z 220 (M), 222 (M+2), and 224 (M+4). The relative intensities of these peaks are a direct consequence of the probabilistic combination of the isotopes:
-
M Peak (m/z ≈ 220): Contains ³⁵Cl and ⁷⁹Br.
-
M+2 Peak (m/z ≈ 222): Contains either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.
-
M+4 Peak (m/z ≈ 224): Contains ³⁷Cl and ⁸¹Br.
The expected intensity ratio for a compound with one chlorine and one bromine is approximately 3:4:1 for the M:M+2:M+4 peaks, respectively. This distinctive signature provides immediate and conclusive evidence for the presence of one of each halogen atom in the molecule.
| Ion | Isotopes Present | Approximate m/z | Predicted Relative Abundance |
| [M]⁺ | C₆H₃⁷⁹Br³⁵ClNO | 220 | ~75% |
| [M+2]⁺ | C₆H₃⁸¹Br³⁵ClNO / C₆H₃⁷⁹Br³⁷ClNO | 222 | 100% (Base Peak in Cluster) |
| [M+4]⁺ | C₆H₃⁸¹Br³⁷ClNO | 224 | ~25% |
Table 1: Predicted molecular ion cluster for this compound.
Deconstructing the Molecule: A Predicted Fragmentation Pathway
Beyond the molecular ion, the fragmentation pattern provides a roadmap of the molecule's structure.[2] Aromatic systems, like the pyridine ring, are relatively stable, meaning their molecular ion peaks are often strong. The fragmentation of this compound is primarily dictated by its aldehyde functional group and the carbon-halogen bonds.
Common fragmentation mechanisms for aromatic aldehydes include the initial loss of a hydrogen radical or a formyl radical (CHO).[3] Subsequent fragmentation will likely involve the loss of the halogen atoms.
A proposed fragmentation pathway is as follows:
-
Loss of the Formyl Radical (-29 Da): A primary fragmentation for aldehydes is the α-cleavage to lose the CHO group, resulting in a stable 4-bromo-6-chloropyridinyl cation.[4][5]
-
Sequential Halogen Loss: Following the loss of the formyl group, the resulting ion can lose either the bromine radical (~79/81 Da) or the chlorine radical (~35/37 Da).
-
Direct Halogen Loss: Less commonly, the molecular ion may first lose a halogen radical directly before other fragmentations occur.
This logical pathway allows us to predict the major fragment ions we would expect to see in the spectrum.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its expected fragmentation with simpler, related molecules. This comparison highlights how each component—the pyridine aldehyde core, the bromine, and the chlorine—influences the resulting mass spectrum.
| Compound | Key Feature | Expected Key Fragments (m/z) |
| Picolinaldehyde | Aldehyde on pyridine ring | 107 (M⁺), 106 (M-H)⁺, 78 (M-CHO)⁺ |
| 4-Bromopyridine | Bromine on pyridine ring | 157/159 (M⁺), 78 (M-Br)⁺ |
| This compound | All components present | 220/222/224 (M⁺), 191/193/195 (M-CHO)⁺, 112/114, 156/158 |
Table 2: Comparative fragmentation of this compound and its structural analogs.
The comparison shows that while the loss of the formyl group is a feature of the aldehyde, the subsequent fragmentation is dictated by the halogens. The isotopic patterns associated with each fragment provide an additional layer of confirmation for its identity. For instance, the fragment at m/z 112/114 would show a ~3:1 isotopic ratio, characteristic of a chlorine-containing fragment, confirming the loss of both the formyl group and the bromine atom.
Experimental Protocol for High-Fidelity Mass Spectrum Acquisition
Obtaining a clean, interpretable mass spectrum requires careful consideration of the experimental parameters. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a standard and effective method for a volatile, thermally stable molecule like this.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is fully dissolved. If needed, sonicate for 2-3 minutes.
-
Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulates.
-
-
Instrumentation & Parameters (Typical):
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (Quadrupole):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450. This range will comfortably cover the molecular ion and all expected fragments.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the compound.
-
Extract the mass spectrum from this peak, ensuring to subtract background ions from the column bleed.
-
Analyze the molecular ion cluster to confirm the presence of Br and Cl.
-
Identify major fragment ions and propose fragmentation pathways consistent with the structure, as detailed in this guide.
-
Conclusion
Interpreting the mass spectrum of this compound is a logical process grounded in the fundamental principles of mass spectrometry. The analysis hinges on recognizing the unique M/M+2/M+4 isotopic cluster that unambiguously identifies it as a compound containing one bromine and one chlorine atom. By understanding the typical fragmentation behavior of aromatic aldehydes and halogenated compounds, a clear picture of the molecular structure can be assembled and confirmed. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently identify and characterize this and other similarly complex halogenated molecules.
References
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
PubChem. 4-Bromo-6-chloropyridine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wentzel Lab. (2020). #14 Mass spec and isotopes of Cl and Br. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
-
Chemsigma. This compound [1060811-63-3]. Available at: [Link]
Sources
A Researcher's Guide to the FTIR Analysis of 4-Bromo-6-chloropicolinaldehyde: A Predictive and Comparative Study
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. 4-Bromo-6-chloropicolinaldehyde, a substituted pyridine derivative, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive analysis grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from structurally analogous compounds. This approach not only allows for the confident identification of the target molecule but also deepens the understanding of how substituent effects modulate the vibrational modes of the pyridine ring.
The Structural and Spectroscopic Significance of this compound
This compound is a trifunctionalized pyridine ring, incorporating an aldehyde group, a bromine atom, and a chlorine atom. Each of these functional groups imparts distinct electronic and steric influences, which are reflected in the molecule's vibrational spectrum. The aldehyde group is a crucial reactive handle for further synthetic transformations, while the halogen substituents modulate the reactivity and lipophilicity of the aromatic system, making it a valuable intermediate in medicinal chemistry.
FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the presence of key functional groups and to provide a unique "fingerprint" for the molecule. The analysis hinges on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands.
Caption: Structure of this compound.
Predictive FTIR Analysis: Key Vibrational Modes
Based on its constituent functional groups, we can predict the characteristic absorption bands for this compound. This predictive framework is essential for interpreting an experimental spectrum.
Aldehyde Group Vibrations
The aldehyde functional group gives rise to two highly characteristic and diagnostically significant absorption bands:
-
C=O Stretching: A strong, sharp absorption band is expected for the carbonyl (C=O) stretch. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹[1]. The conjugation with the pyridine ring lowers the frequency compared to aliphatic aldehydes (1740-1720 cm⁻¹)[1][2].
-
C-H Stretching: The aldehyde C-H bond exhibits a distinctive stretching vibration that typically appears as one or two moderate bands in the region of 2830-2695 cm⁻¹[2][3]. A peak around 2720 cm⁻¹ is a particularly reliable indicator of an aldehyde and often appears as a shoulder to the right of other C-H stretching bands[2][4][5]. The presence of two bands in this region can arise from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration[6].
Aromatic Pyridine Ring Vibrations
The substituted pyridine ring will display several characteristic absorptions:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[4][7][8].
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range[4][8]. For pyridine specifically, characteristic bands are often observed around 1578 cm⁻¹ (C=C stretching) and 1600-1639 cm⁻¹ (C=N stretching)[9].
Carbon-Halogen Vibrations
The vibrations of the carbon-halogen bonds are typically found in the lower frequency "fingerprint" region of the spectrum:
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the range of 850-550 cm⁻¹[4][10].
-
C-Br Stretching: The carbon-bromine stretching vibration absorbs at even lower frequencies, typically in the 690-515 cm⁻¹ range[4][10].
The following table summarizes the predicted FTIR absorption bands for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |
| Aldehyde C-H Stretch | Aldehyde | 2830 - 2695 | Medium (often two bands) |
| C=O Stretch | Aldehyde | 1710 - 1685 | Strong |
| C=C & C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong (multiple bands) |
| C-Cl Stretch | Chloro-substituent | 850 - 550 | Strong |
| C-Br Stretch | Bromo-substituent | 690 - 515 | Strong |
Comparative Analysis with Structurally Related Compounds
To refine our predictions and understand the subtle shifts caused by the specific substitution pattern, we will compare the expected spectrum of this compound with the known spectral features of similar molecules.
Primary Comparison: 6-Bromopyridine-2-carbaldehyde (BPCA)
A comprehensive study on 6-Bromopyridine-2-carbaldehyde (BPCA) provides an excellent basis for comparison[5]. BPCA differs from our target molecule only by the substituent at the 6-position (a hydrogen in BPCA versus a chlorine in our molecule).
The experimental FTIR spectrum of crystalline BPCA shows key absorptions that align with our predictions:
-
Aldehyde C=O Stretch: A strong band at 1704 cm⁻¹.
-
Aldehyde C-H Stretch: Observed in the 2850-2750 cm⁻¹ region.
-
Aromatic Ring Vibrations: Multiple bands in the 1570-1400 cm⁻¹ region.
-
C-Br Vibration: Contributing to bands in the lower frequency region.
For this compound, we can anticipate the following shifts relative to BPCA:
-
The C=O stretching frequency may be slightly higher due to the electron-withdrawing effect of the chlorine atom at the 6-position.
-
The pattern of aromatic ring vibrations will be altered due to the change in mass and electronic distribution from the additional chlorine substituent.
-
A distinct C-Cl stretching band will be present, which is absent in the spectrum of BPCA.
Secondary Comparison: Picolinaldehyde, 2-Chloropyridine, and 2-Bromopyridine
To further dissect the contributions of each functional group, we can look at simpler, related molecules.
-
Picolinaldehyde (Pyridine-2-carboxaldehyde): The NIST WebBook provides spectral data for this compound, which serves as the parent aldehyde[11]. Its spectrum confirms the characteristic aldehyde C=O and C-H stretching frequencies in the context of the pyridine ring without halogen substituents.
-
2-Chloropyridine and 2-Bromopyridine: Spectral data for these compounds help to isolate the vibrational modes of the halogenated pyridine ring[12]. This allows for a more precise assignment of the C-Cl and C-Br stretching frequencies and their influence on the ring's vibrational modes.
The following table provides a comparative summary of key FTIR absorptions.
| Compound | Aldehyde C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C=C/C=N Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound (Predicted) | 1710 - 1685 | 2830 - 2695 | 1600 - 1400 | C-Cl: 850-550, C-Br: 690-515 |
| 6-Bromopyridine-2-carbaldehyde[5] | ~1704 | 2850 - 2750 | 1570 - 1400 | C-Br region |
| Picolinaldehyde[11] | Present | Present | Present | Absent |
| 2-Chloropyridine | Absent | Absent | Present | C-Cl region |
| 2-Bromopyridine | Absent | Absent | Present | C-Br region |
This comparative approach allows for a more nuanced and confident interpretation of an experimental FTIR spectrum of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sample
The following protocol details the steps for obtaining an FTIR spectrum of a solid sample, such as this compound, using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra for solid materials.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (~100 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at >100°C for several hours and storing it in a desiccator. Moisture will cause strong interference in the spectrum.
-
Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Add about 100-200 mg of the dried KBr[13].
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained[13]. The particle size of the sample should be smaller than the wavelength of the infrared radiation to minimize scattering effects.
-
Pellet Formation: Transfer a portion of the mixture to the die of the pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet[13]. An opaque or cloudy pellet indicates insufficient grinding or mixing.
-
Background Spectrum: Place the empty pellet holder into the FTIR spectrometer and acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet into the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted and comparative data.
Conclusion
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Gayo, D., et al. (2025, August 8). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Lumen Learning. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Reva, I., et al. (2023, February 9).
-
NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
- Michalska, A., et al. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central.
- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
-
Harrick Scientific Products Inc. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube.
- Demuth, J. E., & Sanda, P. N. (1980, November 21). The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 8). 4.4.2: Molecular Vibrations. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. Retrieved from [Link]
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InstaNANO. (2026, January 22). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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ResearchGate. (2025, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 4-Bromo-6-chloropicolinaldehyde by HPLC and Alternative Chromatographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
4-Bromo-6-chloropicolinaldehyde is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount, as any impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the quality control of this intermediate. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Understanding the Analyte and Potential Impurities
A deep understanding of the synthetic route of this compound is crucial for predicting potential process-related impurities. While the exact commercial synthesis is often proprietary, a likely route can be inferred from the synthesis of similar compounds like 4-bromo-6-chloronicotinaldehyde[1]. This synthesis often starts from a di-substituted pyridine derivative, followed by functional group manipulations to introduce the bromo, chloro, and aldehyde moieties.
Based on this, potential impurities could include:
-
Starting materials: Unreacted precursors such as 2,4-dihydroxy-6-picoline or 4,6-dichloronicotinic acid derivatives[2].
-
Isomers: Positional isomers formed during the halogenation steps.
-
Byproducts of incomplete reactions: Intermediates from the synthetic pathway, such as the corresponding alcohol or carboxylic acid.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis and purification processes.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
The Rationale Behind the Method
The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the separation. A gradient elution is often preferred to ensure the timely elution of both the main component and any potential impurities with a wide range of polarities. UV detection is suitable for this analyte due to the presence of the aromatic ring, which absorbs UV light.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography (GC): An Alternative for Volatile Compounds
While HPLC is generally preferred for non-volatile compounds, GC can be a viable alternative, particularly for identifying and quantifying volatile impurities. This compound itself has limited volatility, but GC can be an excellent tool for detecting residual solvents and certain volatile byproducts. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds[3].
Causality in GC Method Design
A capillary column with a mid-polar stationary phase is chosen to provide good separation of a range of volatile and semi-volatile compounds. The temperature programming of the oven is crucial to elute compounds with different boiling points. The injector temperature is set high enough to ensure complete vaporization of the sample without causing thermal degradation.
Detailed Experimental Protocol for GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
| Sample Preparation | Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 10 mg/mL. |
Workflow for GC-FID Impurity Profiling
Caption: Workflow for GC-FID analysis of volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful technique for purity assessment as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte[4]. This is a significant advantage, especially when a certified reference standard of this compound is not available.
The Principles of qNMR for Purity Determination
In a ¹H qNMR experiment, the purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a certified internal standard of known purity and concentration. The selection of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals.
Detailed Experimental Protocol for qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified reference material) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically 30-60 s) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Sample Preparation | Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent. |
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected signals of the analyte and the internal standard.
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity determination of this compound.
Comparative Performance of HPLC, GC, and qNMR
| Feature | HPLC | GC-FID | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Applicability to Analyte | Excellent for non-volatile, polar compounds. | Suitable for volatile and semi-volatile compounds. May require derivatization for the main analyte. | Excellent for soluble compounds with NMR-active nuclei. |
| Selectivity | High, based on differential partitioning. | High, based on volatility and column interaction. | Very high, based on unique chemical environments of protons. |
| Sensitivity (Typical LOD/LOQ) | Low ng/mL to high pg/mL range. | Low ng/mL to pg/mL range. | µg/mL to mg/mL range. |
| Quantification | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. | Can be performed with a certified internal standard of a different compound. |
| Analysis Time | 20-40 minutes per sample. | 15-30 minutes per sample. | 10-20 minutes per sample (after setup). |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Precise weighing of sample and internal standard is critical. |
| Information Provided | Purity, number of impurities, and their relative amounts. | Purity (for volatile components), residual solvents. | Absolute purity, structural information of impurities if signals are resolved. |
| Validation | Well-established protocols (ICH Q2(R1), USP <621>).[5][6] | Well-established protocols. | Protocols are established but may be less common in routine QC labs. |
Conclusion: A Multi-faceted Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
HPLC stands out as the primary technique for routine quality control, offering excellent resolution for separating the main component from its non-volatile impurities. Its high sensitivity and established validation protocols make it a reliable choice for batch release testing.
-
GC-FID serves as a valuable complementary technique, specifically for the detection and quantification of residual solvents and other volatile impurities that may not be readily observed by HPLC.
-
qNMR offers a powerful, orthogonal method for obtaining an absolute purity value without the need for a specific reference standard of this compound. This makes it an invaluable tool for the initial characterization of a new batch or for qualifying in-house reference materials.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
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-
Nanalysis Corp. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]
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University of St. Thomas. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
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IDOSI Publications. (2014). Developing A Gas Chromatography-Flame Ionization Detector Analytical Method for the Analysis of Organochlorine Pesticides Residu. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. Retrieved from [Link]
-
Spectroscopy Europe. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of GC-FID analysis of n-alkanes and pesticides in toluene.... Retrieved from [Link]
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CUNY Academic Works. (n.d.). Increasing Gas Chromatography-Flame Ionization Detection Sensitivity for Carfentanyl Detection: An Examination of Procaine at. Retrieved from [Link]
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National Institutes of Health. (2022). Quantitative NMR Interpretation without Reference. Retrieved from [Link]
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Millennial Scientific. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Bromo-6-chloropicolinaldehyde and its Derivatives in Modern Synthesis
For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and innovative potential of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted picolinaldehydes are of paramount importance due to their versatile reactivity. This guide provides an in-depth comparison of 4-Bromo-6-chloropicolinaldehyde with other key picolinaldehyde derivatives, offering insights into their synthesis, reactivity, and strategic applications, supported by experimental data and established protocols.
Introduction to Picolinaldehydes: A Privileged Scaffold
Picolinaldehyde, or 2-formylpyridine, and its derivatives are foundational synthons in medicinal chemistry and materials science.[1] The pyridine nitrogen imparts unique electronic properties, rendering the aldehyde group susceptible to a wide range of transformations while also providing a handle for coordination chemistry.[1] The strategic placement of substituents on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. Halogenated picolinaldehydes, in particular, serve as versatile platforms for the introduction of molecular complexity through cross-coupling reactions.[2][3]
This guide will focus on this compound, a dihalogenated derivative with distinct reactivity profiles at its three functional sites: the aldehyde, the bromo substituent, and the chloro substituent. We will compare its performance with other relevant derivatives to provide a clear understanding of its unique advantages in complex molecule synthesis.
Synthesis of this compound: A Strategic Approach
A key intermediate in this proposed synthesis is 4-bromo-6-chloropyridine-2-carboxylic acid. A patented method for the synthesis of this precursor has been described, starting from 2,4-dihydroxy-6-picoline.[4]
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic route to this compound.
This multi-step synthesis offers several points for optimization and diversification, allowing for the introduction of various substituents if desired.
Comparative Reactivity Analysis
The true value of a building block lies in its predictable and selective reactivity. This compound offers three distinct reactive sites, and understanding their relative reactivity compared to other derivatives is crucial for strategic synthetic planning.
Aldehyde Reactivity
The aldehyde group is a primary site for nucleophilic attack and condensation reactions. The electrophilicity of the aldehyde's carbonyl carbon is significantly influenced by the electronic nature of the substituents on the pyridine ring. Both the bromo and chloro groups are electron-withdrawing, which is expected to enhance the electrophilicity of the aldehyde in this compound, making it more reactive towards nucleophiles compared to unsubstituted picolinaldehyde.
Differential Halogen Reactivity in Cross-Coupling Reactions
The presence of two different halogens offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[5][6] This differential reactivity is a powerful tool for the sequential introduction of different substituents.
In the case of this compound, the C-Br bond at the 4-position is expected to be more reactive than the C-Cl bond at the 6-position in Suzuki-Miyaura coupling reactions. This allows for the selective substitution of the bromo group while leaving the chloro group intact for a subsequent transformation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Na₂CO₃ (Sodium carbonate)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
To this suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-chloropicolinaldehyde.
This selective functionalization provides a clear advantage over di-bromo or di-chloro analogs where selectivity can be more challenging to achieve.
Comparison with Other Picolinaldehyde Derivatives
To fully appreciate the utility of this compound, a comparison with other relevant derivatives is necessary.
| Derivative | Structure | Key Features |
| This compound | Two distinct halogen leaving groups for sequential cross-coupling. Electron-withdrawing groups enhance aldehyde reactivity. | |
| 6-Bromopicolinaldehyde | Single site for cross-coupling. Electron-withdrawing bromo group increases aldehyde reactivity. | |
| 4-Chloropicolinaldehyde | Less reactive halogen for cross-coupling compared to bromine. Electron-withdrawing chloro group enhances aldehyde reactivity. | |
| 4-Bromo-6-methylpicolinaldehyde | Electron-donating methyl group may slightly decrease aldehyde reactivity compared to the di-halogenated analog. Bromo group for cross-coupling. |
Table 1: Comparison of this compound with other picolinaldehyde derivatives.
Physicochemical Properties
The physical and chemical properties of these building blocks are critical for experimental design and execution.
| Property | This compound | 6-Bromopicolinaldehyde | 4-Chloropicolinaldehyde | 4-Bromo-6-methylpicolinaldehyde |
| Molecular Formula | C₆H₃BrClNO | C₆H₄BrNO | C₆H₄ClNO | C₇H₆BrNO |
| Molecular Weight ( g/mol ) | 220.45 | 186.01 | 141.56 | 200.03 |
| Appearance | Expected to be a solid | White to light yellow solid | Light yellow solid | Solid |
| Melting Point (°C) | Not available | 79-83 | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents | Soluble in methanol | Soluble in organic solvents | Soluble in organic solvents |
Table 2: Physicochemical properties of selected picolinaldehyde derivatives. (Data for this compound is estimated based on related structures).
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocycles are of immense interest in drug discovery. The halogens can serve as handles for further synthetic transformations or can be incorporated into the final drug molecule to modulate its pharmacokinetic and pharmacodynamic properties.[2][3] Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as a significant contributor to ligand-protein binding affinity.[7][8]
This compound is a valuable building block for the synthesis of complex, highly substituted pyridine derivatives that are often found in bioactive molecules. For example, substituted picolinates are being investigated as inhibitors of metallo-β-lactamases, which are key enzymes responsible for antibiotic resistance. The ability to selectively functionalize the 4- and 6-positions of the pyridine ring allows for the systematic exploration of the structure-activity relationship (SAR) in the development of potent and selective inhibitors. Furthermore, 4-bromo-6-chloronicotinaldehyde, an isomer of the title compound, has been identified as a key intermediate in the synthesis of selective FGFR4 enzyme inhibitors for cancer therapy.[9] This highlights the potential of such dihalogenated pyridine aldehydes in the development of targeted therapeutics.
Conclusion
This compound stands out as a highly versatile and strategic building block for the synthesis of complex molecules. Its key advantages lie in the differential reactivity of its two halogen substituents, allowing for selective and sequential functionalization, and the enhanced reactivity of its aldehyde group due to the electron-withdrawing nature of the halogens. This guide has provided a comprehensive overview of its synthesis, a comparative analysis of its reactivity, and its potential applications in drug discovery. For researchers aiming to construct novel and complex molecular architectures, this compound offers a powerful and efficient tool to accelerate their research endeavors.
References
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. In 2nd Annual International Conference on Advanced Material Engineering (AME 2016). Atlantis Press. Available at: [Link]
-
Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. CN111978253A. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
Frim, J., & Schvartz, T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7931–7935. Available at: [Link]
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Agarwal, S., & Taylor, C. M. (2018). Halogenase engineering and its utility in medicinal chemistry. MedChemComm, 9(4), 586–603. Available at: [Link]
-
ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
-
ResearchGate. (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Available at: [Link]
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The Journal of Organic Chemistry. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Available at: [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
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Journal of Medicinal Chemistry. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Available at: [Link]
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ResearchGate. Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Available at: [Link]
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Georgia Southern University Digital Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]
-
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-
Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
-
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-
PubChem. 4-Bromo-2-chlorophenol. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the structural validation of 4-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative with potential applications as a key intermediate in medicinal chemistry. We will delve into a multi-technique approach, comparing and contrasting the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere recitation of methods, this guide emphasizes the "why" behind the "how," offering insights into experimental design and data interpretation to ensure the highest degree of scientific rigor.
A crucial aspect of validating the structure of this compound (CAS No: 1060811-63-3) is the differentiation from its positional isomer, 6-Bromo-4-chloropicolinaldehyde (CAS No: 1060811-19-9). The subtle yet significant differences in the spectroscopic signatures of these isomers will be a central theme of our analysis.
The Strategic Approach to Structural Validation
A robust structural elucidation workflow relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. Our approach will follow a logical progression, starting with techniques that provide broad functional group information and moving towards those that offer detailed connectivity and spatial arrangement.
Caption: A comprehensive workflow for the structural validation of this compound.
Section 1: Mass Spectrometry – The First Glimpse
Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For this compound (C₆H₃BrClNO), this technique offers immediate and critical information.
Experimental Rationale: High-resolution mass spectrometry (HRMS) is preferred over nominal mass instruments. The ability to determine the accurate mass to within a few parts per million (ppm) allows for the unambiguous determination of the elemental formula, a cornerstone of structural validation.
Expected Data and Interpretation:
The isotopic pattern in the mass spectrum is a powerful diagnostic tool for halogenated compounds. Due to the natural abundances of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks.
| Technique | Expected Data for C₆H₃BrClNO | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z: 218.9086 (for ¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O) | Provides the exact mass, confirming the elemental composition. |
| Isotopic Pattern | A complex cluster of peaks around m/z 219, 221, and 223. The relative intensities will be dictated by the isotopic abundances of Br and Cl. | The presence and correct relative intensities of these isotopic peaks are strong evidence for the presence of one bromine and one chlorine atom. |
| Fragmentation Pattern | Characteristic losses of CHO (29 u), Cl (35/37 u), Br (79/81 u), and combinations thereof. | Provides clues about the connectivity of the molecule. For instance, the loss of the formyl radical (CHO) is indicative of an aldehyde. |
Comparison with Isomers: Both this compound and its isomer, 6-Bromo-4-chloropicolinaldehyde, will have the same molecular weight and isotopic pattern. Therefore, while MS confirms the elemental composition, it cannot, on its own, differentiate between these positional isomers. The fragmentation patterns might show subtle differences, but these are often not sufficient for definitive assignment without reference standards.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data in positive ion mode. Ensure the mass range covers the expected molecular ion cluster (e.g., m/z 100-400).
-
Data Analysis: Determine the accurate mass of the monoisotopic peak and use software to calculate the elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.
Section 2: Nuclear Magnetic Resonance Spectroscopy – The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For differentiating between the positional isomers of bromo-chloro-picolinaldehyde, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the remaining aromatic protons.
-
This compound: We expect two singlets in the aromatic region. The proton at the 5-position will be a singlet due to the absence of adjacent protons. The proton at the 3-position will also appear as a singlet. The aldehyde proton will be a distinct singlet further downfield.
-
6-Bromo-4-chloropicolinaldehyde: This isomer will also show two singlets in the aromatic region for the protons at the 3- and 5-positions.
The Power of Prediction: While both isomers are expected to show two aromatic singlets, their chemical shifts will differ due to the different electronic environments created by the placement of the bromine and chlorine atoms. Computational NMR prediction software can be a valuable tool in assigning these shifts.
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Key Differentiator |
| This compound | Two singlets. | The relative chemical shifts of the two aromatic protons. |
| 6-Bromo-4-chloropicolinaldehyde | Two singlets. | The relative chemical shifts of the two aromatic protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The number of unique carbon signals and their chemical shifts provide further confirmation of the structure.
-
This compound: We expect six distinct carbon signals: five for the pyridine ring and one for the aldehyde carbonyl. The carbons directly attached to the halogens (C4 and C6) will show characteristic chemical shifts.
-
6-Bromo-4-chloropicolinaldehyde: This isomer will also exhibit six carbon signals, but the chemical shifts of the halogenated carbons will be different from its isomer.
2D NMR Spectroscopy: Connecting the Dots
For unambiguous assignment, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): While not particularly informative for this molecule due to the lack of proton-proton coupling in the aromatic region, it would confirm the absence of such couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, allowing for the definitive assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structural problem. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, the aldehyde proton should show a correlation to the C2 and C3 carbons of the pyridine ring, confirming its position. The aromatic protons will show correlations to neighboring carbons, allowing for the complete and unambiguous assignment of the carbon skeleton and the positions of the substituents.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing both ¹H and ¹³C experiments, as well as 2D correlation experiments.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment.
-
¹³C NMR: Acquire a proton-decoupled experiment.
-
2D NMR: Acquire standard COSY, HSQC, and HMBC experiments.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard. Analyze the chemical shifts, coupling constants (if any), and cross-peaks in the 2D spectra to assemble the molecular structure.
Section 3: FTIR Spectroscopy – Identifying the Key Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
Expected Data and Interpretation:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Aldehyde C=O | 1700 - 1720 | Stretching |
| Aldehyde C-H | 2820 - 2850 and 2720 - 2750 | Stretching (Fermi doublet) |
| Aromatic C=C and C=N | 1400 - 1600 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-Br | 500 - 600 | Stretching |
The presence of a strong absorption band in the carbonyl region is a clear indication of the aldehyde functionality. The characteristic C-H stretches of the aldehyde provide further confirmation.
Comparison with Isomers: Both positional isomers will exhibit very similar FTIR spectra, as they contain the same functional groups. Therefore, FTIR is not a suitable technique for differentiating between them.
Protocol: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard benchtop FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Section 4: Definitive Structure Confirmation – X-ray Crystallography
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of all atoms in the crystal lattice, definitively confirming connectivity and distinguishing between isomers.
Experimental Rationale: By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a 3D electron density map, from which the atomic positions can be determined.
Data and Interpretation: The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This provides an unambiguous 3D model of the structure.
Challenges: The primary challenge with this technique is the growth of a high-quality single crystal of sufficient size.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data.
Section 5: Purity and Impurity Profiling
The synthesis of this compound may result in the formation of impurities, including the positional isomer and starting materials.
Potential Impurities:
A plausible synthetic route involves the conversion of a precursor like 4-bromo-6-chloropicolinic acid.[1] Potential impurities could therefore include:
-
6-Bromo-4-chloropicolinaldehyde: The positional isomer.
-
Starting materials: e.g., 4-bromo-6-chloropicolinic acid.
-
Over-oxidation or reduction products: The corresponding carboxylic acid or alcohol.
-
Dehalogenated products: Picolinaldehydes with only one or no halogen substituents.
Analytical Techniques for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass and fragmentation data for each component, allowing for their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities.
Caption: Workflow for the analysis of impurities in this compound.
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. While mass spectrometry provides essential information on molecular weight and elemental composition, and FTIR confirms the presence of key functional groups, it is NMR spectroscopy, particularly 2D correlation experiments, that provides the definitive evidence for the connectivity and allows for the crucial differentiation from its positional isomer. For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction remains the ultimate tool. Finally, chromatographic techniques such as GC-MS and HPLC are vital for assessing the purity of the synthesized compound and identifying any potential process-related impurities. By integrating the data from these complementary techniques, researchers can confidently and unequivocally validate the structure of this important chemical intermediate.
References
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A Guide to the Spectroscopic Confirmation of 4-Bromo-6-chloropicolinaldehyde: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative, represents a class of compounds with significant potential as intermediates in the synthesis of complex molecular architectures. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and an aldehyde group on a pyridine ring—gives rise to a unique electronic and steric profile, making its definitive characterization essential for any downstream application.
This guide provides a comprehensive framework for the spectroscopic confirmation of this compound. In the absence of publicly available experimental spectra for this specific compound, we present a detailed predictive analysis of its expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This analysis is grounded in fundamental spectroscopic principles and is supported by comparative data from structurally related analogues. Our objective is to equip researchers with the analytical foresight to confidently identify and characterize this and similar molecules.
The Imperative of Spectroscopic Verification
The journey from a synthesized molecule to a viable drug candidate or functional material is paved with exacting analytical checkpoints. For a molecule like this compound, where positional isomerism is a key challenge, an erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. Spectroscopic techniques provide a multi-faceted "fingerprint" of a molecule, each method probing different aspects of its structure and bonding. It is the synergistic interpretation of these data sets that affords the highest level of confidence in a molecule's identity.
Predictive Spectroscopic Profile of this compound
The following sections detail the anticipated spectroscopic characteristics of this compound, substantiated by established principles of substituent effects on aromatic systems.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is expected to be simple yet highly informative, revealing two distinct signals in the aromatic region for the two protons on the pyridine ring, in addition to the aldehyde proton.
-
Aldehyde Proton: A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm . This significant deshielding is characteristic of an aldehyde proton, which is influenced by the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
-
Aromatic Protons: The pyridine ring possesses two protons. Due to the electronegativity of the nitrogen atom and the halogen substituents, these protons will reside in the downfield region of the spectrum, likely between δ 7.0 and 8.5 ppm . The proton at the 3-position is expected to be a doublet, coupled to the proton at the 5-position. Similarly, the proton at the 5-position will appear as a doublet, coupled to the proton at the 3-position. The coupling constant between these two protons (⁴JHH) is expected to be small, in the range of 2-3 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected.
-
Aldehyde Carbon: The carbonyl carbon of the aldehyde is the most deshielded and will appear as a singlet in the far downfield region, predicted to be between δ 190 and 200 ppm .
-
Aromatic Carbons: The remaining five carbon atoms of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the halogen substituents. Carbons directly attached to electronegative atoms (C2, C4, and C6) will be significantly deshielded. The carbon attached to the nitrogen (C2 and C6) and the halogens (C4 and C6) will have their chemical shifts modulated by the specific electronic effects of these substituents. The chemical shifts for the aromatic carbons are predicted to fall within the δ 120 to 160 ppm range.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is paramount for confirming the presence of the key functional groups, most notably the aldehyde.
-
C=O Stretch: A strong, sharp absorption band is the hallmark of the carbonyl group in the aldehyde. For an aromatic aldehyde, this stretch is typically observed between 1685 and 1710 cm⁻¹ [1][2][3]. The conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.
-
C-H Stretches (Aldehyde): Two characteristic, albeit weaker, C-H stretching bands for the aldehyde proton are expected around 2720 cm⁻¹ and 2820 cm⁻¹ [1][3]. The presence of the 2720 cm⁻¹ band is a particularly strong indicator of an aldehyde.
-
Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretches: The carbon-halogen stretches are found in the fingerprint region. The C-Cl stretch is expected in the 700-800 cm⁻¹ range, and the C-Br stretch will appear at a lower frequency, typically between 500 and 650 cm⁻¹ .
Mass Spectrometry: Determining Mass and Elemental Composition
Electron Impact Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the elemental composition through the isotopic pattern.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 220.45 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[4][5]. This will result in a characteristic pattern for the molecular ion:
-
M⁺: (containing ⁷⁹Br and ³⁵Cl)
-
M+2: (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl) - This will be the most intense peak in the cluster.
-
M+4: (containing ⁸¹Br and ³⁷Cl)
-
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (M-1) and the loss of the carbonyl group (M-29, loss of CHO)[6][7]. Subsequent fragmentation of the halogenated pyridine ring would also be expected.
Comparative Analysis with a Structural Analogue: 6-Bromopyridine-2-carbaldehyde
To provide a tangible reference point, we can compare the predicted data for this compound with available information for a closely related compound, 6-Bromopyridine-2-carbaldehyde.
| Spectroscopic Feature | This compound (Predicted) | 6-Bromopyridine-2-carbaldehyde (Literature Data/Predicted) | Rationale for Differences |
| ¹H NMR (Aldehyde H) | ~ δ 9.5 - 10.5 ppm | ~ δ 9.9 - 10.1 ppm[8] | The electronic environment of the aldehyde is similar in both molecules, leading to a comparable chemical shift. |
| ¹H NMR (Aromatic H) | Two doublets (~δ 7.0 - 8.5 ppm) | Three signals in the aromatic region | This compound has two aromatic protons, while 6-Bromopyridine-2-carbaldehyde has three. |
| ¹³C NMR (C=O) | ~ δ 190 - 200 ppm | ~ δ 192 ppm | The aldehyde carbon's chemical shift is primarily influenced by the carbonyl group itself and its immediate aromatic neighbor, which is similar in both compounds. |
| IR (C=O Stretch) | ~ 1685 - 1710 cm⁻¹ | ~ 1700 cm⁻¹ | Both are aromatic aldehydes, so their C=O stretch frequencies are expected to be in a similar range. The additional chloro substituent in the target molecule may cause a slight shift. |
| MS (Molecular Ion) | M⁺, M+2, M+4 cluster | M⁺, M+2 cluster | The presence of both bromine and chlorine in this compound leads to a more complex M, M+2, M+4 isotopic pattern, whereas 6-Bromopyridine-2-carbaldehyde will only show the M, M+2 pattern characteristic of a single bromine atom. |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data for the confirmation of this compound, the following standardized protocols are recommended.
NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[9][10].
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely solubilizes the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio.
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Utilize a standard electron impact ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.
Visualizing the Analytical Workflow
The systematic approach to spectroscopic characterization is crucial. The following workflow diagram illustrates the logical progression from sample preparation to structural confirmation.
Caption: Workflow for Spectroscopic Confirmation.
Structural Comparison of this compound and Its Analogues
The structural relationship between the target compound and its analogues is key to understanding the subtle differences in their spectroscopic data.
Caption: Structural relationship of the target compound and its analogues.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust and scientifically sound predictive analysis is possible. By understanding the fundamental principles of spectroscopy and leveraging comparative data from structural analogues, researchers can establish a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. This guide provides the necessary framework and protocols to confidently undertake the synthesis and characterization of this compound, ensuring the integrity and success of research and development endeavors that rely on this valuable chemical intermediate.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Substituted Picolinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth technical comparison of the reactivity of various bromo-substituted picolinaldehydes. As crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, a nuanced understanding of their reactivity is paramount for strategic and efficient molecular design.[1][2][3] This document moves beyond cataloging reactions to explain the causality behind their chemical behavior, providing field-proven insights and self-validating experimental protocols to guide your work.
The Underlying Principles: Electronic and Steric Effects
The reactivity of a bromo-picolinaldehyde is not monolithic; it is a direct consequence of the interplay between the aldehyde, the bromine atom, and the pyridine nitrogen. The position of the bromine substituent dictates the electronic landscape of the entire molecule, influencing two primary reaction sites: the electrophilic aldehyde carbon and the carbon-bromine bond.
-
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, creating a degree of electron deficiency in the ring, which in turn affects the aldehyde.[4] A bromine atom adds a significant inductive-withdrawing effect. Its position determines whether it acts synergistically or antagonistically with the nitrogen's influence on a specific reaction center.[5][6]
-
Steric Effects: The spatial arrangement of the functional groups can hinder the approach of reagents.[7] A bulky bromine atom adjacent to a reaction site can slow down a reaction compared to an isomer where the bromine is more remote.[8]
This guide will dissect these principles by comparing the performance of key isomers in two fundamental classes of reactions: nucleophilic addition to the aldehyde and palladium-catalyzed cross-coupling at the C-Br bond.
Comparative Reactivity in Nucleophilic Addition: The Wittig Reaction
To probe the electrophilicity of the aldehyde, we employ the Wittig reaction. This reaction provides a reliable measure of how susceptible the carbonyl carbon is to nucleophilic attack.[9][10][11] A more electron-poor (more electrophilic) aldehyde will react more rapidly.
Experimental Protocol: Comparative Wittig Olefination
Objective: To quantitatively compare the reaction rates of 5-bromo-2-picolinaldehyde and 6-bromo-2-picolinaldehyde with a stabilized phosphorus ylide.
Methodology Rationale: A stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile, is chosen to ensure the reaction is sensitive to the aldehyde's electrophilicity without being overly reactive, allowing for clear differentiation between the isomers. Anhydrous THF is a standard solvent for Wittig reactions, and progress is monitored via ¹H NMR against an internal standard for accuracy.
Step-by-Step Procedure:
-
Preparation: In two separate, dry, nitrogen-flushed flasks, dissolve 1.0 mmol of the respective bromo-picolinaldehyde isomer (5-bromo-2-picolinaldehyde or 6-bromo-2-picolinaldehyde) and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 10 mL of anhydrous THF.
-
Initiation: At room temperature, add a solution of (Triphenylphosphoranylidene)acetonitrile (1.0 mmol) in 5 mL of anhydrous THF to each flask simultaneously with vigorous stirring.
-
Monitoring: At 20, 40, and 60-minute intervals, withdraw a 0.5 mL aliquot from each reaction and immediately quench it in a vial containing 1 mL of CDCl₃ and a small amount of silica gel to stop the reaction.
-
Analysis: Analyze each quenched aliquot directly by ¹H NMR spectroscopy. Determine the percentage conversion by comparing the integration of the aldehydic proton of the starting material to the vinylic protons of the product, relative to the internal standard's signal.
Caption: Experimental workflow for the comparative Wittig reaction.
Expected Results & Interpretation
| Isomer | % Conversion (20 min) | % Conversion (40 min) | % Conversion (60 min) |
| 5-Bromo-2-picolinaldehyde | 55% | 85% | >95% |
| 6-Bromo-2-picolinaldehyde | 20% | 45% | 65% |
Discussion: The 5-bromo isomer is expected to react significantly faster. The bromine atom at the 5-position is para to the aldehyde. Its electron-withdrawing effect strongly depletes electron density from the carbonyl carbon, making it a much "harder" and more reactive electrophile. In contrast, the 6-bromo isomer reacts more slowly. This is due to a combination of steric hindrance from the adjacent bromine atom impeding the approach of the bulky ylide and a less pronounced electronic activation at the carbonyl carbon from this position.
Comparative Reactivity in Cross-Coupling: The Suzuki-Miyaura Reaction
The C-Br bond is a key handle for building molecular complexity via palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[12][13] The efficiency of this reaction hinges on the oxidative addition of the palladium catalyst to the C-Br bond, a step highly sensitive to the bond's electronic and steric environment.[14]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction yields of 5-bromo-2-picolinaldehyde and 6-bromo-2-picolinaldehyde in a Suzuki-Miyaura coupling with phenylboronic acid.
Methodology Rationale: A standard catalyst system (Pd(OAc)₂ with a phosphine ligand) and base are used to provide a baseline comparison. The reactivity trend of halopyridines in such couplings is well-established, generally following I > Br > Cl, with positional isomers showing distinct reactivity profiles.[14][15] The choice of isomers directly contrasts a C-Br bond adjacent to the nitrogen with one further away.
Step-by-Step Procedure:
-
Reagent Preparation: In two separate oven-dried Schlenk tubes, add the bromo-picolinaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 10 mL of a 3:1 dioxane/water mixture.
-
Reaction Setup: Add 5 mL of the catalyst solution to each Schlenk tube.
-
Inerting: Seal the tubes and degas the mixtures by bubbling argon through the solution for 15 minutes.
-
Heating: Place both tubes in a preheated oil bath at 90°C and stir for 4 hours.
-
Workup: After cooling, dilute the mixture with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield of the corresponding phenyl-picolinaldehyde.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Results & Interpretation
| Isomer | Isolated Yield (4 hours) |
| 5-Bromo-2-picolinaldehyde | 75% |
| 6-Bromo-2-picolinaldehyde | 93% |
Discussion: In stark contrast to the Wittig reaction, the 6-bromo isomer is expected to be significantly more reactive in the Suzuki coupling. The C-Br bond at the 6-position is ortho to the pyridine nitrogen. The nitrogen's lone pair is believed to coordinate to the palladium center during the oxidative addition step, stabilizing the transition state and accelerating this rate-determining part of the cycle.[16] This "ortho effect" provides a powerful synthetic advantage. The 5-bromo isomer, lacking this proximal nitrogen assistance, undergoes oxidative addition more slowly, resulting in a lower yield under identical conditions.
Strategic Recommendations for Synthesis
The choice of a bromo-picolinaldehyde isomer should be a strategic decision based on the intended transformation.
-
For reactions targeting the aldehyde (e.g., reductive amination, Grignard addition, Wittig olefination): Prioritize isomers where electronic effects maximize the carbonyl's electrophilicity. 5-Bromo-2-picolinaldehyde is often an excellent choice due to the strong, resonance-based electron withdrawal from the para-bromine.
-
For reactions targeting the C-Br bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings): Leverage the directing effect of the pyridine nitrogen. 6-Bromo-2-picolinaldehyde is typically the superior substrate, as the proximity of the nitrogen atom facilitates the critical oxidative addition step, often leading to faster reactions and higher yields.
By understanding and applying these fundamental principles of reactivity, researchers can minimize trial-and-error, reduce byproduct formation, and design more elegant and efficient synthetic routes toward their target molecules.
References
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Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1579. [Link]
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LookChem. (n.d.). Cas 405174-97-2, 3-Bromo-2-pyridinecarboxaldehyde. Retrieved from LookChem product page. [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from Wikipedia. [Link]
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PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Retrieved from PrepChem. [Link]
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PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from PubChem. [Link]
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Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5945-5953. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]
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MDPI. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3824-3837. [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from Wikipedia. [Link]
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Fernández-Ibáñez, M. Á., et al. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry—A European Journal, 15(18), 4534-4543. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 5-Bromo-2-pyridinecarbaldehyde. Retrieved from the company blog. [Link]
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ResearchGate. (2021). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. Retrieved from ResearchGate. [Link]
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Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development
A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-6-chloropicolinaldehyde
In the landscape of modern drug development, the purity and structural integrity of pharmaceutical intermediates are paramount. This compound (CAS No. 1060811-63-3) stands out as a crucial building block, particularly as an intermediate in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in oncology.[1] Given its role in producing therapeutic agents, verifying the precise elemental composition of this halogenated pyridine derivative is not merely a quality control step; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the primary analytical techniques for the elemental analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating protocols, and compare the target analyte against structurally similar alternatives to highlight the specificity and nuances of each technique. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable elemental analysis data.
Section 1: Theoretical Elemental Composition of Target and Comparator Compounds
Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of our target compound and its structural analogues. This baseline is the benchmark against which all experimental results are measured. The molecular formula for this compound is C₆H₃BrClNO, with a molecular weight of 220.45 g/mol .[2]
Table 1: Theoretical Elemental Composition (% by mass)
| Compound Name | Molecular Formula | MW ( g/mol ) | % C | % H | % N | % Br | % Cl | % O |
|---|---|---|---|---|---|---|---|---|
| This compound | C₆H₃BrClNO | 220.45 | 32.69 | 1.37 | 6.35 | 36.25 | 16.08 | 7.26 |
| 4-Bromopicolinaldehyde | C₆H₄BrNO | 186.01 | 38.74 | 2.17 | 7.53 | 42.97 | 0.00 | 8.60 |
| 6-Chloropicolinaldehyde | C₆H₄ClNO | 141.55 | 50.91 | 2.85 | 9.90 | 0.00 | 25.04 | 11.30 |
| 4,6-Dichloropicolinaldehyde | C₆H₃Cl₂NO | 176.00 | 40.95 | 1.72 | 7.96 | 0.00 | 40.29 | 9.09 |
This table serves as a critical reference for validating experimental outcomes. For instance, the absence of a chlorine signal would clearly distinguish 4-Bromopicolinaldehyde from our target analyte.
Section 2: A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is dictated by the specific elements of interest, required sensitivity, sample matrix, and the destructive or non-destructive nature of the analysis. For a di-halogenated compound like this compound, a multi-faceted approach is often necessary for complete characterization.
Method A: Combustion Analysis (CHN/S)
Principle of Operation: Combustion analysis is a foundational technique for determining the mass percentages of Carbon, Hydrogen, and Nitrogen. A precisely weighed sample is combusted in an oxygen-rich environment at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Causality and Application: This method is the gold standard for verifying the organic backbone of the molecule. For this compound, obtaining accurate C, H, and N values is the first step in confirming the pyridine-aldehyde structure. However, it does not directly measure halogens or oxygen (oxygen is typically determined by difference, which can be inaccurate if other elements are present).
Limitations: The primary drawback is its inability to directly quantify halogens. The corrosive nature of the combustion byproducts (HBr, HCl) requires specialized scrubbers to protect the instrument but does not yield quantitative halogen data.
Method B: Combustion Ion Chromatography (CIC)
Principle of Operation: CIC provides a powerful solution for direct halogen analysis. The process begins similarly to combustion analysis, where the sample is pyrolyzed in a stream of oxygen.[3] The resulting combustion gases, containing the halogens as hydrogen halides (HX), are then passed through an aqueous absorption solution.[4] This solution is subsequently injected into an ion chromatograph (IC), where the halide ions (Cl⁻, Br⁻) are separated and quantified.[5]
Causality and Application: This is arguably the most direct and robust method for quantifying both chlorine and bromine in organic matrices.[5][6] Its key advantage is the complete separation of the halogens from the complex organic matrix, followed by highly specific and sensitive quantification via IC.[7] This eliminates matrix effects that can plague other techniques.
Self-Validation: The protocol's trustworthiness is ensured by analyzing a certified organohalogen reference material alongside the unknown sample. The recovery of the known halogen concentrations in the reference material validates the entire process, from combustion to detection.
Method C: Inductively Coupled Plasma (ICP) Techniques (ICP-OES/ICP-MS)
Principle of Operation: ICP techniques involve introducing the sample into a high-temperature argon plasma (~10,000 K), which desolvates, atomizes, and ionizes the constituent elements.[8] ICP-Optical Emission Spectrometry (ICP-OES) measures the characteristic wavelengths of light emitted as the excited atoms and ions relax to a lower energy state.[9] ICP-Mass Spectrometry (ICP-MS) separates and counts the ions based on their mass-to-charge ratio, offering exceptional sensitivity.[10]
Causality and Application: While traditionally used for metals, modern ICP instruments with advanced optics can now effectively measure halogens.[9] ICP-MS, in particular, offers extremely low detection limits.[11] For this application, the solid this compound must first be digested, often using the same oxygen bomb combustion method as in CIC, with the resulting solution being analyzed by ICP.[10]
Challenges: The primary challenge lies in sample preparation to create a solution compatible with the ICP nebulizer.[10] Furthermore, halogens have high ionization energies, making them less sensitive in ICP compared to metals. Polyatomic interferences (e.g., ³⁵Cl¹⁶O⁺ interfering with ⁵¹V⁺, though less of a concern when measuring the halogens themselves) must also be considered and managed, especially in ICP-MS.[12]
Method D: X-Ray Fluorescence (XRF)
Principle of Operation: XRF is a non-destructive technique where the sample is irradiated with high-energy X-rays.[13] This causes inner-shell electrons in the sample's atoms to be ejected. Electrons from outer shells then drop down to fill these vacancies, emitting secondary (fluorescent) X-rays with energies characteristic of each element present.[14]
Causality and Application: The key advantage of XRF is its non-destructive nature and minimal sample preparation, making it ideal for rapid screening and quality control in a pharmaceutical setting.[15][16] It can readily detect and quantify both bromine and chlorine in solid powder samples of this compound.[14]
Limitations: XRF is generally less sensitive than destructive techniques like CIC or ICP-MS, with detection limits typically in the parts-per-million (ppm) range.[13] It is also more susceptible to matrix effects, where the overall composition of the sample can influence the fluorescent signal of the elements of interest. Therefore, accurate quantification requires matrix-matched calibration standards.
Section 3: Experimental Protocol: A Self-Validating Workflow for Halogen Quantification by CIC
This protocol details a robust, self-validating method for the precise determination of bromine and chlorine in this compound.
Objective: To accurately quantify the mass percent of Bromine (Br) and Chlorine (Cl) in a solid sample.
Instrumentation: Automated Combustion System coupled to a Reagent-Free Ion Chromatography (RF-IC) system with a conductivity detector.
Materials:
-
This compound sample
-
Certified Reference Material (CRM), e.g., 4-Bromobenzoic acid, 2-Chlorobenzoic acid
-
Deionized water (18.2 MΩ·cm)
-
Sample boats (ceramic or quartz)
-
Tungsten(VI) oxide (combustion catalyst, if needed)
Protocol Steps:
-
Instrument Calibration:
-
Prepare a series of aqueous calibration standards containing known concentrations of chloride (Cl⁻) and bromide (Br⁻) from certified stock solutions.
-
Generate a multi-point calibration curve for both anions on the IC system. The correlation coefficient (r²) must be ≥ 0.999 for the calibration to be considered valid.
-
Expertise Note: This step validates the performance of the IC detector and ensures that the quantification is accurate over the expected concentration range.
-
-
Sample Preparation and Combustion:
-
Accurately weigh 1-5 mg of the this compound sample into a combustion boat. Record the weight to 0.001 mg.
-
Separately, weigh a similar amount of the CRM into another boat. This will be your positive control.
-
Run an empty boat as an instrument blank to establish a baseline and check for system contamination.
-
Place the sample boat into the autosampler of the combustion unit.
-
Initiate the combustion sequence. The sample is introduced into a furnace heated to 900-1100°C in an Oxygen/Argon stream.
-
Expertise Note: The high temperature ensures complete decomposition of the robust pyridine ring structure. Incomplete combustion is a primary source of low recovery and inaccurate results.
-
-
Absorption and Injection:
-
The combustion gases are automatically passed through an absorption solution (typically deionized water, sometimes with a H₂O₂ additive). The HBr and HCl gases dissolve to form Br⁻ and Cl⁻ ions.
-
A fixed volume of this absorption solution is then automatically injected into the IC system.
-
-
Chromatographic Analysis:
-
The IC system separates the Br⁻ and Cl⁻ ions on an anion-exchange column.
-
The separated ions are detected by the conductivity detector, and the resulting peak areas are recorded.
-
-
Data Processing and Validation:
-
Quantify the concentration of Br⁻ and Cl⁻ in the absorption solution using the calibration curve.
-
Calculate the mass percent of each halogen in the original solid sample using the initial sample weight and the volume of the absorption solution.
-
Trustworthiness Check: The calculated mass percent for the CRM must be within the certified range (e.g., 98-102% recovery). If the CRM fails, the entire analytical run is considered invalid, and troubleshooting of the combustion or IC system is required before re-analyzing the samples.
-
Section 4: Data Interpretation and Method Comparison
The choice of analytical technique has a profound impact on the quality and utility of the resulting data.
Table 2: Performance Comparison of Analytical Techniques
| Feature | Combustion Analysis | Combustion Ion Chromatography (CIC) | ICP-MS (after combustion) | X-Ray Fluorescence (XRF) |
|---|---|---|---|---|
| Primary Analytes | C, H, N, S | F, Cl, Br, I, S | Most elements, including Cl, Br | Elements from Na to U |
| Destructive? | Yes | Yes | Yes | No |
| Sample State | Solid, Liquid | Solid, Liquid, Gas | Solution (after digestion) | Solid, Liquid, Powder |
| Typical Sensitivity | % level | Low ppm to % | Low ppb to % | Mid-to-high ppm to % |
| Key Advantage | Gold standard for C,H,N | Direct, specific halogen analysis | Highest sensitivity for trace elements | Non-destructive, rapid screening |
| Key Limitation | No direct halogen data | Requires specialized setup | Complex sample prep for organics | Matrix effects, lower sensitivity |
Interpreting the data from these methods for this compound requires a holistic view. A successful analysis would show:
-
Combustion Analysis: C, H, and N percentages matching the theoretical values in Table 1.
-
CIC or ICP-MS: Br and Cl percentages matching the theoretical values.
-
XRF: A rapid confirmation of the presence of both Br and Cl, with semi-quantitative or quantitative results aligning with theoretical values, depending on the calibration.
If analyzing the comparator compound 6-Chloropicolinaldehyde , a CIC run would yield a peak for chloride but no significant peak for bromide, immediately flagging the sample as different from the target analyte.
Section 5: Visualization of the Analytical Workflow
A logical workflow ensures that samples are processed efficiently and that the appropriate analytical techniques are chosen to meet the data quality objectives.
Caption: Workflow for comprehensive elemental analysis.
Conclusion and Expert Recommendation
The elemental analysis of a high-purity pharmaceutical intermediate like this compound demands a rigorous and multi-technique approach. While rapid screening with a non-destructive method like XRF is invaluable for initial identity confirmation, it lacks the sensitivity and accuracy required for final certification.
For comprehensive and definitive quantification, a dual-analysis strategy is recommended:
-
Combustion Analysis: To provide accurate C, H, and N percentages, confirming the integrity of the organic molecular backbone.
-
Combustion Ion Chromatography (CIC): To deliver direct, accurate, and interference-free quantification of the critical bromine and chlorine heteroatoms.
This combined approach creates a self-validating system where the sum of all determined elemental percentages (C, H, N, Br, Cl, and O by difference) should approach 100%, providing the highest degree of confidence in the sample's identity, purity, and quality. This level of analytical certainty is indispensable for professionals in research and drug development, where the quality of the starting materials directly impacts the success of the final therapeutic product.
References
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HORIBA Scientific. Analysis of Chlorine, Bromine and Iodine in Water using ICP-AES. [Link]
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Hahn, D. W., & Hieftje, G. M. (2018). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Spectroscopy Online. [Link]
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El-Kurdi, S. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. AZoM. [Link]
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Naeimi, H., & Mohamadabadi, M. (2015). Alternative Methodologies for Halogenation of Organic Compounds. ChemInform. [Link]
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K.C. Pant, B.C. Beard, & K.E. Le, K. E. (2020). Automated ICP-MS Method to Measure Bromine, Chlorine, and Iodine Species and Total Metals Content in Drinking Water. ResearchGate. [Link]
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Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
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Thermo Fisher Scientific. (2015). Halogen Analysis using Combustion Ion Chromatography. YouTube. [Link]
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Campbell, I., Xiao, Y., Vrebos, B., Kempenaers, L., Coler, D., & Macchiarola, K. (2012). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. [Link]
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Wang, X., Olesik, J. W., & Wang, J. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Journal of Analytical Atomic Spectrometry. [Link]
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Elemental Lab. Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis. [Link]
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Jensen, T. (2015). Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Circuit Insight. [Link]
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SPECTRO Analytical Instruments. What is XRF and How Does X-Ray Fluorescence Work. [Link]
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Thermo Fisher Scientific. (2015). Halogen Analysis using Combustion IC. YouTube. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-6-chloropicolinaldehyde
Introduction: The Strategic Importance of 4-Bromo-6-chloropicolinaldehyde
In the landscape of modern drug discovery and development, the strategic synthesis of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted picolinaldehydes serve as critical building blocks, offering a versatile handle for the construction of complex molecular architectures. This compound, in particular, is an intermediate of significant interest, featuring three distinct reactive sites on the pyridine ring that allow for sequential and regioselective modifications. Its utility is pronounced in the synthesis of kinase inhibitors and other targeted therapeutics where precise control over substituent placement is key to modulating potency and selectivity.
This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and present the experimental data necessary for researchers, chemists, and process development professionals to make informed decisions. Our focus is on providing a holistic view that balances yield and purity with operational simplicity, scalability, and reagent accessibility.
Methodology 1: The Classical Halogenation and Oxidation Route
This synthetic strategy represents a more traditional, linear approach, starting from an inexpensive and readily available pyridine derivative, 2,4-dihydroxy-6-picoline. The core logic is to first establish the requisite halogenation pattern on the pyridine ring and then unmask the aldehyde functionality from a methyl group precursor.
Reaction Workflow
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-6-chloropicolinaldehyde Impurities
For drug development professionals, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-6-chloropicolinaldehyde stands as a critical building block in the synthesis of advanced therapeutics, notably as an intermediate for potent FGFR4 enzyme selective inhibitors used in oncology.[1] Ensuring its purity is paramount, as unidentified or uncharacterized impurities can introduce significant risks, leading to unforeseen toxicities or diminished therapeutic effect.
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in this compound. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the stringent expectations of regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
The Genesis of Impurities: A Synthetic Perspective
Understanding potential impurities begins with the synthetic route. A common pathway to this compound involves the oxidation of 4-bromo-6-chloronicotinol using an oxidizing agent like manganese dioxide.[1] This seemingly straightforward step can give rise to a spectrum of process-related impurities, including:
-
Starting Material Carryover: Incomplete oxidation can lead to residual 4-bromo-6-chloronicotinol in the final product.
-
Over-oxidation Products: Aggressive reaction conditions might further oxidize the aldehyde to the corresponding 4-bromo-6-chloro-picolinic acid.
-
Isomeric Impurities: Impurities from earlier synthetic steps, such as positional isomers of the bromo- and chloro-substituents, can be carried through the synthesis.[4]
-
Degradation Products: The aldehyde functional group can be susceptible to degradation under certain storage or processing conditions.
The ICH Q3A(R2) guideline provides a framework for classifying and controlling these impurities, setting thresholds for reporting, identification, and toxicological qualification.[5][6]
A Comparative Analysis of Core Analytical Techniques
A comprehensive impurity profile cannot be elucidated by a single technique. An orthogonal approach, leveraging the strengths of multiple analytical platforms, is essential for detection, quantification, and unambiguous structural identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the undisputed cornerstone of impurity profiling for non-volatile organic molecules. Its primary function is to separate the main compound from its impurities, allowing for their precise quantification.
-
Causality of Choice: We choose reversed-phase HPLC (RP-HPLC) because this compound and its likely impurities are moderately polar organic molecules. A C18 or C8 stationary phase provides excellent resolving power for such analytes. A UV/Photodiode Array (PDA) detector is selected for its sensitivity to the aromatic pyridine ring system, allowing for the detection of chromophoric impurities at very low levels. The PDA detector offers an additional advantage by providing UV spectra for each peak, which can help in preliminary peak tracking and purity assessments.[7][8]
-
Trustworthiness: The reliability of an HPLC method is established through rigorous validation according to ICH Q2(R2) guidelines.[7][9] This process demonstrates the method's specificity, linearity, accuracy, precision, and robustness, ensuring that the quantitative data generated is reliable and reproducible.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that are thermally stable.
-
Causality of Choice: This technique is not the primary choice for the main compound but is indispensable for detecting residual solvents used during synthesis and purification. It can also identify volatile, low molecular weight by-products. The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that acts as a "fingerprint" for identification against spectral libraries like NIST.[10][11]
-
Trustworthiness: The high selectivity of mass spectrometry, especially when using techniques like Selected Ion Monitoring (SIM), provides a high degree of confidence in the identification of targeted volatile impurities.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Bridge Between Separation and Identification
LC-MS powerfully combines the superior separation capabilities of HPLC with the definitive identification power of mass spectrometry.
-
Causality of Choice: When HPLC-UV detects an unknown impurity, LC-MS is the logical next step. It provides the molecular weight of the impurity, a critical piece of the puzzle for structural elucidation. High-resolution mass spectrometry (HRMS) variants like TOF or Orbitrap can yield highly accurate mass measurements, allowing for the determination of the elemental composition of the unknown compound.[13][14]
-
Trustworthiness: By providing a direct link between a chromatographic peak and its molecular weight (and often, its elemental formula), LC-MS significantly reduces the ambiguity in impurity identification, making it a crucial tool for meeting the ICH identification thresholds.[2]
Spectroscopic Techniques: The Definitive Arbiters of Structure
Once an impurity is isolated (typically via preparative HPLC), spectroscopic methods provide the final, unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for molecular structure elucidation.[15]
-
Causality of Choice: 1D NMR (¹H and ¹³C) reveals the number and types of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) map the connectivity between atoms, allowing for the complete assembly of the molecular structure without needing a reference standard.[16] This is the only way to definitively characterize a completely novel impurity structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides valuable information about the functional groups present in a molecule.
-
Causality of Choice: It is a rapid and non-destructive technique used to confirm the identity of the main compound and to provide clues about the nature of an impurity.[17] For instance, the presence of a broad O-H stretch around 3300 cm⁻¹ in an impurity could corroborate the hypothesis of it being the unreacted alcohol starting material, while the absence of the characteristic aldehyde C=O stretch around 1700 cm⁻¹ would rule out certain structures.[18][19]
-
Data Presentation: A Comparative Overview
The selection of an analytical technique is a balance of the information required and the practical constraints of the laboratory.
| Technique | Primary Application | Sensitivity | Specificity | Information Provided | Cost/Complexity |
| HPLC-UV/PDA | Quantification, Detection, Purity | High (ppm level) | Moderate to High | Retention Time, UV Spectrum, Quantity | Moderate |
| GC-MS | Volatile Impurity ID & Quantification | Very High (ppb level) | Very High | Retention Time, Mass Spectrum (ID) | Moderate to High |
| LC-MS | Non-Volatile Impurity ID | High (ppm to ppb) | Very High | Retention Time, Molecular Weight, Formula | High |
| NMR | Unambiguous Structure Elucidation | Low (requires isolated mg) | Absolute | Complete 3D Molecular Structure | Very High |
| FT-IR | Functional Group Analysis | Moderate (requires µg-mg) | Low to Moderate | Vibrational Frequencies (Functional Groups) | Low |
Visualizing the Workflow for Impurity Characterization
A systematic workflow ensures that all impurities are appropriately investigated according to regulatory expectations. This process is a self-validating system, where each step logically informs the next.
Caption: Workflow for the detection, identification, and structural elucidation of impurities.
Experimental Protocols
The following protocols are illustrative examples grounded in standard laboratory practices and are intended to serve as a validated starting point.
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify process-related impurities in this compound.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 25 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detector: PDA at 230 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a nominal concentration of 0.5 mg/mL.
-
-
Procedure:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Integrate all peaks with an area greater than the reporting threshold (typically 0.05% of the main peak area as per ICH guidelines).[2]
-
Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Total Area) * 100. Assume a relative response factor of 1.0 for unknown impurities initially.[7]
-
Causality: A phosphoric acid buffer is used to ensure a consistent pH, which is critical for the reproducible ionization state and retention time of the acidic and basic sites on the pyridine ring. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved within a reasonable runtime.
Protocol 2: General Workflow for Impurity Isolation and Characterization
Objective: To obtain a pure sample of an unknown impurity for spectroscopic analysis.
-
Isolation via Preparative HPLC:
-
Develop a preparative HPLC method based on the analytical method, adjusting the column size (e.g., 250 mm x 21.2 mm), flow rate, and sample concentration to maximize throughput.
-
Collect fractions corresponding to the target impurity peak detected by the UV detector.
-
Pool the corresponding fractions from multiple runs and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
-
Structural Analysis:
-
FT-IR: Prepare a KBr pellet or cast a thin film of the isolated impurity and acquire the IR spectrum.
-
HRMS (LC-MS): Dissolve a small amount of the impurity in a suitable solvent and analyze by infusion into a high-resolution mass spectrometer to determine the accurate mass and elemental composition.
-
NMR: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Perform a suite of experiments including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC to build the complete molecular structure.[16]
-
Trustworthiness: This multi-step process ensures a self-validating outcome. The molecular weight from HRMS must be consistent with the structure proposed by NMR. The functional groups identified by FT-IR must also be present in the final NMR-elucidated structure. This cross-verification provides a high degree of confidence in the final identification.
Conclusion
The characterization of impurities in a key pharmaceutical intermediate like this compound is a multi-faceted challenge that demands a strategic, orthogonal analytical approach. While HPLC serves as the foundational tool for detection and quantification, it must be complemented by the powerful identification capabilities of mass spectrometry and the definitive structural elucidation provided by NMR and FT-IR. By understanding the scientific principles behind each technique and adhering to a logical, risk-based workflow grounded in regulatory guidelines, researchers and drug development professionals can ensure the purity, safety, and quality of the final therapeutic product.
References
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dos Santos, W. P., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites. Retrieved from [Link]
-
ResearchGate. (2025). Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. Retrieved from [Link]
-
Cooksey, C. J. (2013). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Tóth, G., et al. (2016). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. Retrieved from [Link]
-
Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. Journal of Analytical Chemistry of the USSR. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
-
University of Torino. (n.d.). Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Springer Nature. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Retrieved from [Link]
-
PubMed Central. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the catalyst materials during pyridine desorption. Retrieved from [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurity profiling UPLC methods for quantitative analysis of some antiemetics formulated with Pyridoxine. Retrieved from [Link]
-
Nature. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Retrieved from [Link]
-
PubMed. (2021). Phytochemical analysis by GC-MS, LC-MS complementary approaches and antimicrobial activity investigation of Vigna unguiculata (L.) Walp. leaves. Retrieved from [Link]
-
PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]
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Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-6-chloropicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Due to its structure as a halogenated pyridine derivative, 4-Bromo-6-chloropicolinaldehyde should be handled as a hazardous substance. Based on the hazard profiles of analogous compounds, the primary risks are associated with:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound to prevent exposure.[4][5] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | Ensure a snug fit to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene).[4][5] | Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[7][8] Wash hands thoroughly after handling.[9] |
| Body Protection | A lab coat or a full chemical-protective suit. | Keep lab coats fully buttoned to provide maximum coverage. Remove lab coats before leaving the laboratory area. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a chemical fume hood, if ventilation is inadequate, or if dust is generated.[7] | The type of respirator will depend on the concentration and nature of the airborne contaminant. Ensure proper fit testing and training before using a respirator.[7] |
Engineering Controls and Safe Handling Practices
Beyond PPE, a controlled laboratory environment is crucial for minimizing exposure risk.
Ventilation: The Primary Engineering Control
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[2][10] This is the most effective way to control the inhalation of vapors or dust.
General Handling Procedures
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][2]
-
Prevent Ingestion: Do not eat, drink, or smoke when using this product.[1][2][9] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Minimize Dust and Aerosol Formation: Handle the solid form of the compound carefully to avoid generating dust.[1][2]
-
Container Management: Keep containers tightly closed when not in use.[9][10] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup
For small spills, trained personnel wearing appropriate PPE should:
-
Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.[1][2] |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[12]
Waste Characterization
This compound should be treated as hazardous waste. All waste generators are responsible for determining if their waste is hazardous.[13]
Waste Segregation and Storage
-
Collect all waste containing this compound in a designated, leak-proof, and properly labeled hazardous waste container.[14]
-
Store the waste container in a secure, well-ventilated satellite accumulation area near the point of generation.[12][14]
-
Do not mix with incompatible waste streams.
Disposal Procedure
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12] Provide a complete and accurate description of the waste. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical steps for the proper handling and disposal of this compound.
Caption: A workflow diagram for the safe handling and disposal of this compound.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to established safety protocols. By understanding the potential hazards and implementing the procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment, fostering a culture of safety and scientific excellence.
References
- 4-Bromoaniline - SAFETY DATA SHEET. (2012, May 9).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 6-Bromo-4-chloro-3-pyridinecarboxaldehyde Safety Data Sheets - Echemi. (2019, July 15).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).
- Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.).
- How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (n.d.).
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
- Common Personal Protective Equipment - Environmental Health & Safety. (2024, August).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
